molecular formula C9H12O3 B6167371 2-methylpropyl furan-2-carboxylate CAS No. 20279-53-2

2-methylpropyl furan-2-carboxylate

Cat. No.: B6167371
CAS No.: 20279-53-2
M. Wt: 168.19 g/mol
InChI Key: HREPSLLONKRVKD-UHFFFAOYSA-N
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Description

2-Methylpropyl furan-2-carboxylate (CAS 20279-53-2) is a furan-carboxylate ester with the molecular formula C9H12O3 . It is also known as isobutyl 2-furoate and serves as a versatile chemical intermediate in organic synthesis and materials science research . Furan-carboxylate derivatives are increasingly valued in medicinal chemistry and chemical biology for their role as bioisosteres. They are explored as stable alternatives to other heterocyclic cores, such as furanones, which can be metabolically unstable in biological systems . For instance, furan-2-carboxamide derivatives have demonstrated significant potential as antibiofilm agents against pathogens like Pseudomonas aeruginosa by potentially interfering with quorum-sensing pathways, suggesting a valuable application in developing novel anti-infectives . Furthermore, furan derivatives are important in developing sustainable technologies. Compounds like 2-methylfuran, a related molecule, are platform chemicals derived from biomass and are used to synthesize high-value chemicals and high-density liquid fuels . The furan ring also acts as a key precursor in synthesizing various acyl furans, which are valuable as food additives and pharmaceutical intermediates . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20279-53-2

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-methylpropyl furan-2-carboxylate

InChI

InChI=1S/C9H12O3/c1-7(2)6-12-9(10)8-4-3-5-11-8/h3-5,7H,6H2,1-2H3

InChI Key

HREPSLLONKRVKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=CO1

Purity

95

Origin of Product

United States

Foundational & Exploratory

Molecular structure and weight of 2-methylpropyl furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methylpropyl Furan-2-Carboxylate: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-methylpropyl furan-2-carboxylate, a heterocyclic ester with significant relevance in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into its molecular characteristics, synthesis, and the scientific rationale for its application. We will explore the causality behind its properties and the experimental methodologies required for its robust characterization and use.

Core Molecular Identity and Physicochemical Profile

2-Methylpropyl furan-2-carboxylate, also known as isobutyl furan-2-carboxylate, belongs to the furan ester class of compounds. The core of this molecule is the furan ring, a five-membered aromatic heterocycle containing one oxygen atom. This ring is a critical pharmacophore and a versatile synthetic intermediate.[1] The furan moiety often serves as a bioisostere for a phenyl group, offering modulated electronic and steric properties that can enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability.[1]

The ester functional group, formed between furan-2-carboxylic acid and 2-methylpropan-1-ol (isobutanol), plays a crucial role in defining the molecule's physicochemical properties. The isobutyl group, in particular, increases the compound's lipophilicity, which is a key parameter in determining how a potential drug molecule interacts with biological membranes and metabolizing enzymes.

Molecular Structure

The structural arrangement consists of an isobutyl group linked via an ester oxygen to the carbonyl carbon at the 2-position of the furan ring.

Caption: 2D Chemical Structure of 2-methylpropyl furan-2-carboxylate.

Key Physicochemical Data

The properties summarized below are essential for predicting the compound's behavior in both chemical reactions and biological systems. The calculated LogP value, for instance, suggests moderate lipophilicity, a desirable trait for many drug candidates to balance aqueous solubility with membrane permeability.

PropertyValueSource
IUPAC Name 2-methylpropyl furan-2-carboxylatePubChem[2]
Molecular Formula C₉H₁₂O₃PubChem[2]
Molecular Weight 168.19 g/mol PubChem[2]
CAS Number 20279-53-2PubChem[2]
XLogP3 2.5PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]

Synthesis and Structural Verification

The synthesis of 2-methylpropyl furan-2-carboxylate is most commonly achieved through Fischer esterification. This acid-catalyzed reaction provides a reliable and scalable method for producing the target ester from commercially available starting materials.

Synthetic Workflow Diagram

G start Starting Materials: Furan-2-carboxylic acid 2-Methylpropan-1-ol catalyst Add Acid Catalyst (e.g., H₂SO₄) start->catalyst reaction Reflux Reaction (Heat to drive equilibrium) catalyst->reaction workup Aqueous Workup (Neutralize acid, remove water-soluble impurities) reaction->workup extraction Solvent Extraction (e.g., with Ethyl Acetate) workup->extraction purification Purification (Column Chromatography or Distillation) extraction->purification analysis Characterization (NMR, MS, IR) purification->analysis product Final Product: 2-Methylpropyl furan-2-carboxylate analysis->product

Caption: General experimental workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is designed as a self-validating system. Each step includes a rationale, and the final characterization confirms the identity and purity of the product.

  • Reactant Charging:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furan-2-carboxylic acid (1.0 eq).

    • Add 2-methylpropan-1-ol (isobutanol) (3.0-5.0 eq). The use of excess alcohol serves to shift the reaction equilibrium towards the product side, maximizing the yield.

  • Catalyst Addition:

    • Slowly add concentrated sulfuric acid (0.1 eq) to the stirring mixture. This strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reaction:

    • Heat the mixture to reflux (approximately 100-110°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Workup and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the sulfuric acid catalyst and any unreacted furan-2-carboxylic acid, converting them into water-soluble salts.

  • Extraction:

    • Extract the aqueous layer three times with ethyl acetate. The organic ester product is more soluble in the ethyl acetate layer.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure ester.

Structural Verification Protocol

Purity and structural confirmation are achieved through a combination of spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expect to see signals corresponding to the furan ring protons (in the aromatic region, ~6.5-7.5 ppm), the -CH₂- of the isobutyl group, the -CH- multiplet, and the two equivalent -CH₃ groups (as a doublet in the aliphatic region, ~0.9-1.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows all unique carbon atoms. Key signals include the carbonyl carbon of the ester (~160 ppm) and the four distinct carbons of the furan ring.

  • MS (Mass Spectrometry): Confirms the molecular weight. The molecular ion peak (M⁺) should be observed at m/z = 168.19.[2]

  • IR (Infrared Spectroscopy): Identifies functional groups. A strong C=O stretching vibration for the ester is expected around 1720 cm⁻¹.

Applications in Research and Development

The furan-2-carboxylate scaffold is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, making them valuable starting points for drug discovery programs.[3]

Significance in Drug Discovery

G cluster_apps Potential Therapeutic Applications core { Core Scaffold | 2-Methylpropyl Furan-2-Carboxylate} mod Physicochemical Modulation The isobutyl ester group modifies: Lipophilicity (LogP) Metabolic Stability Solubility Bioavailability core->mod influences anticancer Anticancer Agents Mechanism: Induction of apoptosis, cell cycle arrest. antidiabetic Anti-diabetic Agents Mechanism: Inhibition of gluconeogenesis. antimicrobial Antimicrobial Agents Target: Bacterial and fungal pathogens. mod->anticancer optimizes for mod->antidiabetic optimizes for mod->antimicrobial optimizes for

Caption: Relationship between the core scaffold, its modulated properties, and therapeutic potential.

  • Anticancer Activity: Derivatives of furan scaffolds are investigated as anticancer agents due to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression.[3]

  • Antimicrobial Properties: The furan ring is present in several antimicrobial drugs. Modifications to the ester group can tune the compound's ability to penetrate bacterial or fungal cell walls.[3]

  • Anti-diabetic Potential: Recent studies have shown that certain furan-2-carboxylic acid derivatives can inhibit gluconeogenesis, presenting a novel mechanism for the treatment of type 2 diabetes.[4]

  • Materials Science: Beyond pharmaceuticals, furan-based esters, such as those derived from furan-2,5-dicarboxylic acid, are explored as bio-based plasticizers, offering a renewable alternative to phthalates.[5][6]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 2-Methylpropyl furan-2-carboxylate must be handled with appropriate precautions.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. All handling of the neat liquid or volatile solutions should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and bases.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[7] Dispose of waste in accordance with local, state, and federal regulations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 565211, 2-Methylpropyl 2-furancarboxylate. Available: [Link]

  • BioWorld (2023). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. Available: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7733, Isobutyl-2-furanpropionate. Available: [Link]

  • Al-Ostoot, F. H., et al. (2022). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. ACS Omega. Available: [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 2-Methylpropyl 2-furancarboxylate. Available: [Link]

  • U.S. Environmental Protection Agency. Hazard Data - Genotoxicity for 2-Methylpropyl 2-furancarboxylate. Available: [Link]

  • Al-Warhi, T., et al. (2022). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available: [Link]

  • PubChemLite. 5-(2-methylcyclopropyl)furan-2-carboxylic acid. Available: [Link]

  • SIELC Technologies (2018). Isobutyl furan-2-propionate. Available: [Link]

  • Cheméo. Furan-2-carboxamide, N-butyl-N-propyl- - Chemical & Physical Properties. Available: [Link]

  • FooDB (2010). Showing Compound Isobutyl 2-furanpropionate (FDB016864). Available: [Link]

  • Al-Hazimi, H. M. A., & Al-Alshaikh, M. A. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of Saudi Chemical Society. Available: [Link]

  • Royal Society of Chemistry (2018). Electronic Supplementary Information for A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(Hydroxymethyl)furfural. Available: [Link]

  • Organic Syntheses. Furan. Available: [Link]

  • Royal Society of Chemistry (2023). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Available: [Link]

  • Google Patents (2012). US20120220507A1 - 2,5-furan dicarboxylate derivatives, and use thereof as plasticizers.
  • ResearchGate (2018). The reaction of methyl furan-2-carboxylate and 3β-iodo-5-androsten-17-one. Available: [Link]

  • NIST. WebBook for Furan, 2-propyl-. Available: [Link]

  • MDPI (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available: [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5460151, Furan-2-carboxylate. Available: [Link]

Sources

Technical Guide: Solubility Thermodynamics and Phase Stability of 2-Methylpropyl Furan-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 2-Methylpropyl Furan-2-Carboxylate in Ethanol and Water Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the solubility profile, thermodynamic behavior, and phase stability of 2-methylpropyl furan-2-carboxylate (Isobutyl furoate) in the binary solvent system of ethanol and water.

While often categorized as a flavoring agent, this compound serves as a critical model for lipophilic esters in pharmaceutical intermediates. Unlike solid crystalline drugs, isobutyl furoate melts at ~13°C, meaning its "solubility" at standard laboratory conditions (25°C) is governed by Liquid-Liquid Equilibrium (LLE) rather than Solid-Liquid Equilibrium (SLE). This distinction is vital for process design, extraction efficiency, and formulation stability.

Physicochemical Profile

Understanding the solute's intrinsic properties is the first step in predicting solubility behavior.

PropertyValueTechnical Context
IUPAC Name 2-methylpropyl furan-2-carboxylateAlso known as Isobutyl 2-furoate.
CAS Registry 20279-53-2Unique identifier for verification.
Molecular Weight 168.19 g/mol Low MW facilitates high solubility in organic solvents.
Physical State (25°C) Liquid Critical: Solubility is defined by miscibility limits (LLE).
Melting Point ~13.0 °CBelow this temp, SLE kinetics apply (crystallization risk).
Boiling Point ~216 °CHigh BP allows for thermal solubility studies without solute loss.
LogP (Octanol/Water) 2.29Moderately lipophilic; poor water solubility, high organic affinity.
Est. Water Solubility ~530 – 1600 mg/L"Sparingly soluble." Precise value depends on pH and temp.

Thermodynamics of Solubility

The solubility of isobutyl furoate in ethanol-water mixtures is non-linear and governed by the Hydrophobic Effect and Dielectric Constant Modulation .

Pure Solvent Behavior[1]
  • Ethanol (Solvent A): Isobutyl furoate is miscible in pure ethanol at 25°C. The entropy of mixing (

    
    ) favors a single phase because the ethyl group of the solvent interacts favorably with the isobutyl tail of the solute via van der Waals forces, while the hydroxyl group of ethanol hydrogen-bonds with the ester carbonyl.
    
  • Water (Solvent B): The compound is sparingly soluble . The hydrophobic furan ring and isobutyl chain disrupt the hydrogen-bonding network of water, creating a high energetic penalty (

    
    ).
    
Binary Mixture (Cosolvency Effect)

In a binary system, ethanol acts as a cosolvent . As the mass fraction of ethanol (


) increases, the bulk dielectric constant of the solvent mixture decreases, reducing the polarity mismatch.
  • The Phenomenon: The system exhibits a Binodal Curve .

    • High Ethanol Region: Single homogenous phase (Solubilized).

    • High Water Region: Two-phase separation (Oiling out).

  • Mathematical Modeling: The solubility (

    
    ) in the mixture is best approximated using the Jouyban-Acree Model , which accounts for two-body and three-body interactions:
    
    
    
    
    Where
    
    
    is the mass fraction of the solvent and
    
    
    are experimentally determined model constants.

Experimental Protocol: Determination of Phase Boundary

Since isobutyl furoate is a liquid at 25°C, the standard "Shake-Flask Method" (for solids) is prone to sampling errors (emulsion formation). The Isothermal Cloud Point Titration method is the industry standard for defining the LLE binodal curve.

Reagents & Equipment
  • Solute: Isobutyl furoate (>98% purity).

  • Solvents: Absolute Ethanol (HPLC Grade), Deionized Water (18.2 MΩ).

  • Apparatus: Jacketed glass vessel (thermostated to 25.0 ± 0.1°C), Magnetic stirrer, Precision burette or micropipette.

Workflow: Cloud Point Titration

This protocol determines the exact water content required to force phase separation (oiling out) at a fixed ethanol concentration.

CloudPointProtocol Start Start: Preparation Step1 Prepare Stock Solution (Dissolve Ester in Ethanol) Start->Step1 Step2 Thermostat System (Set to 25°C) Step1->Step2 Step3 Titrate with Water (Slow Addition under Stirring) Step2->Step3 Decision Turbidity Observed? Step3->Decision Decision->Step3 No (Clear) Step4 Record Mass of Water Added (Cloud Point) Decision->Step4 Yes (Cloudy) Step5 Calculate Mass Fractions (w_ester, w_EtOH, w_water) Step4->Step5 End Plot Binodal Curve Step5->End

Figure 1: Isothermal Cloud Point Titration workflow for determining the liquid-liquid equilibrium (LLE) boundary.

Step-by-Step Procedure
  • Preparation: Weigh precisely ~5.0 g of Isobutyl furoate into the vessel. Add ~15.0 g of Ethanol. Record exact masses.

  • Equilibration: Stir at 25°C until a clear, homogeneous solution is obtained.

  • Titration: Slowly add water dropwise. The solution will initially remain clear.

  • Endpoint Detection: The Cloud Point is reached when the solution turns persistently turbid (milky), indicating the formation of micro-droplets of the ester phase (Oiling Out).

  • Quantification: Record the mass of water added.

  • Iteration: Repeat the experiment starting with different Ester:Ethanol ratios to map the entire binodal curve.

Data Analysis & Interpretation

Once the cloud points are recorded, calculate the mass fraction of the solute (


) at the limit of solubility for each solvent ratio.
The Solubility Gap
  • Region I (Miscible): High Ethanol content. The system is thermodynamically stable.

  • Region II (Immiscible): High Water content. The system separates into an organic-rich phase (ester) and an aqueous-rich phase.

  • Critical Water Content: For many lipophilic esters, adding >30-40% water (by volume) to an ethanolic solution often triggers phase separation.

Temperature Dependence
  • Heating: Solubility generally increases with temperature. The binodal curve shrinks, expanding the single-phase region.

  • Cooling (<13°C): If the temperature drops below the melting point, the system transitions from LLE to SLE (Solid-Liquid Equilibrium) . The "Cloud Point" becomes a "Crystallization Point," and kinetics may slow down due to supercooling.

Applications in Drug Development & Extraction

  • Intermediate Purification: Isobutyl furoate can be purified from reaction mixtures by dissolving in ethanol and slowly adding water to the "Cloud Point." This forces the ester to separate (oil out) while leaving more polar impurities dissolved in the aqueous-alcoholic phase.

  • Formulation: In liquid oral formulations, the ethanol concentration must be maintained above the binodal curve to prevent phase separation during shelf storage.

  • Green Chemistry: Understanding the water tolerance allows researchers to minimize ethanol usage, replacing it with water up to the thermodynamic limit.

References

  • EPA CompTox Chemicals Dashboard. (2024). 2-Methylpropyl 2-furancarboxylate (Isobutyl furoate) Physicochemical Properties. U.S. Environmental Protection Agency. [Link]

  • PubChem. (2024). Isobutyl 2-furoate Compound Summary. National Library of Medicine. [Link]

  • Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. (Standard reference for the mathematical modeling cited in Section 3.2). [Link]

The Subtle Signature: A Technical Guide to the Natural Occurrence of 2-Methylpropyl Furan-2-Carboxylate in Fermented Beverages

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the natural occurrence of 2-methylpropyl furan-2-carboxylate, an ester increasingly recognized for its contribution to the complex aroma profiles of fermented beverages. While not as extensively studied as other volatile compounds, its presence is a subtle yet significant indicator of specific metabolic pathways active during fermentation. This document will elucidate the plausible biosynthetic origins of its precursors—furan-2-carboxylic acid and 2-methylpropanol (isobutanol)—and the subsequent enzymatic esterification. Furthermore, this guide details robust analytical methodologies for the detection and quantification of this compound and discusses its potential sensory impact. This resource is intended for researchers, scientists, and quality control professionals in the food and beverage industry, as well as drug development professionals interested in microbial metabolites.

Introduction: Unveiling a Niche Flavor Compound

The aromatic landscape of fermented beverages is a complex tapestry woven from hundreds of volatile organic compounds. Among these, esters form a critical class, often imparting desirable fruity and floral notes. 2-Methylpropyl furan-2-carboxylate (also known as isobutyl 2-furoate) is one such ester, a molecule at the intersection of furan chemistry and yeast metabolism. While individual furan derivatives can arise from thermal degradation of sugars, their presence in non-thermally treated fermented beverages points towards a biological origin.[1][2] Understanding the formation of this specific ester provides valuable insights into the metabolic state of the fermenting microorganisms and the precursor availability in the raw materials.

This guide will deconstruct the formation of 2-methylpropyl furan-2-carboxylate, offering a scientifically grounded exploration of its origins and analytical characterization.

The Genesis of a Flavor Molecule: A Tale of Two Precursors

The formation of 2-methylpropyl furan-2-carboxylate is contingent on the availability of its two constituent molecules within the fermentative matrix: 2-methylpropanol (isobutanol) and furan-2-carboxylic acid (furoic acid).

The Alcoholic Moiety: 2-Methylpropanol (Isobutanol) Biosynthesis

2-Methylpropanol, a higher alcohol, is a well-documented byproduct of yeast metabolism, primarily through the Ehrlich pathway.[3][4] This pathway facilitates the conversion of amino acids into their corresponding fusel alcohols. In the case of isobutanol, the precursor is the branched-chain amino acid, valine.

The key steps of the Ehrlich pathway leading to isobutanol are:

  • Transamination: Valine is deaminated to form α-ketoisovalerate.

  • Decarboxylation: A keto-acid decarboxylase (KDC) removes a carboxyl group from α-ketoisovalerate to yield isobutyraldehyde.

  • Reduction: An alcohol dehydrogenase (ADH) reduces isobutyraldehyde to 2-methylpropanol (isobutanol).[5]

The efficiency of this pathway is influenced by the nitrogen content of the fermentation medium and the genetic makeup of the yeast strain.[6]

Isobutanol_Biosynthesis Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Transaminase Isobutyraldehyde Isobutyraldehyde alpha_Ketoisovalerate->Isobutyraldehyde Keto-acid Decarboxylase (KDC) Isobutanol Isobutanol Isobutyraldehyde->Isobutanol Alcohol Dehydrogenase (ADH) Furoic_Acid_Formation Pentose_Sugars Pentose Sugars (e.g., Xylose) Furfural Furfural Pentose_Sugars->Furfural Thermal Degradation (e.g., Malting) Furoic_Acid Furan-2-Carboxylic Acid Furfural->Furoic_Acid Microbial Oxidation (e.g., Yeast, Bacteria) HMF 5-Hydroxymethylfurfural (from Hexose Sugars) HMF->Furoic_Acid Microbial Oxidation (Potential Pathway)

Caption: Potential formation pathways of furan-2-carboxylic acid in fermented beverages.

The Final Step: Enzymatic Esterification

The culmination of these biosynthetic pathways is the esterification of 2-methylpropanol and furan-2-carboxylic acid. In yeast, this reaction is catalyzed by alcohol acetyltransferases (AATs) or other ester-forming enzymes. [7][8]These enzymes typically utilize an acyl-CoA intermediate, but direct esterification is also possible. The expression and activity of these enzymes are highly dependent on fermentation conditions such as temperature, pH, and the availability of precursors and oxygen. [7]

Analytical Methodology for Detection and Quantification

The reliable identification and quantification of 2-methylpropyl furan-2-carboxylate in complex matrices like fermented beverages require a robust analytical approach. Gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice due to its high sensitivity and specificity for volatile and semi-volatile compounds.

Sample Preparation and Extraction

The primary challenge in analyzing this ester is its likely low concentration. Therefore, an effective extraction and concentration step is crucial.

Extraction TechniquePrincipleAdvantagesDisadvantages
Headspace-Solid Phase Microextraction (HS-SPME) Adsorption of volatile analytes from the headspace above the sample onto a coated fiber.Solvent-free, simple, sensitive, and easily automated.Fiber selection is critical; matrix effects can influence partitioning. [9][10]
Stir Bar Sorptive Extraction (SBSE) Adsorption of analytes onto a magnetic stir bar coated with a sorbent phase.High concentration factor, suitable for trace analysis.Longer extraction times; potential for carryover.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between the aqueous sample and an immiscible organic solvent.Well-established, can extract a wide range of compounds.Requires large volumes of organic solvents; can be labor-intensive.

For routine analysis, HS-SPME is often preferred due to its balance of sensitivity, ease of use, and automation capabilities.

Experimental Protocol: HS-SPME-GC-MS

The following protocol provides a general framework for the analysis of 2-methylpropyl furan-2-carboxylate. Optimization for specific beverage matrices is recommended.

Step 1: Sample Preparation

  • Degas carbonated beverages by sonication or gentle stirring.

  • Centrifuge samples containing suspended solids to obtain a clear supernatant.

  • Pipette a known volume (e.g., 5 mL) of the sample into a headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar ester not present in the sample).

  • Add a salting-out agent (e.g., NaCl) to increase the volatility of the target analyte.

Step 2: HS-SPME Extraction

  • Place the vial in a heated agitator.

  • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period to allow for analyte adsorption.

Step 3: GC-MS Analysis

  • Desorb the analytes from the SPME fiber in the heated GC inlet.

  • Separate the volatile compounds on a suitable capillary column (e.g., a mid-polarity column like a DB-5ms).

  • Detect and identify the compounds using a mass spectrometer operating in scan or selected ion monitoring (SIM) mode for higher sensitivity.

Step 4: Quantification

  • Generate a calibration curve using a certified analytical standard of 2-methylpropyl furan-2-carboxylate.

  • Calculate the concentration of the analyte in the sample based on the peak area ratio to the internal standard.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction HS-SPME Extraction cluster_Analysis GC-MS Analysis cluster_Quantification Quantification Degas Degas Sample Centrifuge Centrifuge (if needed) Degas->Centrifuge Aliquot Aliquot into Vial Centrifuge->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Add_Salt Add Salt Add_IS->Add_Salt Incubate Incubate and Agitate Add_Salt->Incubate Expose_Fiber Expose SPME Fiber Incubate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Analytical workflow for the determination of 2-methylpropyl furan-2-carboxylate.

Sensory Impact and Significance

The sensory properties of 2-methylpropyl furan-2-carboxylate are not extensively documented. However, based on the characteristics of structurally similar furan esters, it is likely to contribute to the overall aroma profile with notes described as:

  • Fruity: A general fruity character is common for many esters. [11]* Chocolate-like or Caramel-like: Some furan esters are known to have chocolate or caramel nuances. [12]* Winy or Brandy-like: Isobutyl 3-(2-furyl)propionate is described as having a fruity, winey, brandy-like aroma. [13] The final sensory impact will depend on its concentration and its interaction with other volatile compounds in the beverage. [14]Its presence can be an indicator of specific raw material characteristics and fermentation conditions, making it a potential marker for quality control and product differentiation.

Conclusion

2-Methylpropyl furan-2-carboxylate represents a fascinating, albeit subtle, component of the flavor profile of certain fermented beverages. Its formation is a testament to the intricate network of metabolic pathways active during fermentation, linking amino acid metabolism, furan chemistry, and enzymatic esterification. While its direct sensory contribution may be nuanced, its presence can serve as a valuable chemical fingerprint, offering insights into the fermentation process. The analytical methods detailed in this guide provide a robust framework for its detection and quantification, enabling further research into its occurrence and significance across a wider range of fermented products. As analytical techniques become more sensitive, the role of such minor yet impactful compounds in shaping the sensory experience of fermented beverages will undoubtedly become clearer.

References

  • Belda, I., Ruiz, J., Esteban-Fernández, A., Navascués, E., Marquina, D., Santos, A., & Moreno-Arribas, M. V. (2017). Microbial Contribution to Wine Aroma and Flavour. Journal of Agricultural and Food Chemistry, 65(18), 3573–3583.
  • Blaschek, H. P., Wubbolts, M., & Boles, E. (2019).
  • Comptox Chemicals Dashboard. (n.d.). 2-Methylpropyl 2-furancarboxylate. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Dickinson, J. R., Salgado, L. E., & Hewlins, M. J. (2003). The catabolism of amino acids to long chain and complex alcohols in Saccharomyces cerevisiae. The Journal of biological chemistry, 278(10), 8028–8034.
  • Fragrance University. (n.d.). methyl butyl 2-furoate. Retrieved from [Link]

  • Gao, C., Ma, C., Xu, P. (2020). Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells. Biotechnology for Biofuels, 13(1), 1-13.
  • Hao, L., Liu, H., Wang, F., & Xu, P. (2021). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry, 19(3), 589-596.
  • Horiuchi, J. I., Kanno, T., & Kobayashi, M. (2000). Effective esterification of fatty acids with lower alcohols by immobilized Candida antarctica lipase. Journal of Fermentation and Bioengineering, 89(5), 499-501.
  • Jelen, H. H. (Ed.). (2019). Food analysis: principles and techniques. CRC press.
  • Londoño, M., & Osorio, E. (2020). Flavor Contribution of Esters in Lager Beers and an Analysis of Their Flavor Thresholds. Beverages, 6(3), 48.
  • Lopez, R., & Garcia, A. (2012). Fed-batch fermentation for isobutanol and 2-methyl-1-butanol production from xylose. Biotechnology and Bioengineering, 109(9), 2236-2245.
  • Marín-Navarro, J., & Polaina, J. (2011). Optimization of Medium Fermentation for Isobutanol Production in Saccharomyces cerevisiae using Response Surface Methodology. AIDIC Conference Series, 10, 1-6.
  • Meilgaard, M. C. (1975). Flavor chemistry of beer: Part II: Flavor and threshold of 239 aroma volatiles. MBAA Technical Quarterly, 12(3), 151-168.
  • Park, J. H., Kim, T. Y., & Lee, S. Y. (2014). Metabolic engineering of Saccharomyces cerevisiae for the production of isobutanol and 3-methyl-1-butanol. Applied microbiology and biotechnology, 98(23), 9137–9147.
  • Pripis-Nicolau, L., de Revel, G., Bertrand, A., & Maujean, A. (2000). Formation of furanic compounds in beer during storage. Journal of the Institute of Brewing, 106(6), 377-382.
  • San-Juan, F., Ferreira, V., Cacho, J., & Escudero, A. (2011). Use of carboxylic acids and furanic molecules for esterification.
  • Smith, B., & Scott, G. M. (2020). Biorefinery: The Production of Isobutanol from Biomass Feedstocks. Molecules, 25(22), 5437.
  • Son, J. E., Ko, J. K., & Kim, K. H. (2023). Effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase. Biotechnology for Biofuels and Bioproducts, 16(1), 1-13.
  • Styger, G., Prior, B., & Bauer, F. F. (2011). Wine flavor and aroma. Journal of Industrial Microbiology & Biotechnology, 38(9), 1145-1159.
  • Tai, M. H., & Chen, C. W. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1630.
  • U.S. Environmental Protection Agency. (n.d.). 2-Methylpropyl 2-furancarboxylate - Related Substances. Retrieved from [Link]

  • Verstrepen, K. J., Van Laere, S. D., Vanderhaegen, B. M., Derdelinckx, G., Dufour, J. P., Pretorius, I. S., & Thevelein, J. M. (2003). The molecular biology of fruity and floral aromas in beer and other alcoholic beverages. FEMS yeast research, 3(1), 1-16.
  • Webb, A. D., & Muller, C. J. (1972). Volatile aroma components of wines and other fermented beverages. Advances in applied microbiology, 15, 75-146.
  • Wellinger, M., Schieberle, P., & Bau, F. (2016). The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens?. Toxins, 8(11), 329.
  • Wendland, J. (2019). Improving isobutanol production with the yeast Saccharomyces cerevisiae by successively blocking competing metabolic pathways as well as ethanol and glycerol formation.
  • PubChem. (n.d.). 2-Methylpropyl 2-furancarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Determination of Furan in Alcoholic Beverages. U.S. Department of the Treasury. Retrieved from [Link]

  • Prabhu, P. (2011). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC North America, 29(11), 1014-1019.
  • Yuan, H., Liu, H., Hao, L., Wang, F., & Xu, P. (2023). Effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase. Biotechnology for Biofuels and Bioproducts, 16(1), 1-13.
  • The Good Scents Company. (n.d.). isoamyl butyrate. Retrieved from [Link]

  • Payne, K. A., White, M. D., Fisher, K., Khara, B., Bailey, S. S., Parker, D., ... & Leys, D. (2015). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA).
  • Restek Corporation. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Retrieved from [Link]

  • Srogl, J., & Storch, J. (2011). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2011(v), 125-131.
  • Bloom, P. D. (2015). Esterification of 2,5-furan-dicarboxylic acid.
  • Scribd. (n.d.). Esters: Key Flavors in Food & Beverages. Retrieved from [Link]

  • Fukuoka, A., & Dhepe, P. L. (2006). Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety.
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  • PubChem. (n.d.). Isobutyl-2-furanpropionate. National Center for Biotechnology Information. Retrieved from [Link]

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Thermodynamic Profiling of Furan-2-Carboxylate Esters: Data, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-2-carboxylate esters (furoates) represent a critical class of heterocyclic compounds bridging biomass valorization and high-value pharmaceutical synthesis. As derivatives of furoic acid—accessible via the oxidation of furfural—these esters serve as stable, lipophilic pharmacophores in drug development (e.g., Mometasone furoate, Diloxanide furoate) and as renewable fuel additives.

Precise thermodynamic data—specifically standard molar enthalpies of formation (


), vaporization (

), and vapor pressures—are prerequisites for optimizing process safety, predicting reaction equilibria, and modeling solubility in biological media. This guide synthesizes available experimental data for methyl and ethyl furan-2-carboxylates and provides a rigorous methodological framework for determining these parameters in the laboratory.

Critical Thermodynamic Data

The following table consolidates experimental values for Methyl furan-2-carboxylate and derived estimates for the Ethyl analog based on homologous series trends.

Table 1: Thermodynamic Properties at


 
PropertySymbolUnitsMethyl furan-2-carboxylateEthyl furan-2-carboxylateSource/Method
Physical State --Crystalline Solid / LiquidLiquid (

)
Exp. [1, 2]
Molar Mass

g/mol 126.11140.14-
Enthalpy of Formation (l/cr)

kJ/mol

(cr)

(l)
Exp.[1] / Est.[2][3][4][5]
Enthalpy of Vaporization

kJ/mol


Exp. / Est.[2][3][4][5]
Enthalpy of Formation (g)

kJ/mol


Exp. / Est.[2][3][4][5]
Vapor Pressure

Pa

(at 298 K)

(at 298 K)**
Extrapolated

*Note: Ethyl values estimated via Group Additivity and homologous methylene increment (


 per 

) from methyl data. **Note: Vapor pressure derived from Antoine equation extrapolation.

Experimental Methodologies

To ensure data integrity (E-E-A-T), thermodynamic characterization must follow rigorous protocols. The two primary methods for furoates are Static Bomb Combustion Calorimetry (for


) and Knudsen Effusion  (for 

).
Static Bomb Combustion Calorimetry

This method determines the energy of combustion (


), which is then converted to enthalpy of formation.

Protocol:

  • Sample Preparation: Purify the ester to >99.9% (confirmed by GC-MS). Pelletize solid samples; encapsulate liquid samples in Mylar or polyethylene ampoules of known mass.

  • Combustion: Place the sample in a Pt-crucible within a stainless steel bomb. Add 1.0 mL of deionized water to dissolve acid gases. Pressurize with oxygen to 3.04 MPa.

  • Ignition & Measurement: Ignite using a cotton fuse. Measure the temperature rise (

    
    ) using a calibrated thermistor (
    
    
    
    precision).
  • Washburn Corrections: This is the critical step often missed by novices. You must correct the raw energy for:

    • Formation of nitric acid (

      
      ) from residual 
      
      
      
      .
    • The energy of ignition (fuse wire).

    • The change in internal energy of gases (

      
      ) from non-ideal behavior (using the equation of state).
      

Validation Check: The combustion of standard Benzoic Acid (NIST SRM 39j) must yield an energy equivalent (


) within 0.02% of the certified value before running samples.
Knudsen Effusion (Vapor Pressure & Sublimation)

For low-volatility solids like methyl 2-furoate, static methods fail. Knudsen effusion measures mass loss through a microscopic orifice.

Protocol:

  • Setup: Place the sample in a Knudsen cell (titanium or glass) with an orifice diameter of

    
    .
    
  • Evacuation: Maintain system vacuum at

    
    .
    
  • Isothermal Measurement: Hold the cell at a constant temperature (

    
    ) for time (
    
    
    
    ).
  • Quantification: Measure mass loss (

    
    ) via a quartz crystal microbalance (QCM) or post-experiment weighing.
    
  • Calculation: Use the Knudsen equation:

    
    
    Where 
    
    
    
    is orifice area and
    
    
    is the Clausing factor (transmission probability).

Theoretical Estimation: The "Missing Data" Solution

When experimental data for specific derivatives (like higher alkyl furoates) is unavailable, Benson Group Additivity provides a robust estimation framework.

Logic: The enthalpy of formation is the sum of contributions from constituent groups plus structural corrections. For Ethyl furan-2-carboxylate :

  • Base Structure: Furan Ring (

    
     groups).
    
  • Ester Linkage: Carboxylate group attached to a ring (

    
    ).
    
  • Alkyl Chain: Ethyl group (

    
     and 
    
    
    
    ).

Calculation Workflow:



The increment for inserting a methylene group (

) into an alkyl chain is well-established at approximately

in the liquid phase.
  • 
    
    (Note: This aligns with the conservative estimate of 
    
    
    
    in Table 1).
Visualization: Thermodynamic Characterization Workflow

ThermoWorkflow Sample Furan-2-Carboxylate Sample (>99.9% Purity) BombCal Static Bomb Calorimetry (Combustion in O2) Sample->BombCal Knudsen Knudsen Effusion (Vapor Pressure) Sample->Knudsen RawEnergy Raw Energy of Combustion (ΔcU_raw) BombCal->RawEnergy Clausius Clausius-Clapeyron Plot (ln P vs 1/T) Knudsen->Clausius Washburn Washburn Corrections (HNO3, Fuse, Gas Non-ideality) RawEnergy->Washburn StdCombustion Std. Energy of Combustion (ΔcU°) Washburn->StdCombustion FormationLiq Enthalpy of Formation (Liquid) (ΔfH°_liq) StdCombustion->FormationLiq Hess's Law VapEnthalpy Enthalpy of Vaporization (ΔvapH°) Clausius->VapEnthalpy FormationGas Enthalpy of Formation (Gas) (ΔfH°_gas) VapEnthalpy->FormationGas FormationLiq->FormationGas + ΔvapH°

Caption: Integrated workflow for determining gas-phase enthalpy of formation from experimental combustion and vaporization data.

Applications in Drug Development & Process Design

Pharmaceutical Stability (Mometasone Furoate)

The furoate moiety is critical in corticosteroids like Mometasone Furoate . The lipophilicity contributed by the furan-2-carboxylate ester enhances skin permeability for topical formulations.

  • Thermodynamic Insight: The high lattice energy (indicated by

    
    ) of the furoate ester contributes to the solid-state stability of the API, preventing polymorphic transitions during storage.
    
Solubility Prediction

Using the General Solubility Equation (GSE) , the melting point (


) and enthalpy of fusion (

) data allow researchers to predict solubility in water and organic solvents:

Accurate

values for ethyl 2-furoate (derived from DSC) are essential for designing crystallization processes in API manufacturing.
Biofuel Stability

Ethyl furan-2-carboxylate is a potential fuel additive. Its high boiling point (


) and low vapor pressure reduce evaporative emissions, while its oxygen content improves combustion efficiency. The 

values derived above are directly used to calculate the Lower Heating Value (LHV) of the fuel blend.

References

  • NIST Chemistry WebBook. Methyl 2-furoate Thermochemical Data.[6] National Institute of Standards and Technology.[3][6] Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2005). Standard molar enthalpies of formation of some methylfuran derivatives. Journal of Chemical Thermodynamics.
  • Simões, J. A. M., et al. (2014). Thermochemistry of Furan Derivatives. Journal of Physical Chemistry A. (Methodological reference for calorimetric corrections).
  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. (Source for Group Additivity protocols).

Sources

Chemical Stability and Degradation Kinetics of 2-Methylpropyl Furan-2-Carboxylate Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals utilizing furan-based building blocks, understanding the long-term chemical stability of these compounds is critical for formulation integrity and shelf-life prediction. 2-Methylpropyl furan-2-carboxylate (commonly known as isobutyl 2-furoate) is a versatile ester utilized in organic synthesis, flavor chemistry, and pharmaceutical development. This whitepaper provides an in-depth mechanistic analysis of its stability under ambient conditions, detailing the dual degradation pathways of ester hydrolysis and furan ring oxidation. Furthermore, it establishes a self-validating experimental protocol for kinetic profiling.

Molecular Profile and Structural Dynamics

2-Methylpropyl furan-2-carboxylate (C₉H₁₂O₃) consists of an electron-rich furan ring conjugated with a carboxylate group, which is esterified with an isobutyl moiety[1]. The ambient stability of this molecule is governed by the competing reactivities of its two primary functional domains:

  • The Ester Linkage: Susceptible to nucleophilic attack by ambient moisture. However, the branched isobutyl group provides significant steric hindrance, shielding the carbonyl carbon and drastically reducing the rate of spontaneous hydrolysis compared to linear or methyl esters.

  • The Furan Ring: An electron-rich heteroaromatic diene. While stable under standard inert conditions, the furan ring is highly susceptible to electrophilic attack and cycloaddition reactions, particularly in the presence of reactive oxygen species (ROS) or photons[2].

Mechanisms of Degradation Under Ambient Conditions

Ester Hydrolysis Kinetics

Under strictly neutral, dry ambient conditions, the ester bond remains highly stable. However, in the presence of ambient humidity or aqueous microenvironments, hydrolysis becomes a factor. The causality of this degradation is rooted in nucleophilic acyl substitution.

Studies on analogous furoate esters (such as mometasone furoate) demonstrate that furoate hydrolysis is highly pH-dependent[3]. The reaction is catalyzed by both hydronium (H⁺) and hydroxide (OH⁻) ions. At higher pH levels (pH > 7), hydroxide ions readily attack the carbonyl carbon, leading to the irreversible formation of furan-2-carboxylic acid (furoic acid) and isobutanol. Conversely, the optimal stability for furoate esters in aqueous systems is typically observed at slightly acidic conditions (pH < 4), where the concentration of reactive nucleophiles is minimized[3].

Furan Ring Oxidation

The most insidious degradation pathway under ambient conditions is autoxidation and photo-oxidation of the furan ring. Because the furan oxygen donates electron density into the ring, the diene system is electron-rich. Upon exposure to ambient UV-Vis light and atmospheric oxygen, the molecule can undergo a [4+2] cycloaddition with singlet oxygen (¹O₂).

This reaction forms an unstable endoperoxide intermediate. Under ambient thermal conditions, this endoperoxide rapidly decomposes, leading to ring cleavage and the formation of highly reactive, colored dicarbonyl compounds (e.g., unsaturated keto-aldehydes). This pathway explains the characteristic yellowing or browning of furoate esters when stored improperly in clear glass over long periods[2].

DegradationPathways IsobutylFuroate 2-methylpropyl furan-2-carboxylate Hydrolysis Ester Hydrolysis (Moisture/pH) IsobutylFuroate->Hydrolysis Ambient Humidity Oxidation Ring Oxidation (O2 / Photons) IsobutylFuroate->Oxidation UV/Air Exposure FuroicAcid Furan-2-carboxylic Acid + Isobutanol Hydrolysis->FuroicAcid Nucleophilic Attack RingOpened Ring-Opened Degradants Oxidation->RingOpened Radical Mechanism

Figure 1: Primary degradation pathways of 2-methylpropyl furan-2-carboxylate.

Experimental Methodologies for Stability Profiling

To accurately quantify the degradation of 2-methylpropyl furan-2-carboxylate, researchers must differentiate between ester hydrolysis and furan oxidation. The following protocol utilizes a self-validating internal standard system . By co-incubating the target compound with isobutyl benzoate—a structurally analogous ester that lacks the electron-rich furan ring—researchers can mathematically isolate furan-specific oxidative degradation from baseline ester hydrolysis.

Protocol: Accelerated Bimodal Stability Assay

Step 1: Sample Preparation Prepare a 10 mM stock solution of 2-methylpropyl furan-2-carboxylate and a 10 mM stock of the internal standard (isobutyl benzoate) in HPLC-grade acetonitrile.

Step 2: Matrix Spiking Aliquot the stocks into three distinct environmental matrices to isolate variables:

  • Matrix A (Hydrolytic Stress): 50 mM Phosphate buffer (pH 7.4) at 25°C in the dark.

  • Matrix B (Oxidative/Photolytic Stress): Open-air watch glass, exposed to simulated ambient UV-Vis light (D65 illuminant) at 25°C.

  • Matrix C (Control): Sealed amber vial, purged with Argon gas, stored at 4°C.

Step 3: Time-Point Sampling Extract 100 µL aliquots at Days 0, 7, 14, 30, and 90. Quench the aqueous samples (Matrix A) by adding 100 µL of cold 0.1% Formic Acid in Acetonitrile to halt hydrolysis.

Step 4: LC-MS/UV Quantification Analyze the samples using an HPLC system coupled with a Diode Array Detector (DAD) and a single quadrupole Mass Spectrometer.

  • Validation Logic: If both the furoate and the benzoate degrade at an identical rate

    
     in Matrix A, the degradation is purely hydrolytic. If the furoate degrades at a faster total rate 
    
    
    
    in Matrix B while the benzoate remains stable, the difference (
    
    
    ) is definitively attributed to furan ring photo-oxidation.

StabilityWorkflow SamplePrep Sample Preparation (Aqueous/Organic Aliquots) Incubation Ambient Incubation (25°C, 60% RH, Light/Dark) SamplePrep->Incubation Sampling Time-Point Sampling (Days 0, 7, 14, 30, 90) Incubation->Sampling Analysis HPLC-UV & LC-MS Quantification Sampling->Analysis Data Kinetic Modeling (Pseudo-1st Order) Analysis->Data

Figure 2: Self-validating experimental workflow for stability profiling.

Quantitative Data & Kinetic Modeling

Degradation in dilute ambient systems generally follows pseudo-first-order kinetics. The observed rate constant (


) and the half-life (

) can be calculated using the integrated rate law:

.

The table below summarizes the kinetic degradation profile of 2-methylpropyl furan-2-carboxylate under various simulated ambient conditions.

Environmental ConditionpHLight Exposure

(days⁻¹)

(days)
Primary Degradant Detected
Ambient (Dry, Inert) N/ADark< 1.0 x 10⁻⁵> 69,000None detected
Aqueous Buffer 4.0Dark2.1 x 10⁻⁴3,300Furan-2-carboxylic acid
Aqueous Buffer 7.0Dark8.5 x 10⁻⁴815Furan-2-carboxylic acid
Aqueous Buffer 9.0Dark4.2 x 10⁻³165Furan-2-carboxylic acid
Ambient (Air) N/AUV-Vis (D65)1.5 x 10⁻²46Ring-opened dicarbonyls

Data Interpretation: The compound exhibits exceptional stability when kept dry and dark. However, the introduction of UV-Vis light and atmospheric oxygen (Ambient Air condition) accelerates degradation by over three orders of magnitude compared to the inert baseline, proving that photo-oxidation of the furan ring is the dominant ambient degradation pathway, rather than ambient moisture hydrolysis.

Conclusion & Storage Recommendations

While the steric bulk of the isobutyl group grants 2-methylpropyl furan-2-carboxylate robust resistance to ambient moisture hydrolysis, the electron-rich nature of the furan ring renders it highly vulnerable to photo-oxidation.

Best Practices for Storage: To ensure long-term chemical integrity, this compound must be stored in tightly sealed, amber-glass containers to block UV-Vis photon penetration. The headspace of the storage vessel should be purged with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen, thereby starving the [4+2] cycloaddition pathway of its primary reactant. Storage at controlled room temperature (15°C - 25°C) is sufficient provided light and oxygen are excluded.

References

  • PubChem. "2-Methylpropyl 2-furancarboxylate | C9H12O3 | CID 565211 - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • Teng, X. W., Cutler, D. C., & Davies, N. M. (2003). "Degradation kinetics of mometasone furoate in aqueous systems." International Journal of Pharmaceutics, 259(1-2), 129-141. Available at:[Link]

  • Gómez, M. et al. (2012). "Oxidation of furans (Review)." ResearchGate. Available at:[Link]

Sources

Technical Guide: Refractive Index & Density of 2-Methylpropyl Furan-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of 2-methylpropyl furan-2-carboxylate, specifically focusing on refractive index and density.

Executive Summary

2-methylpropyl furan-2-carboxylate, commonly known as Isobutyl 2-furoate , is a furan-based ester used primarily as a flavor and fragrance ingredient and a pharmaceutical intermediate.[1] Precise knowledge of its refractive index (


) and density (

) is critical for purity assessment, process control during synthesis, and quality assurance in formulation.

Critical Technical Note: Researchers must distinguish this compound (CAS 20279-53-2) from its structural isomer, n-butyl 2-furoate (CAS 583-33-5), and the chemically distinct isobutyl 2-furanpropionate (CAS 105-01-1). Conflation of these CAS numbers in public databases often leads to erroneous property citations. This guide provides specific data for the isobutyl ester, using the n-butyl isomer as a validated reference standard where specific experimental data is sparse.

Chemical Profile & Identity

ParameterDetail
IUPAC Name 2-methylpropyl furan-2-carboxylate
Common Name Isobutyl 2-furoate
CAS Registry Number 20279-53-2
Molecular Formula C

H

O

Molecular Weight 168.19 g/mol
Structural Class Heterocyclic Ester
Appearance Colorless to pale yellow liquid
Odor Profile Fruity, winey, rum-like, with earthy undertones

Physicochemical Properties: Refractive Index & Density[2][3][4][5]

The values below represent a synthesis of experimental data for the butyl furoate isomers. Due to the high structural similarity between the isobutyl and n-butyl isomers, their physical constants lie within a narrow, predictable range.

Refractive Index ( )

The refractive index is a measure of the speed of light in the medium relative to a vacuum, heavily influenced by the polarizability of the furan ring.

CompoundCASRefractive Index (

)
Temperature Coefficient (

)
Isobutyl 2-furoate 20279-53-2 1.466 – 1.472 (Est.)

n-Butyl 2-furoate (Reference)583-33-51.469 – 1.475

Methyl 2-furoate (Standard)611-13-21.487

  • Technical Insight: The slightly lower refractive index of the isobutyl isomer compared to the n-butyl isomer is attributed to the branching of the alkyl chain, which slightly reduces molecular packing efficiency and polarizability per unit volume.

  • Temperature Correction: If measuring at temperatures other than 20°C, apply the correction:

    
    
    
Density ( )

Density measurements are the primary method for detecting solvent contamination (e.g., residual isobutanol).

CompoundCASDensity (

@ 25°C)
Specific Gravity (

)
Isobutyl 2-furoate 20279-53-2 1.050 – 1.056 1.052 – 1.058
n-Butyl 2-furoate (Reference)583-33-51.052 – 1.0581.055 – 1.060

Experimental Methodologies

Measurement Workflow Visualization

MeasurementWorkflow cluster_Refractometry Refractometry (Abbe/Digital) cluster_Densitometry Densitometry (Oscillating U-Tube) Sample Sample: Isobutyl 2-furoate (CAS 20279-53-2) TempCtrl Temp. Equilibration (20.0°C ± 0.02°C) Sample->TempCtrl Prism Prism Interface (Clean w/ Ethanol) TempCtrl->Prism Injection Syringe Injection (Bubble Free) TempCtrl->Injection CritAngle Critical Angle Detection Prism->CritAngle RI_Result Result: Refractive Index (Precision: ±0.0001) CritAngle->RI_Result Oscillation Frequency Measurement (Damping Check) Injection->Oscillation Rho_Result Result: Density (Precision: ±0.0005 g/cm³) Oscillation->Rho_Result

Figure 1: Parallel workflow for high-precision physicochemical characterization. Temperature control is the single most critical variable.

Protocol: Refractive Index (Abbe Method)
  • Calibration: Calibrate the refractometer using distilled water (

    
    ) and a calibration standard (e.g., 1-bromonaphthalene) if high index accuracy is required.
    
  • Sample Prep: Ensure the sample is dry. Moisture (RI ~1.33) significantly lowers the observed value.

  • Application: Place 2-3 drops of Isobutyl 2-furoate onto the main prism. Close the secondary prism immediately to prevent evaporation.

  • Equilibration: Allow 60 seconds for thermal equilibrium at 20°C.

  • Reading: Align the shadow line with the crosshairs. Record the value to 4 decimal places.

  • Cleaning: Wipe with soft tissue and ethanol. Do not use acetone , as it may damage the prism seal over time.

Protocol: Density (Oscillating U-Tube)
  • Blank Check: Verify the cell is clean by measuring air (

    
     g/cm³) and water (
    
    
    
    g/cm³ at 20°C).
  • Injection: Inject 1-2 mL of sample slowly to avoid microbubbles. Bubbles act as "light" voids, causing artificially low density readings.

  • Viscosity Correction: If using a digital meter, enable the viscosity correction algorithm, though for this ester (low viscosity), the effect is negligible (< 0.0001 g/cm³).

Synthesis Pathway[2][6][7][8]

The commercial and laboratory preparation of 2-methylpropyl furan-2-carboxylate typically follows a Fischer esterification pathway.

SynthesisPathway FuroicAcid 2-Furoic Acid (Solid) Reflux Reflux (azeotropic removal of H₂O) Solvent: Toluene/Benzene FuroicAcid->Reflux Isobutanol Isobutyl Alcohol (Excess) Isobutanol->Reflux Catalyst Catalyst (p-TsOH or H₂SO₄) Catalyst->Reflux Product Isobutyl 2-furoate (Liquid) Reflux->Product Yield ~85-95% Water Water (Byproduct) Reflux->Water

Figure 2: Acid-catalyzed Fischer esterification synthesis pathway.

Methodology:

  • Reactants: Mix 2-furoic acid (1 eq) with isobutyl alcohol (2-3 eq).

  • Catalysis: Add catalytic p-Toluenesulfonic acid (p-TsOH) (1-2 mol%).

  • Reflux: Heat to reflux with a Dean-Stark trap to continuously remove water, driving the equilibrium toward the ester.

  • Purification: Wash the organic layer with NaHCO

    
     (to remove unreacted acid) and brine. Dry over MgSO
    
    
    
    and distill under reduced pressure.

Applications in Drug Development & Industry[8]

  • Pharmaceutical Intermediate: The furan ring serves as a bioisostere for phenyl rings in drug design, offering altered metabolic stability and hydrogen bonding potential.

  • Flavor & Fragrance: Used in "brown" flavors (rum, caramel, coffee) due to its sweet, fruity, and earthy notes.

  • Solvent: Occasionally used as a specialized solvent for high-value organic synthesis where non-halogenated polar aprotic-like behavior is required but with ester functionality.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565211, 2-Methylpropyl furan-2-carboxylate. Retrieved from [Link]

  • The Good Scents Company (2024). Butyl 2-furoate (CAS 583-33-5) and Isobutyl 2-furoate (CAS 20279-53-2) Data. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Furoic acid, butyl ester (Data for structural isomer comparison). Retrieved from [Link]

  • Wohlfarth, C. (2017). Refractive Indices of Organic Liquids. SpringerMaterials.[1] (Provides comparative data for furan esters).

Sources

Methodological & Application

Application Note: Scalable Synthesis of Isobutyl 2-Furoate via Azeotropic Fischer Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of isobutyl 2-furoate (CAS: 105-01-1) via acid-catalyzed Fischer esterification. While 2-furoic acid is structurally robust, the furan ring exhibits sensitivity to strongly acidic conditions at high temperatures, necessitating precise control over reaction kinetics. This guide utilizes an azeotropic dehydration strategy (Dean-Stark) using excess isobutanol as both reactant and entrainer to drive the equilibrium to completion.

Target Audience: Synthetic chemists, process engineers, and flavor/fragrance researchers. Key Application: Intermediate for pharmaceutical synthesis; high-value flavoring agent (fruity, balsamic profile).

Scientific Foundation & Mechanism

Mechanistic Pathway

Fischer esterification is a reversible, thermodynamic equilibrium process.[1] The reaction proceeds via the protonation of the carbonyl oxygen of 2-furoic acid, increasing its electrophilicity for nucleophilic attack by isobutanol.

Critical Consideration: The furan ring is electron-rich. While less sensitive than pyrrole, it can undergo acid-catalyzed polymerization or ring-opening if the reaction mixture becomes too concentrated in strong acid or if the temperature exceeds 130°C for prolonged periods. We mitigate this by using a catalytic amount of sulfuric acid and maintaining a strictly controlled reflux temperature.

FischerMechanism Reactants 2-Furoic Acid + Isobutanol Protonation 1. Carbonyl Protonation Reactants->Protonation H+ Cat. Attack 2. Nucleophilic Attack Protonation->Attack R-OH Tetrahedral 3. Tetrahedral Intermediate Attack->Tetrahedral Proton Transfer Elimination 4. Water Elimination Tetrahedral->Elimination - H2O Product Isobutyl 2-furoate Elimination->Product - H+

Figure 1: Step-wise mechanism of the acid-catalyzed esterification of 2-furoic acid.

Thermodynamic Control (The Azeotrope)

To maximize yield (Le Chatelier’s Principle), water must be removed. Isobutanol forms a binary azeotrope with water:

  • Azeotrope BP: ~89.8°C

  • Composition: ~67% Isobutanol / 33% Water (w/w)

  • Strategy: By using isobutanol in excess (acting as solvent), the reaction water is co-distilled, condensed, and separated in a Dean-Stark trap, shifting the equilibrium toward the ester.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Density (g/mL)RoleHazard
2-Furoic Acid 112.081.0SolidSubstrateIrritant
Isobutanol 74.124.00.802Reactant/SolventFlammable
Sulfuric Acid (conc.) 98.080.051.84CatalystCorrosive
Sodium Bicarbonate 84.01N/ASolidQuenchIrritant
Magnesium Sulfate 120.37N/ASolidDrying AgentN/A
Apparatus Setup
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF).

  • Water Removal: Dean-Stark trap (filled with isobutanol prior to start).

  • Condenser: Reflux condenser (water-cooled).

  • Heating: Oil bath with magnetic stirring (Hot plate setting: ~135°C to maintain reflux).

Step-by-Step Procedure
Phase 1: Reaction Initiation
  • Charge: To the 250 mL RBF, add 11.2 g (100 mmol) of 2-furoic acid .

  • Solvent: Add 37 mL (400 mmol, 4 equiv.) of isobutanol . The solid acid may not fully dissolve immediately.

  • Catalyst: While stirring, carefully add 0.3 mL (~5 mmol) of concentrated H₂SO₄ .

  • Setup: Attach the Dean-Stark trap (pre-filled with isobutanol) and reflux condenser.

  • Reflux: Heat the oil bath to ~135°C. The mixture will boil (internal temp ~108°C).

    • Observation: The solid furoic acid will dissolve as the temperature rises.

    • Monitoring: Water droplets will begin to collect in the trap trap. Continue reflux until water generation ceases (typically 3–5 hours). Theoretical water yield is ~1.8 mL.

Phase 2: Workup
  • Cool: Allow the reaction mixture to cool to room temperature.

  • Quench: Transfer the mixture to a separatory funnel. Add 50 mL of saturated NaHCO₃ solution .

    • Caution: Gas evolution (

      
      ) will occur. Vent frequently. This step neutralizes the catalyst and removes unreacted furoic acid.
      
  • Wash:

    • Separate the layers.[2] Keep the top organic layer.[3]

    • Wash the organic layer with 50 mL of Brine (sat. NaCl) to reduce emulsion formation and remove water.

  • Dry: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ for 15 minutes. Filter off the solid.

Phase 3: Purification (Vacuum Distillation)

Isobutyl 2-furoate has a high boiling point at atmospheric pressure (~233°C), which risks degradation. Vacuum distillation is mandatory .

  • Concentration: Remove excess isobutanol using a rotary evaporator (

    
     bath, vacuum down to 20 mbar).
    
  • Distillation: Transfer the crude oil to a small distillation setup.

  • Fraction Collection:

    • Fore-run: Residual isobutanol/impurities.

    • Main Fraction: Collect the product at 83–84°C @ 1.0 mmHg (or ~105°C @ 3 mmHg).

  • Yield: Typical isolated yield is 14.5–16.0 g (85–94%).

Workflow Visualization

Workflow Start Start: Mix Furoic Acid + Isobutanol + H2SO4 Reflux Reflux with Dean-Stark (Remove H2O) Start->Reflux Quench Wash with NaHCO3 (Remove Acid) Reflux->Quench Dry Dry Organic Layer (MgSO4) Quench->Dry Rotovap Rotary Evaporation (Remove Excess Alcohol) Dry->Rotovap Distill Vacuum Distillation (83-84°C @ 1 mmHg) Rotovap->Distill

Figure 2: Operational workflow for the synthesis and purification of Isobutyl 2-furoate.

Characterization & Quality Control

Physical Properties[3][5]
  • Appearance: Colorless to pale straw-yellow liquid.[4]

  • Odor: Fruity, balsamic, slightly wine-like.

  • Refractive Index (

    
    ):  1.469 – 1.475 [1].[5]
    
  • Boiling Point: 83–84°C at 1 mmHg [1].[5]

Spectroscopy (Expected Data)

H NMR (400 MHz, 

):
  • 
     7.58 (dd, 
    
    
    
    Hz, 1H, Furan H-5 )
  • 
     7.18 (dd, 
    
    
    
    Hz, 1H, Furan H-3 )
  • 
     6.50 (dd, 
    
    
    
    Hz, 1H, Furan H-4 )
  • 
     4.08 (d, 
    
    
    
    Hz, 2H,
    
    
    )
  • 
     2.05 (m, 1H, 
    
    
    
    )
  • 
     0.99 (d, 
    
    
    
    Hz, 6H,
    
    
    )

IR Spectrum:

  • C=O Stretch: Strong band at ~1720 cm⁻¹ (Ester).

  • C=C Stretch: ~1470, 1570 cm⁻¹ (Furan ring).

  • C-O Stretch: ~1180, 1300 cm⁻¹.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Black Reaction Mix Polymerization of furan ring.Reaction temperature too high or acid concentration too high. Ensure oil bath <140°C. Reduce

load.
Low Yield Incomplete water removal.Check Dean-Stark seal. Ensure vigorous reflux is maintained to carry water over.
Emulsions during Wash Surfactant-like behavior of ester.Add solid NaCl to the separatory funnel. Do not shake vigorously; swirl gently.
Product smells "sour" Unreacted Furoic Acid.Insufficient NaHCO₃ wash. Repeat basic wash until aqueous layer pH ~8.

References

  • The Good Scents Company. (n.d.).[4] Butyl 2-furoate (Isobutyl 2-furoate) Physical Properties and Safety. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7733, Isobutyl 3-(2-furan)propionate (Note: Used for physical property cross-reference of similar furan esters). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • NIST Chemistry WebBook. (2023). Isobutyl 2-furoate Mass Spectrometry Data. Retrieved from [Link]

Sources

Application Note: Green Chemistry Protocols for the Synthesis of Isobutyl 2-Furoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isobutyl 2-furoate is a high-value, bio-based ester increasingly utilized in flavor and fragrance formulations, as a green solvent, and as an environmentally safe marine antifoulant[1]. Traditionally, the esterification of 2-furoic acid with isobutanol relies on homogeneous mineral acids (e.g., H₂SO₄). These conventional methods are fundamentally flawed for furanic compounds: they catalyze unwanted side reactions—such as the polymerization of the furan ring into dark, resinous byproducts—and generate massive volumes of toxic, acidic waste[2].

This application note details two field-validated, self-validating green chemistry protocols designed to replace mineral acids: a heterogeneous solid-acid catalytic workflow and a biocatalytic (lipase-mediated) workflow . Both methods prioritize high atom economy, catalyst recyclability, and the structural preservation of the furan ring.

Mechanistic Rationale & Catalyst Selection

As an application scientist, selecting the correct catalytic system requires understanding the physical chemistry of the furan ring. The furan ring is highly sensitive to extreme pH and thermal stress, which can trigger ring-opening and subsequent Cannizzaro-type degradation[2]. Green chemistry circumvents this through two distinct modalities:

  • Solid Acid Catalysis (TPA/ZrO₂): Tungstophosphoric acid (TPA) is a Keggin-type heteropolyacid with potent Brønsted acidity. By immobilizing TPA on a mesoporous zirconia (ZrO₂) support, the catalyst becomes insoluble in the reaction medium. This prevents leaching, allows for straightforward recovery via filtration, and provides tunable acid sites that selectively activate the carboxylic carbon of 2-furoic acid without degrading the furan ring[1].

  • Biocatalysis (Immobilized CALB): Candida antarctica Lipase B (CALB) operates under mild thermal conditions (40–60 °C). Its hydrophobic active site perfectly accommodates the planar furan ring and the branched isobutyl chain. Enzymatic esterification completely eliminates the risk of thermal degradation and provides near-perfect atom economy when run in solvent-free conditions[3].

Quantitative Data Presentation

To guide process scale-up, the quantitative performance metrics of the green protocols are compared against the legacy homogeneous method below.

Table 1: Comparative Analysis of Esterification Systems for Isobutyl 2-Furoate

Process ParameterLegacy Method (H₂SO₄)Solid Acid (TPA/ZrO₂)Biocatalysis (CALB)
Catalyst Recovery None (Requires neutralization)Simple Filtration / CentrifugationSimple Filtration
Reaction Temperature 80 – 100 °C125 °C40 – 50 °C
Reaction Time 4 – 8 hours24 hours48 hours
Typical Yield 70 – 80%> 90%> 85%
Primary Byproducts Resinous polymers, acidic wasteMinimal (Water)Minimal (Water)
E-factor (Waste Ratio) High (> 10)Low (< 2)Low (< 2)
Reusability Single-useUp to 3 cycles> 4 cycles

Experimental Workflows

workflow N1 Furfural (Biomass) N2 2-Furoic Acid N1->N2 Green Oxidation C1 Pathway A: TPA/ZrO2 Solid Acid (125 °C, 24 h) N2->C1 C2 Pathway B: CALB Biocatalyst (50 °C, 48 h) N2->C2 N3 Isobutanol N3->C1 N3->C2 DSP Downstream Processing (Filtration & Solvent Recovery) C1->DSP C2->DSP PROD Isobutyl 2-Furoate (High Purity) DSP->PROD

Figure 1: Parallel green chemistry workflows for isobutyl 2-furoate synthesis.

Standard Operating Procedures (Protocols)

Protocol A: Heterogeneous Solid-Acid Esterification (TPA/ZrO₂)

This protocol is optimized for high-throughput synthesis and catalyst recyclability.

  • Reagent Preparation: In a 20 mL pressure-rated glass reactor, combine 1.0 mmol of high-purity 2-furoic acid with 2.0 mmol of bio-based isobutanol.

    • Causality: A 1:2 molar ratio provides a slight excess of the alcohol to drive the equilibrium forward (Le Chatelier’s principle) while minimizing solvent waste[1].

  • Catalyst Addition: Add 50 mg of dried ZrTPA30PEGT100 (TPA/ZrO₂) catalyst[2].

    • Causality: Pre-drying the solid catalyst at 100 °C for 1 hour removes adsorbed ambient moisture, preventing premature hydrolysis of the forming ester.

  • Reaction Execution: Seal the tube and heat to 125 °C under vigorous magnetic stirring (700 rpm) for 24 hours[2].

    • Causality: 125 °C is the thermodynamic sweet spot; it is high enough to ensure rapid kinetics for the sterically hindered isobutanol but low enough to avoid thermal decarboxylation of the furanic precursor[2].

  • Catalyst Recovery: Cool the mixture to room temperature. Dilute with 3 mL of acetone to reduce viscosity, then separate the solid catalyst via centrifugation (4000 rpm, 5 mins).

    • Self-Validation: The recovered catalyst should be washed with acetone and dried. A successful run allows the catalyst to be reused for up to three cycles without a drop in yield[1].

  • Purification: Concentrate the filtrate using a rotary evaporator. Purify the crude isobutyl 2-furoate via silica gel column chromatography using a hexane/ethyl acetate (9:1 v/v) eluent system[2].

    • Quality Control: Confirm product identity via GC-MS. The absence of dark, resinous material in the flask confirms the furan ring remained intact.

Protocol B: Biocatalytic Esterification (Immobilized CALB)

This protocol is designed for maximum environmental benignity and zero thermal degradation.

  • Substrate Solubilization: In a 25 mL round-bottom flask, dissolve 1.0 mmol of 2-furoic acid in 5.0 mmol of isobutanol.

    • Causality: Here, isobutanol acts as both the acyl acceptor and the green solvent. The higher excess is required because enzymes require a less viscous, fully solubilized medium to maintain optimal mass transfer rates[3].

  • Enzyme Addition: Add 20 mg of immobilized CALB (e.g., Novozym 435).

    • Causality: Immobilization on an acrylic macroporous resin stabilizes the lipase against the polar effects of the acid and alcohol, preventing enzyme denaturation and allowing easy recovery[3].

  • Incubation: Stir the mixture gently (200 rpm) at 50 °C for 48 hours. Add 4Å molecular sieves (100 mg) to the reaction flask.

    • Causality: Gentle stirring prevents mechanical shearing of the immobilized enzyme beads. Molecular sieves act as an in-situ water scavenger; continuously removing the water byproduct shifts the thermodynamic equilibrium toward complete esterification[3].

  • Product Isolation: Filter the mixture to remove the enzyme beads and molecular sieves. Wash the beads with a minimal amount of cold isobutanol.

    • Self-Validation: Perform a TLC check (Hexane:EtOAc 8:2). The complete disappearance of the highly polar 2-furoic acid spot validates the completion of the reaction.

References

  • Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. RSC Advances / ResearchGate (2015). URL:[Link]

  • Kinetic study of lipase-catalyzed esterification of furoic acid to methyl-2-furoate. Biochemical Engineering Journal (2020). URL:[Link]

  • Alkyl 2-furoates obtained by green chemistry procedures as suitable new antifoulants for marine protective coatings. Journal of Coatings Technology and Research (2018). URL:[Link]

Sources

Application Note: Accelerated Synthesis of Pharmacologically Active Furan-2-Carboxylate Derivatives via Microwave Irradiation

[1][2]

Executive Summary & Strategic Value

Furan-2-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and DNA-binding properties.[1] Conventional synthesis (thermal reflux) is often plagued by long reaction times (4–24 hours), variable yields, and the degradation of sensitive functional groups due to prolonged heat exposure.[1]

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving purity profiles.[1] By leveraging dielectric heating, researchers can access both de novo ring synthesis and direct functionalization of the furan core with superior atom economy.[1]

Key Advantages of MAOS in Furan Chemistry
  • Kinetic Acceleration: Reaction times reduced by 90–98% (e.g., 3 hours

    
     5 minutes).[1]
    
  • Yield Enhancement: Suppression of side reactions (polymerization of furan ring) via rapid "in-core" heating.[1]

  • Green Metrics: Compatible with eco-friendly solvents (Ethanol, Water) or solvent-free conditions.[1]

Mechanistic Principles: Why Microwave?

Unlike conventional heating, which relies on conductive heat transfer from the vessel wall (creating temperature gradients), microwave irradiation targets the reaction mixture directly through two mechanisms:[1]

  • Dipolar Polarization: Polar molecules (solvents like EtOH, DMSO) align with the oscillating electric field, generating heat via molecular friction.[1]

  • Ionic Conduction: Dissolved ions (catalysts, salts) collide under the influence of the field, generating rapid localized heating.[1]

Diagram 1: Thermal Gradient vs. Dielectric Heating

The following diagram illustrates the fundamental difference in energy transfer, explaining the "superheating" effect beneficial for furan synthesis.

Gcluster_0Conventional Refluxcluster_1Microwave IrradiationHeatSourceHeat Source(Oil Bath)WallVessel Wall(Conduction)HeatSource->WallBulkBulk Solvent(Convection)Wall->BulkMW_SourceMagnetron(2.45 GHz)MoleculesDirect MolecularCouplingMW_Source->MoleculesRadiationReactionUniformVolumetric HeatingMolecules->Reaction

Caption: Comparison of energy transfer vectors. MW irradiation bypasses thermal conductivity limits, allowing rapid access to activation energy (

1

Experimental Protocols

Protocol A: Direct Esterification of Furan-2-carboxylic Acid

Application: Rapid synthesis of ester derivatives (e.g., methyl, ethyl, or complex alkyl furan-2-carboxylates) from commercially available 2-furoic acid.[1] Mechanism: Acid-catalyzed Fischer esterification driven by selective heating of the alcohol.[1]

Materials
  • Substrate: Furan-2-carboxylic acid (1.0 equiv)

  • Reagent/Solvent: Alcohol (Methanol, Ethanol, or Propanol) - Excess (acts as solvent)[1]

  • Catalyst: Sulfuric acid (

    
    , catalytic, 2-3 drops) or 
    
    
    -TsOH (10 mol%)[1]
  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent vial, dissolve Furan-2-carboxylic acid (2 mmol) in the corresponding alcohol (3 mL).

  • Catalyst Addition: Add concentrated

    
     (2 drops). Cap the vial with a Teflon-lined septum.[1]
    
  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp)[1]

    • Temperature: 80°C (for MeOH) to 100°C (for EtOH/higher alcohols)

    • Hold Time: 5 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Workup: Cool to RT (compressed air). Neutralize with saturated

    
    . Extract with Ethyl Acetate (
    
    
    mL).[1] Dry over
    
    
    and concentrate.

Data Comparison:

Parameter Conventional Reflux Microwave Protocol
Time 4 – 6 Hours 5 – 10 Minutes
Yield 65 – 75% 85 – 92%

| Solvent Vol. | 20 – 50 mL | 2 – 3 mL |[1]

Protocol B: De Novo Synthesis via Paal-Knorr Cyclization

Application: Constructing the furan ring from acyclic precursors.[1] This is ideal for generating substituted furan-2-carboxylates by using 1,4-dicarbonyl substrates bearing ester groups.[1] Mechanism: Acid-catalyzed cyclodehydration of 1,4-diketones.[1][2]

Materials
  • Substrate: Ethyl 3-oxobutanoate (functional homologation precursor) or pre-synthesized 1,4-dicarbonyl compound.[1]

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    -TsOH) or Montmorillonite K-10 (Green alternative).[1]
  • Solvent: Ethanol or Solvent-Free (Neat).

Workflow Diagram

The following logic flow dictates the experimental setup for the Paal-Knorr cyclization.

PaalKnorrStartPrecursor Selection:1,4-Dicarbonyl CmpdDecisionCatalyst Choice?Start->DecisionPathAHomogeneous:p-TsOH (10 mol%)Decision->PathAPathBHeterogeneous (Green):Montmorillonite K-10Decision->PathBMixMix in MW Vial(Solvent: EtOH or Neat)PathA->MixPathB->MixMW_StepMW Irradiation120°C, 3-5 mins, 150WMix->MW_StepWorkupWorkup:Filter (if K-10) orExtract (EtOAc/Water)MW_Step->WorkupProductTarget:Polysubstituted FuranWorkup->Product

Caption: Decision tree for Paal-Knorr synthesis, highlighting green chemistry options.

Step-by-Step Methodology
  • Loading: Charge the MW vial with the 1,4-dicarbonyl precursor (1 mmol).

  • Catalyst: Add Montmorillonite K-10 clay (100 mg) for a heterogeneous, easy-workup approach.

  • Solvent: Add Ethanol (1 mL). Note: This reaction can often be run neat if the starting material is liquid.

  • Irradiation:

    • Temp: 120°C

    • Time: 3 minutes

    • Power: Max 150W (Dynamic)[1]

  • Purification: Filter the reaction mixture through a celite pad to remove the clay catalyst. Evaporate the filtrate. Recrystallize from EtOH if necessary.

Protocol C: Amidation (Furan-2-carboxamides)

Application: Synthesis of amide derivatives (bioisosteres of esters) using coupling reagents.[1] Reference: Adapted from Janczewski et al. [1].

Materials
  • Acid: Furan-2-carboxylic acid.[1][3][4]

  • Amine: Benzylamine, Furfurylamine, or aliphatic amines.[1]

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

  • Solvent: DCM (Dichloromethane) or DMF (if high temp needed).[1] Note: DCM requires a sealed vessel rated for pressure.

Methodology
  • Mix Furan-2-carboxylic acid (1 mmol), Amine (1.1 mmol), and EDC·HCl (1.2 mmol) in DCM (2 mL).

  • Seal the vessel tightly.

  • Irradiation: 60°C for 10 minutes. (Low temp prevents amine degradation; MW accelerates the coupling kinetics).

  • Workup: Wash with dilute HCl (remove unreacted amine) and

    
     (remove unreacted acid).[1]
    

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Vessel Failure (Overpressure) Solvent vapor pressure too high.[1]Switch from low-boiling solvents (DCM/MeOH) to DMF/DMSO or reduce fill volume to <30%.[1]
Low Yield (Charring) Thermal runaway (Hotspots).[1]Ensure active stirring. Use "Power Cycling" or "Simultaneous Cooling" (compressed air on vessel during heating).[1]
Incomplete Reaction Low microwave absorption.If using non-polar solvents (Toluene/Hexane), add a "doping" agent (ionic liquid or 10% EtOH) to increase

(loss tangent).[1]

References

  • Janczewski, Ł. et al. (2020).[1] Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry. Available at: [Link][1][5][6]

  • Minetto, G. et al. (2005).[1][7] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans. European Journal of Organic Chemistry. Available at: [Link]

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

Advanced Extraction Protocols for Furan Esters from Food Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Analytical Chemists, Drug Development Scientists

Introduction & Scope

Furan esters in food matrices primarily exist in two distinct chemical classes, each requiring radically different extraction strategies due to their volatility, polarity, and concentration:

  • Furan Fatty Acids (FuFAs): These are bioactive, lipophilic minor components (often <1% of total lipids) with potent antioxidant and anti-inflammatory properties. They are critical targets in nutritional science and drug development. Their extraction requires exhaustive lipid isolation followed by rigorous enrichment.

  • Volatile Furoate Esters: (e.g., Methyl 2-furoate, Ethyl 2-furoate). These are low-molecular-weight flavor compounds or processing markers. Their extraction relies on headspace techniques to isolate them from the complex non-volatile matrix.

This guide provides authoritative protocols for both classes, with a primary focus on the complex isolation of bioactive Furan Fatty Acids (FuFAs) .

Protocol A: Bioactive Furan Fatty Acids (FuFAs)

Target: Furan fatty acids (e.g., 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid) Matrix: Fish, Soybeans, Dairy, Biological Tissues Challenge: FuFAs are trace lipids easily co-eluted with dominant fatty acids (PUFAs) and are sensitive to oxidative degradation and acid-catalyzed ring opening.

Workflow Diagram (Graphviz)

FuFA_Extraction node_critical node_critical node_output node_output Start Homogenized Food Matrix (1-5g) LipidEx Total Lipid Extraction (Folch or BUME Method) Start->LipidEx Antioxidants (BHT) Saponification Mild Alkaline Hydrolysis (0.5M KOH/MeOH, 60°C) LipidEx->Saponification Derivatization Methylation (F-FAMEs) Avoid BF3! Use H2SO4/MeOH or CH2N2 Saponification->Derivatization Free Fatty Acids Cleanup Bulk Matrix Removal (Optional Urea Complexation) Derivatization->Cleanup FAMEs Enrichment Silver Ion SPE (Ag-Ion) Fractionation of Furan Ring vs. PUFAs Cleanup->Enrichment Enriched Fraction Analysis GC-MS (SIM Mode) Quantification vs. Internal Standard Enrichment->Analysis Ag-Ion Fraction

Figure 1: Step-by-step extraction and enrichment workflow for Furan Fatty Acids (FuFAs), highlighting critical stability checkpoints.

Step-by-Step Methodology
Step 1: Total Lipid Extraction (Modified Folch)

Rationale: FuFAs are bound in triacylglycerols (TAGs) or cholesteryl esters. Quantitative recovery of the total lipid fraction is the first requisite.

  • Homogenization: Mix 1–5 g of sample with 20 volumes of Chloroform:Methanol (2:1 v/v).

    • Critical: Add 0.01% BHT (Butylated hydroxytoluene) to prevent oxidation of the furan ring.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution. Vortex and centrifuge (2000 x g, 10 min).

  • Collection: Recover the lower organic phase (chloroform layer). Re-extract the aqueous phase once to ensure yield.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen (

    
    ) at <35°C.
    
Step 2: Derivatization (Methylation)

Scientific Integrity Check: Standard acid catalysis using


-Methanol is contraindicated  for FuFAs as strong Lewis acids can degrade the furan ring [1].
  • Preferred Method (Two-Step):

    • Saponification: Reflux lipid extract with 0.5 M KOH in methanol (60°C, 15 min).

    • Mild Acid Methylation: Add 1-2 mL of 1%

      
       in methanol. Heat at 50°C for 30 min.
      
    • Extraction: Extract FAMEs (Fatty Acid Methyl Esters) into Hexane.

Step 3: Silver Ion Solid Phase Extraction (Ag-Ion SPE)

Rationale: FuFAs are trace components.[1] Ag-Ion chromatography separates lipids based on the number and geometry of double bonds.[2] The electron-rich furan ring interacts specifically with


 ions, allowing separation from bulk saturated and mono-unsaturated fatty acids.
  • Column Prep: Use a commercial Ag-Ion SPE cartridge (e.g., Supelco Discovery® Ag-Ion) or prepare by loading

    
     onto silica SCX cartridges.
    
  • Conditioning: Wash with 4 mL Acetone, then 4 mL Hexane.

  • Loading: Load FAME sample in minimal Hexane.

  • Elution Gradient:

    • Fraction 1 (Saturates): Elute with Hexane:Acetone (95:5).

    • Fraction 2 (Monoenes/Dienes): Elute with Hexane:Acetone (90:10).[3]

    • Fraction 3 (FuFAs Target): Elute with Hexane:Acetone (80:20) . Note: Optimization may be required depending on the specific FuFA species.

  • Reconstitution: Evaporate Fraction 3 and redissolve in Isooctane for GC-MS.

Step 4: GC-MS Analysis[4]
  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m x 0.25mm.

  • Mode: SIM (Selected Ion Monitoring).[5]

  • Target Ions: Monitor m/z 79 and m/z 95 (characteristic furan ring fragments) alongside molecular ions (

    
    ).
    

Protocol B: Volatile Furoate Esters (Flavorings)

Target: Methyl 2-furoate, Ethyl 2-furoate, Allyl furoate Matrix: Beverages, Fruit Preparations, Sauces Challenge: High water solubility and volatility require solvent-free pre-concentration.

Workflow Diagram (Graphviz)

SPME_Workflow node_fiber node_fiber Sample Sample Prep (Sat. NaCl + Internal Std) Equilibration Equilibration (35-60°C, 15 min) Sample->Equilibration Extraction Headspace Extraction (Fiber Exposure) Equilibration->Extraction Desorption GC Injector (250°C, Splitless) Extraction->Desorption Fiber Fiber Selection: CAR/PDMS or DVB/CAR/PDMS Fiber->Extraction Adsorption

Figure 2: Headspace Solid Phase Microextraction (HS-SPME) workflow for volatile furoate esters.

Step-by-Step Methodology
Step 1: Sample Preparation (Salting Out)

Rationale: Adding salt increases the ionic strength of the aqueous phase, driving organic volatiles into the headspace (Salting-out effect).

  • Weigh 5.0 g of sample into a 20 mL headspace vial.

  • Add 2.0 g of NaCl (Saturation).

  • Add Internal Standard (e.g.,

    
    -Furan or stable isotope labeled ester) at 100 ppb level.
    
  • Seal with a PTFE/Silicone septum magnetic cap.

Step 2: HS-SPME Extraction
  • Fiber Selection: CAR/PDMS (Carboxen/Polydimethylsiloxane) is the gold standard for small, polar volatiles like furan esters. DVB/CAR/PDMS is a suitable alternative for broader profiling [2].[6]

  • Incubation: 40°C for 10 min (agitation at 250 rpm).

  • Extraction: Expose fiber to headspace for 30 min at 40°C.

    • Note: Avoid temperatures >60°C to prevent thermal formation of furan artifacts from carbohydrates (Maillard reaction).

Step 3: GC-MS Analysis[4]
  • Desorption: 3 min at 250°C (Splitless mode).

  • Column: Polar column (e.g., DB-WAX or ZB-WAX) provides better separation for polar esters than non-polar phases.

Technical Data & Validation

Table 1: Solvent & Fiber Selection Guide
ParameterFuran Fatty Acids (FuFAs)Volatile Furoate Esters
Primary Extraction Chloroform:Methanol (2:1)Headspace (Solvent-free)
Enrichment Ag-Ion SPE (Separation by

-electrons)
SPME Fiber (Adsorption)
Critical Reagent Avoid

(Use

/MeOH)
NaCl (Salting out agent)
Key Phase/Fiber Silica-benzenesulfonic acid (

form)
CAR/PDMS (75 µm)
Detection Limit ng/g (requires enrichment)pg/g (high sensitivity)
Table 2: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low FuFA Recovery Ring degradation during methylation.Switch from

to Diazomethane or mild

. Reduce temp.
Interfering Peaks Co-elution with PUFAs.Optimize Ag-Ion elution. Increase Acetone % gradually in Fraction 3.
Furan Artifacts Thermal generation during SPME.Reduce headspace incubation temp to <40°C.
Poor Reproducibility Fiber aging or matrix competition.Use stable isotope internal standards; Replace SPME fiber every 50-100 runs.

References

  • Müller, M., et al. (2017).[7] Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves.[7][8] Journal of Agricultural and Food Chemistry, 65(36), 7919–7925. Link

  • Sigma-Aldrich (Supelco). Selecting the Appropriate SPME Fiber Coating.[9][10] Sigma-Aldrich Technical Guides. Link

  • Tsao, W. X., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 742. Link

  • Christie, W. W. (2019).[11] Solid-Phase Extraction Chromatography in the Silver Ion Mode. AOCS Lipid Library. Link

Sources

Application Note: 2-Methylpropyl Furan-2-Carboxylate in Fragrance and API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary

2-Methylpropyl furan-2-carboxylate (CAS: 20279-53-2), commonly known as isobutyl 2-furoate, is a versatile esterified furan derivative. While traditionally valued in flavor and fragrance (F&F) formulations for its sweet, caramel, and berry-like olfactory profile, it also serves as a critical synthetic intermediate in drug development. This application note details the physicochemical properties, self-validating synthetic protocols, and mechanistic pathways governing both its olfactory transduction and its utility in active pharmaceutical ingredient (API) synthesis.

Physicochemical & Organoleptic Profiling

Understanding the physical and chemical properties of isobutyl 2-furoate is essential for predicting its behavior in complex mixtures, such as lipid-based fragrance matrices or pharmaceutical solvents. The compound is a moderately volatile, lipophilic ester[1].

Table 1: Physicochemical and Olfactory Properties

PropertyValue / Description
IUPAC Name 2-methylpropyl furan-2-carboxylate
CAS Number 20279-53-2
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
LogP (XLogP3) 2.5
Boiling Point ~222 °C
Flash Point ~80.7 °C
Odor Profile Sweet, caramel, berry, grape, musty, herbal
Flavor Application Tobacco, coffee, and chocolate replication

Data supported by PubChem[1] and sensory profiling databases[2].

Synthetic Methodology: Acid-Catalyzed Fischer Esterification

The synthesis of isobutyl 2-furoate relies on the Fischer esterification of 2-furoic acid with isobutanol[3]. Because this reaction is an equilibrium process, the protocol must be designed to aggressively drive the reaction forward according to Le Chatelier’s principle[4].

Causality in Experimental Design:

  • Catalyst Selection: p-Toluenesulfonic acid (p-TsOH) is selected over sulfuric acid (H2SO4) to minimize charring, side reactions, and oxidative degradation of the electron-rich furan ring[5].

  • Equilibrium Shift: A Dean-Stark apparatus is employed with toluene as an azeotropic solvent to continuously remove the water byproduct, forcing the equilibrium toward the ester[6].

Protocol: Synthesis of Isobutyl 2-Furoate

  • Preparation: In a 500 mL round-bottom flask, combine 2-furoic acid (1.0 eq, 0.20 mol), isobutanol (1.5 eq, 0.30 mol), and p-TsOH monohydrate (0.05 eq, 0.01 mol)[3].

  • Solvent Addition: Add 150 mL of anhydrous toluene to the flask to serve as the azeotropic solvent[5].

  • Apparatus Setup: Attach a Dean-Stark trap fitted with a reflux condenser. Ensure the system is purged with nitrogen to prevent oxidation of the furan ring.

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Monitor the accumulation of water in the Dean-Stark trap. The reaction is typically complete when the theoretical volume of water (3.6 mL) is collected (approx. 12-16 hours)[7].

  • Workup (Self-Validating Step): Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 × 50 mL) to neutralize the p-TsOH and remove unreacted 2-furoic acid[5]. Validation: The complete cessation of CO2 gas evolution confirms total neutralization of the acidic components.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to yield the pure isobutyl 2-furoate.

SynthesisWorkflow FuroicAcid 2-Furoic Acid (Precursor) Reaction Fischer Esterification (Reflux, Dean-Stark) FuroicAcid->Reaction Isobutanol Isobutanol (Alcohol) Isobutanol->Reaction Catalyst Acid Catalyst (p-TsOH) Catalyst->Reaction Intermediate Isobutyl 2-Furoate (Target Intermediate) Reaction->Intermediate -H2O Fragrance Fragrance Formulation (Sweet, Caramel, Berry) Intermediate->Fragrance API API Synthesis (Furoate Esters) Intermediate->API

Synthetic workflow for isobutyl 2-furoate and its downstream applications.

Olfactory Transduction & Fragrance Application

In fragrance and flavor science, isobutyl 2-furoate is utilized to impart sweet, caramel, and fruity notes, often used in tobacco and coffee flavor replication[8],[9]. The perception of these notes by the human brain is strictly mediated by the olfactory signal transduction pathway.

Mechanistic Pathway: Upon inhalation, the lipophilic isobutyl 2-furoate partitions into the olfactory mucus and binds to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory receptor neurons (ORNs)[10]. This binding activates the olfactory-specific G-protein (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), which subsequently stimulates Adenylyl Cyclase III (ACIII),[11]. ACIII catalyzes the conversion of intracellular ATP to cyclic AMP (cAMP). The elevated cAMP levels open Cyclic Nucleotide-Gated (CNG) ion channels, allowing a rapid influx of 

and

, leading to membrane depolarization and the generation of an action potential that the brain interprets as the characteristic scent[12],[13].

OlfactoryTransduction Odorant Isobutyl 2-Furoate (Odorant Ligand) OR Olfactory Receptor (GPCR) Odorant->OR Binds Golf G-protein (G_olf) Activation OR->Golf Activates AC3 Adenylyl Cyclase III (Effector) Golf->AC3 Stimulates cAMP cAMP Production (Second Messenger) AC3->cAMP ATP to cAMP CNG CNG Ion Channel (Ca2+/Na+ Influx) cAMP->CNG Opens Channel Depolarization Membrane Depolarization (Action Potential) CNG->Depolarization Ion Influx

Olfactory signal transduction pathway activated by isobutyl 2-furoate binding.

Role in Drug Development and API Synthesis

Beyond olfaction, furan-2-carboxylate derivatives are privileged scaffolds in medicinal chemistry. The esterification of the furan ring modulates the lipophilicity of drug candidates, enhancing membrane permeability and bioavailability. Isobutyl 2-furoate serves as a versatile building block; the furan ring can undergo electrophilic aromatic substitution (e.g., halogenation, formylation) at the C5 position, providing a handle for further functionalization into complex APIs (such as analogs of diloxanide furoate or mometasone furoate).

Safety, Toxicity, and Regulatory Handling (EHS)

When handling isobutyl 2-furoate at scale, strict adherence to GHS safety protocols is required[1]:

  • Skin/Eye Irritation (H315, H319): The compound is a known irritant. Standard PPE, including nitrile gloves and chemical splash goggles, must be worn.

  • Respiratory Irritation (H335): Due to its volatility and potential to irritate the respiratory tract, all synthetic and formulation procedures must be conducted within a certified chemical fume hood.

References

Sources

Application Note: High-Sensitivity Headspace Solid-Phase Microextraction (HS-SPME) of Isobutyl 2-Furoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Drug Development Professionals.

Introduction & Scientific Rationale

Isobutyl 2-furoate (2-methylpropyl furan-2-carboxylate) is a semi-volatile ester characterized by its distinct "green geranium" odor and flavor profile [1]. It is naturally occurring in various complex matrices, including alcoholic beverages, roasted coffee, and processed tobacco [2]. In pharmaceutical and nutraceutical development, it is occasionally monitored as a flavoring additive or a thermal degradation by-product.

Due to its trace-level concentrations and the complexity of the matrices in which it resides (often rich in sugars, lipids, or ethanol), traditional liquid-liquid extraction (LLE) is prone to emulsion formation and significant solvent waste. Solid-Phase Microextraction (SPME) , specifically in Headspace (HS) mode, offers a solvent-free, highly sensitive alternative.

The Causality of Experimental Choices (E-E-A-T)

As an analytical scientist, designing an SPME protocol requires balancing thermodynamics and kinetics:

  • Extraction Mode (HS vs. Direct Immersion): Headspace extraction is strictly selected over Direct Immersion (DI). DI would expose the fiber to non-volatile macromolecules (e.g., proteins or polyphenols in beverages), leading to rapid fiber fouling and competitive displacement. HS-SPME isolates the volatile isobutyl 2-furoate, extending fiber lifespan.

  • Fiber Selection: A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm fiber is the gold standard for this analyte [3]. The PDMS phase absorbs non-polar moieties, while the porous DVB and CAR phases trap the furan ring and ester functional groups via dipole-dipole and

    
     interactions.
    
  • Salting-Out Effect: The addition of saturated Sodium Chloride (NaCl) is mandatory. According to the Setschenow equation, increasing the ionic strength of the aqueous matrix drastically reduces the solubility of the organic ester, driving the equilibrium toward the headspace and increasing the partition coefficient (

    
    ) [3].
    
  • Temperature Control: Extraction is performed at 50 °C. This temperature provides the optimal thermodynamic balance—sufficient thermal energy to volatilize the ester into the headspace, without providing so much kinetic energy that the exothermic adsorption onto the SPME fiber is reversed [4].

Analyte Properties & Data Summaries

Understanding the physicochemical properties of the target analyte is critical for optimizing the GC-MS workflow.

Table 1: Physicochemical Properties of Isobutyl 2-Furoate

PropertyValueAnalytical Implication
Molecular Weight 168.20 g/mol Ideal for GC-MS analysis; distinct molecular ion (M+).
Boiling Point 224.0 – 225.0 °C [1]Requires thermal desorption at ≥250 °C in the GC inlet.
LogP (Octanol/Water) 2.475 (est.) [1]Moderately non-polar; highly responsive to salting-out.
Primary Odor/Flavor Green geranium [1]Trace contamination can alter sensory profiles of formulations.

Mandatory Visualization: Extraction Workflow

The following diagram illustrates the mechanistic pathway and logical progression of the HS-SPME-GC-MS protocol.

SPME_Workflow N1 1. Matrix Prep (Sample + NaCl + ISTD) N2 2. Equilibration (10 min @ 50°C) N1->N2 Matrix Modification N3 3. HS-SPME Extraction (DVB/CAR/PDMS Fiber) N2->N3 Volatilization N4 4. Thermal Desorption (GC Inlet @ 250°C) N3->N4 Fiber Transfer N5 5. GC-MS/MS (SIM Mode Quantitation) N4->N5 Analyte Focusing

Caption: Workflow of HS-SPME-GC-MS for isobutyl 2-furoate extraction and analysis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an isotopically labeled internal standard ensures that any variations in fiber degradation, matrix effects, or extraction kinetics are mathematically normalized.

Phase 1: Sample Preparation
  • Vial Preparation: Transfer exactly 5.0 mL of the liquid sample (or 1.0 g of solid sample suspended in 4.0 mL of HPLC-grade water) into a 20 mL amber glass headspace vial.

  • Matrix Modification: Add 1.5 g of pre-baked (400 °C for 4 hours to remove volatile organics) Sodium Chloride (NaCl) to the vial to achieve matrix saturation [3].

  • Internal Standard Addition: Spike the sample with 10 µL of Internal Standard solution (e.g.,

    
    -isobutyl 2-furoate or 2-octanol at 10 µg/mL). Self-Validation Note: The ISTD must be added directly to the matrix before sealing to account for partitioning kinetics.
    
  • Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap to prevent volatile loss.

Phase 2: HS-SPME Extraction (Automated via PAL Autosampler)

Table 2: Optimized HS-SPME Parameters

ParameterSettingRationale
Fiber Coating DVB/CAR/PDMS (50/30 µm)Broad affinity for mid-polar esters and furans [3].
Incubation Time 10 minutesAllows the matrix and headspace to reach thermal equilibrium.
Extraction Temp 50 °CBalances volatilization with exothermic fiber adsorption [4].
Extraction Time 30 minutesEmpirically determined time to reach >95% equilibrium.
Agitation 250 rpm (orbital)Enhances mass transfer from the liquid phase to the headspace.
Phase 3: GC-MS Desorption and Analysis
  • Desorption: Insert the fiber into the GC inlet. Expose the fiber for exactly 3.0 minutes at 250 °C.

  • Inlet Mode: Operate in Splitless mode for the first 1.5 minutes to ensure maximum transfer of trace analytes to the column, followed by a 50:1 split purge to clear the inlet and prevent tailing.

  • Fiber Conditioning: Post-desorption, bake the fiber in a conditioning station at 270 °C for 5 minutes to prevent carryover.

Table 3: GC-MS Analytical Conditions

ParameterSettingRationale
Column Rxi-624Sil MS (30 m × 0.25 mm, 1.40 µm)Mid-polar phase provides excellent retention/peak shape for furans [4].
Carrier Gas Helium (99.999%), 1.2 mL/minConstant flow ensures stable retention times.
Oven Program 40°C (hold 2 min)

10°C/min to 240°C (hold 5 min)
Focuses the analyte at the column head, then elutes efficiently.
MS Mode Electron Ionization (EI), 70 eVStandard ionization energy for reproducible fragmentation.
Acquisition SIM Mode (m/z 95, 112, 168)m/z 95 (furoyl cation) is the base peak used for quantitation.

Troubleshooting & Mechanistic Insights

  • Competitive Adsorption: In highly alcoholic matrices (e.g., spirits), ethanol can saturate the PDMS layer of the fiber, displacing the target ester. If recovery drops, dilute the sample 1:5 with HPLC-grade water prior to extraction to reduce the ethanol mole fraction.

  • Fiber Degradation: The DVB/CAR/PDMS fiber is susceptible to mechanical stress and oxidation. If peak areas for the internal standard drop by >20% across sequential runs, the fiber is likely compromised. Ensure the GC inlet is strictly oxygen-free and consider upgrading to an SPME Arrow system, which features a protective metal sheath and larger phase volume for higher throughput resilience [4].

References

  • FlavScents. "isobutyl 2-furoate - Full Material List." FlavScents.
  • National Center for Biotechnology Information (NCBI). "APPENDIX 1: OCCURRENCE OF FLAVOUR COMPOUNDS AND SOME OTHER COMPOUNDS IN ALCOHOLIC BEVERAGES." Alcohol Drinking - NCBI Bookshelf.
  • National Institutes of Health (NIH) / PMC. "Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
  • Restek Corporation. "Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS.

Formulation guidelines for using isobutyl 2-furoate in flavor chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Isobutyl 2-furoate (CAS: 20279-53-2) is a specialized flavor and fragrance intermediate characterized by a distinct green, geranium-like, and herbaceous profile. Unlike its widely used homologues (e.g., Methyl 2-furoate, which is fruity/fungal, or Isobutyl 2-furanpropionate, which is pineapple/winey), the isobutyl ester of 2-furoic acid offers a sharper, vegetative top-note useful for reconstructing complex profiles like tomato leaf, gooseberry, and unripe tropical fruits.

Regulatory Caution: It is critical to distinguish Isobutyl 2-furoate from Isobutyl 2-furanpropionate (FEMA 2198) . While the propionate is a standard FEMA GRAS ingredient, Isobutyl 2-furoate does not currently hold a specific FEMA number in the primary GRAS lists. Therefore, this guide is intended for Research & Development purposes , non-food applications (fragrance), or markets where self-affirmation/local regulations permit its use.

Part 2: Physicochemical & Sensory Profile[1][2][3]

Chemical Identity
PropertySpecification
Chemical Name Isobutyl 2-furoate (2-Methylpropyl furan-2-carboxylate)
CAS Number 20279-53-2
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
LogP (Predicted) ~2.5 (Moderate Lipophilicity)
Solubility Soluble in Ethanol, Propylene Glycol, Triacetin; Insoluble in Water
Flash Point > 90°C (Estimated)
Sensory Characterization

While most furoates are characterized by "brown" notes (caramel, mushroom, bready), the isobutyl moiety in the 2-furoate structure shifts the profile significantly toward the "green" spectrum.

  • Primary Descriptors: Green, Geranium, Earthy, Herbaceous, Slightly Metallic.

  • Secondary Descriptors: Unripe fruit skin, leafy.

  • Odor Threshold: Moderate (estimated 1-5 ppm in water).

  • Tenacity: Moderate (Heart-Top note).

Part 3: Formulation Guidelines

Solubility & Carrier Systems

Due to its lipophilic nature (LogP ~2.5), Isobutyl 2-furoate requires organic carriers for stable integration into aqueous systems.

  • Preferred Carrier: Ethanol (95%) for concentrated essences.

  • Alternative Carrier: Propylene Glycol (PG) for water-soluble flavor emulsions.

  • Protocol: Pre-dissolve the ester in the carrier at a ratio of 1:10 (10%) before adding to the final flavor base. This prevents "oiling out" and ensures homogeneous distribution.

Stability Considerations (The Furoate Weakness)

Furoate esters are susceptible to acid-catalyzed hydrolysis and oxidation at the furan ring.

  • pH Sensitivity: In high-acid beverages (pH < 3.0), the ester bond may hydrolyze over time, releasing 2-furoic acid (odorless/sour) and isobutanol (fusel/alcoholic), drastically altering the flavor profile.

    • Mitigation: Buffer systems to pH > 3.5 where possible, or use encapsulation (spray drying) for dry mixes.

  • Oxidative Stability: The furan ring can open under UV light or high oxygen exposure, leading to browning.

    • Mitigation: Store neat material in amber glass under nitrogen headspace. Use antioxidants (e.g., Tocopherol) in final oil-based formulations.

Synergy & Accord Construction

Isobutyl 2-furoate functions best as a modifier rather than a main character.

  • Tropical Accords: Adds the "green skin" note to Kiwi , Mango , and Papaya flavors.

  • Vegetable Accords: Essential for Tomato Leaf , Bell Pepper , and Cucumber types.

  • Floral Modifiers: Enhances the "stemmy" aspect of Geranium and Rose fragrances.

Part 4: Application Protocols

Protocol A: Synthesis & Quality Control (Lab Scale)

Objective: Synthesize high-purity Isobutyl 2-furoate for sensory evaluation using Fischer Esterification.

Materials:

  • 2-Furoic Acid (CAS 88-14-2)

  • Isobutanol (Excess)

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Sulfuric Acid

  • Solvent: Toluene (for azeotropic water removal)

Workflow:

  • Reaction: Combine 1.0 eq 2-Furoic Acid, 3.0 eq Isobutanol, and 1% w/w pTSA in a flask equipped with a Dean-Stark trap.

  • Reflux: Heat to reflux (~110-120°C). Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 4-6 hours).

  • Workup: Cool mixture. Wash with 5% NaHCO₃ (to remove unreacted acid) followed by Brine.

  • Drying: Dry organic layer over MgSO₄.

  • Distillation: Remove excess isobutanol via rotary evaporation. Purify the final ester via vacuum distillation (boiling point ~85°C at 10 mmHg).

  • QC: Verify purity via GC-MS (Target >98%).

Protocol B: "Green Mango" Flavor Accord Formulation

Objective: Demonstrate the use of Isobutyl 2-furoate to create a realistic unripe mango profile.

Base Accord (Parts per 1000):

  • Ethyl Butyrate: 250 (Fruity/Juicy)

  • Gamma-Decalactone: 150 (Creamy/Peach)

  • Limonene: 400 (Citrus/Peel)

  • Myrcene: 50 (Peppery/Terpenic)

  • Isobutyl 2-furoate (10% Soln): 20 (The "Green Skin" Key)

  • Propylene Glycol: q.s. to 1000

Procedure:

  • Pre-mix: Dissolve the Isobutyl 2-furoate in Propylene Glycol to create a 10% stock solution.

  • Blending: Add the terpenes (Limonene, Myrcene) to the mixing vessel first.

  • Core Addition: Add Ethyl Butyrate and Gamma-Decalactone.

  • Modification: Slowly add the Isobutyl 2-furoate solution while stirring.

  • Maturation: Allow the blend to age for 48 hours at 20°C to allow the "green" notes to integrate with the fruity core.

Part 5: Visualization & Logic

Diagram 1: Formulation Logic & Synergy Map

This diagram illustrates how Isobutyl 2-furoate bridges the gap between fruity esters and green terpenes.

G cluster_0 Core Fruit Base cluster_1 Green/Terpenic Top Ethyl Butyrate Ethyl Butyrate Gamma-Decalactone Gamma-Decalactone Final Profile Realistic 'Unripe' Mango Gamma-Decalactone->Final Profile Body Limonene Limonene Limonene->Final Profile Zest Myrcene Myrcene Isobutyl 2-Furoate Isobutyl 2-Furoate (The Bridge) Isobutyl 2-Furoate->Ethyl Butyrate Cuts Sweetness Isobutyl 2-Furoate->Limonene Enhances Peel Isobutyl 2-Furoate->Final Profile Adds Green/Vegetative Nuance

Caption: Isobutyl 2-furoate acts as a functional bridge, suppressing excessive sweetness while enhancing the realistic "peel" character of fruit flavors.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565211, Isobutyl 2-furoate. Retrieved from [Link]

  • The Good Scents Company (2023). Isobutyl 2-furoate Flavor and Fragrance Data. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Lists (Search for Furoate Esters). (Note: Confirms absence of specific number for Isobutyl 2-furoate vs. FEMA 2198). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of Isobutyl 2-Furoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for the synthesis of 2-methylpropyl furan-2-carboxylate (commonly known as isobutyl 2-furoate). This compound is a highly valued ester in the flavor and fragrance industry due to its pleasant, fruity aromatic profile[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the thermodynamic and kinetic causality behind the Fischer esterification of 2-furoic acid with isobutanol. This guide provides self-validating protocols, mechanistic troubleshooting, and robust data analytics to ensure high-yield, reproducible synthesis.

Part 1: Symptom-Based Troubleshooting & FAQs

Q1: Why is my reaction mixture turning dark brown or black during reflux?

The Causality: This is the most common symptom of furan ring degradation. The furan ring is highly electron-rich and susceptible to electrophilic attack. When utilizing harsh homogeneous catalysts like concentrated sulfuric acid (


), the acid not only protonates the carboxylic acid for esterification but also protonates the furan ring itself[2]. This leads to a nucleophilic attack by water or isobutanol, resulting in ring-opening into 1,4-dicarbonyl compounds, which rapidly polymerize into dark, tar-like substances[2].
The Solution:  Shift from harsh mineral acids to milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or utilize heterogeneous solid acid catalysts (e.g., Tungstophosphoric acid supported on zirconia, ZrTPA)[3]. These catalysts provide sufficient acidity to drive the esterification without degrading the heteroaromatic ring.
Q2: My conversion is plateauing at 50-60%. How do I drive the reaction to completion?

The Causality: Fischer esterification is a thermodynamically reversible equilibrium process. According to Le Chatelier’s principle, the accumulation of water (the byproduct) will stall the forward reaction and promote ester hydrolysis[2],[4]. The Solution: You must physically remove water from the reaction matrix as it forms. Because isobutanol has a boiling point of ~108 °C and forms a heterogeneous azeotrope with water, a is the optimal engineering solution[5]. The azeotrope boils, condenses, and separates in the trap; the denser water sinks to the bottom, while the isobutanol overflows back into the reaction flask.

Q3: How can I ensure all unreacted 2-furoic acid is removed without hydrolyzing my product?

The Causality: 2-Furoic acid has a relatively low


 (~3.16). If left in the crude mixture, it will co-distill or streak during chromatography. However, washing with strong bases (like NaOH) can cause base-catalyzed saponification (hydrolysis) of your newly formed isobutyl 2-furoate.
The Solution:  Utilize a mild, self-indicating base like saturated aqueous sodium bicarbonate (

). The bicarbonate is strong enough to deprotonate the 2-furoic acid (forming a water-soluble sodium salt) but too weak to hydrolyze the ester. The evolution of

gas provides a visual, self-validating indicator that neutralization is actively occurring.

Part 2: Mechanistic & Workflow Visualizations

To understand the balance between successful esterification and product degradation, review the mechanistic pathway below.

Mechanism A 2-Furoic Acid + Isobutanol B Acid Catalyst (H+) A->B C Protonated Furoic Acid Intermediate B->C D Isobutyl 2-furoate (Target Ester) C->D Mild Acid + Heat Water Removal (-H2O) E Furan Ring Protonation (Side Reaction) C->E Harsh Acid (e.g., H2SO4) Excessive Heat F Ring Opening & Polymerization (Tar) E->F Nucleophilic Attack

Mechanistic pathway of 2-furoic acid esterification vs. acid-catalyzed degradation.

Part 3: Data Analytics & Parameter Optimization

The following table synthesizes quantitative data regarding the impact of catalyst selection, temperature, and water removal strategies on the conversion of 2-furoic acid to its corresponding esters[3],[2].

Catalyst SystemTemperature (°C)Water Removal StrategyReaction Time (h)Conversion / Yield (%)Key Observation
Conc.

(Homogeneous)
108 (Reflux)None24< 50%Dark black mixture; severe furan ring degradation[2].
p-TsOH (Homogeneous)108 (Reflux)Dean-Stark Trap1885 - 90%Clean reaction; continuous azeotropic water removal[5].
ZrTPA30PEGT100 (Solid Acid)110Sealed Tube2425%Reaction kinetics too slow at this temperature[3].
ZrTPA30PEGT100 (Solid Acid)125Sealed Tube2493%High selectivity; catalyst easily recovered via filtration[3].

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a Dean-Stark apparatus to drive the thermodynamic equilibrium forward while employing p-TsOH to protect the furan ring. The procedure is designed as a self-validating system , meaning the physical phenomena observed during the reaction directly confirm its progress.

Materials Required:
  • 2-Furoic Acid: 10.0 g (89.2 mmol, 1.0 eq)

  • Isobutanol (2-methylpropan-1-ol): 33.0 g (446 mmol, 5.0 eq) - Acts as both reactant and azeotropic solvent.

  • p-Toluenesulfonic acid monohydrate (p-TsOH·

    
    ):  0.85 g (4.46 mmol, 0.05 eq)
    
  • Toluene (Optional): 20 mL (to assist azeotrope formation if needed).

Step-by-Step Methodology:
  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the 2-furoic acid, isobutanol, and p-TsOH.

  • Apparatus Setup: Attach a Dean-Stark trap to the flask, and fit a reflux condenser atop the trap. Fill the side-arm of the Dean-Stark trap with isobutanol to prevent the depletion of solvent from the reaction flask.

  • Azeotropic Reflux: Lower the flask into an oil bath pre-heated to 125 °C. Stir vigorously (700 rpm)[3].

  • In-Process Validation (Water Tracking): As the reaction proceeds, an isobutanol/water azeotrope will condense into the trap. Self-Validation Checkpoint: The theoretical yield of water is ~1.6 mL (89.2 mmol). Monitor the lower aqueous layer in the trap. Once the water volume reaches ~1.6 mL and ceases to increase, the reaction has achieved maximum thermodynamic conversion.

  • Quenching & Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and dilute with 50 mL of ethyl acetate. Wash the organic layer with 3 x 30 mL of saturated aqueous

    
    .
    
    • Self-Validation Checkpoint: Vigorous

      
       bubbling will occur. Continue washing until the addition of fresh 
      
      
      
      yields no further bubbling, confirming the complete removal of unreacted 2-furoic acid and p-TsOH.
  • Drying & Concentration: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    
  • Purification: Purify the crude isobutyl 2-furoate via vacuum distillation or silica gel column chromatography (Hexane:Ethyl Acetate 9:1)[3].

Workflow S1 1. Setup Reactants + p-TsOH S2 2. Reflux Dean-Stark Trap S1->S2 S3 3. Monitor Water Accumulation S2->S3 S4 4. Workup NaHCO3 Wash S3->S4 S5 5. Purify Vacuum Distillation S4->S5

Self-validating experimental workflow for the synthesis of isobutyl 2-furoate.

References

  • National Center for Biotechnology Information (NCBI). "Enhancing Biopolyester Backbone Rigidity with an Asymmetric Furanic Monomer." PubMed Central (PMC). Available at: [Link]

Sources

Purification techniques for removing unreacted isobutanol from furoates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Isobutanol from Furoate Esters Ticket ID: #PUR-ISO-004 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Core Logic

The Challenge: Isobutyl furoate synthesis (via Fischer esterification or acyl chloride coupling) frequently leaves residual isobutanol.[1][2] While isobutanol (BP 108°C) is volatile, it forms a heterogeneous azeotrope with water and possesses significant water solubility (~85 g/L at 25°C), making standard aqueous workups inefficient. Furthermore, isobutanol's high boiling point relative to common solvents (like DCM or Acetone) means standard rotary evaporation often fails to remove the "last 5%," leaving a persistent odor and an impurity that interferes with biological assays.

The Solution Architecture: We utilize a "Strip-Wash-Polish" protocol.[1][2]

  • Strip: High-vacuum distillation to remove bulk alcohol.[1][2]

  • Wash: A counter-intuitive "Low-Salt" aqueous wash to leverage partition coefficients.

  • Polish: Silica chromatography for pharmaceutical-grade purity (>99.5%).

Critical Workflow Diagram

The following logic flow illustrates the decision-making process for purification based on impurity load.

PurificationLogic Start Crude Reaction Mixture (Isobutyl Furoate + Excess Isobutanol) QuantCheck Isobutanol Content? Start->QuantCheck BulkRemoval STEP 1: Bulk Removal Vacuum Distillation (5-10 mbar, 40-50°C) QuantCheck->BulkRemoval > 5% (Bulk) WashStep STEP 2: The 'Low-Salt' Wash Dissolve in Hexane/Et2O Wash with pure H2O (x3) QuantCheck->WashStep < 5% (Trace) ResidueCheck Residue State BulkRemoval->ResidueCheck ResidueCheck->WashStep Liquid Residue Drying Dry (MgSO4) & Concentrate WashStep->Drying PurityCheck Purity > 99%? Drying->PurityCheck Column STEP 3: Flash Chromatography Silica Gel (Hexane:EtOAc) PurityCheck->Column No (Trace remains) Final Pure Isobutyl Furoate (Odorless, Colorless Liquid) PurityCheck->Final Yes Column->Final

Figure 1: Decision matrix for removing isobutanol based on concentration levels.

Detailed Protocols & Troubleshooting (Q&A)

Module A: Bulk Removal (Distillation)

Q: Why does my rotary evaporator fail to remove the isobutanol completely, even at 50°C? A: Isobutanol has a boiling point of 108°C at atmospheric pressure.[1][2] On a standard rotavap diaphragm pump (typically ~10-20 mbar ultimate vacuum), you may only reach the boiling point of water. Isobutanol requires significantly more energy to vaporize than methanol or DCM.[1]

Protocol:

  • Equipment: Use a high-vacuum line or a stronger pump (< 2 mbar is ideal).[1]

  • Bath Temp: Set to 50–60°C.

  • Azeotrope Trick: If a small amount remains, add water to the flask.[1] Isobutanol forms a heterogeneous azeotrope with water (BP ~90°C, ~67% isobutanol).[3] Co-evaporating with water can help "carry" the alcohol over, though this is less efficient than high vacuum.

Module B: The Aqueous Wash (The "Salting Out" Trap)

Q: I washed my organic layer with saturated brine, but the isobutanol peak in NMR didn't decrease. Why? A: This is a common error.[1][2] You likely experienced the "Salting Out" Effect .

  • Mechanism: Saturated brine (NaCl) increases the ionic strength of the aqueous phase.[1][2] This makes organic molecules (like isobutanol) less soluble in the water and forces them back into the organic layer (your product).[1]

  • Correction: To remove isobutanol via extraction, you need to maximize its solubility in the aqueous phase.[1]

Corrected Protocol:

  • Dissolution: Dissolve your crude furoate in a non-polar solvent (Hexane or Diethyl Ether).[1] Avoid DCM if possible, as it partitions alcohols poorly compared to ethers.

  • Wash 1: Wash with Pure Deionized Water (3x).[1][2]

    • Note: This pulls the isobutanol into the water.

  • Wash 2: Wash with 5% NaHCO₃ (only if removing acidic impurities).[1]

  • Wash 3 (Final): Now, use Brine (1x).

    • Purpose: This is only to dry the organic layer, not to extract the alcohol.

Module C: Chromatography (The Polishing Step)

Q: Isobutanol is "tailing" on my TLC plate and contaminating the ester. How do I separate them? A: Isobutanol is highly polar (hydroxyl group) and capable of hydrogen bonding, while isobutyl furoate is moderately polar (ester).[1][2] They should separate easily on silica, but isobutanol can streak if the column is overloaded.

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Start with 100% Hexane , then gradient to 95:5 Hexane:Ethyl Acetate .[1][2]

    • Logic: The furoate ester will elute rapidly (Rf ~0.4-0.6 in 10% EtOAc).[1] The isobutanol will stick to the silica (Rf < 0.1) due to strong H-bonding with silanols.[1]

  • Visualization: Use UV (254 nm) for the Furoate (conjugated system).[1] Use KMnO₄ stain for Isobutanol (oxidizes the alcohol).[1]

Data & Physical Properties Reference

Use this table to calculate your theoretical separation efficiency.

PropertyIsobutanol (Impurity)Isobutyl Furoate (Product)Separation Implication
Boiling Point (1 atm) 107.9°C~236°CHigh. Vacuum distillation is the most effective primary step.[1][2]
Boiling Point (10 mmHg) ~25°C~105°CDistillation at 10mmHg allows separation at room temp.[1][2]
Water Solubility 85 g/L (High)~0.5 g/L (Low)Moderate. Water washes work, but require multiple passes.[1]
Azeotrope (w/ Water) 89.8°C (67% Alcohol)None reportedAzeotropic distillation can help strip residual alcohol.[1]
LogP (Octanol/Water) 0.76~2.3High. Product prefers non-polar solvents; Impurity tolerates water.[1][2]

Troubleshooting Specific Scenarios

SymptomDiagnosisRemediation
Persistent "Fusel" Odor Trace isobutanol (ppm levels) remains.[1][2]High Vacuum Drying: Place sample on a manifold (< 0.1 mbar) for 12 hours. The odor threshold for isobutanol is extremely low (~1 ppm).[1]
Emulsion during Wash Density of Isobutanol (0.[1]80) + Water is close to solvent density.[1]Add Salt (Carefully): Add a small amount of NaCl to break the emulsion, but do not saturate it, or you will salt-out the impurity back into the organic phase. Centrifugation is preferred.[1]
Product Loss Furoate hydrolyzing during workup.[1]Avoid Strong Bases: Furoate esters are sensitive to ring opening/hydrolysis in strong base (NaOH).[1] Use NaHCO₃ or K₂CO₃ only for neutralization.[1]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][4] Longman Scientific & Technical.[1] (Standard reference for esterification workups and distillation techniques).

  • PubChem. (n.d.).[1][2] Isobutanol Compound Summary. National Library of Medicine.[1] Retrieved March 2, 2026. [Link][1]

  • The Good Scents Company. (n.d.).[1] Butyl 2-furoate Physical Properties. Retrieved March 2, 2026. (Data source for boiling points and organoleptic properties).[1][5][6][7][8][9] [Link]

  • OECD SIDS. (2004).[1][2][8] Isobutanol: SIDS Initial Assessment Report. UNEP Publications. (Source for solubility and azeotrope data). [Link][1]

Sources

Troubleshooting catalyst deactivation in isobutyl 2-furoate production

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Catalyst Deactivation: A Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of isobutyl 2-furoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst stability and performance during the esterification of 2-furoic acid with isobutanol. Catalyst deactivation is a critical issue that can lead to decreased yields, altered selectivity, and process inefficiencies. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, understand, and resolve common deactivation problems.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the catalytic systems used for isobutyl 2-furoate synthesis and their common failure modes.

Q1: What are the most common catalysts used for isobutyl 2-furoate synthesis?

The synthesis is typically achieved through Fischer esterification, which requires an acid catalyst. The choice of catalyst is broad, spanning both homogeneous and heterogeneous systems.[1]

  • Homogeneous Catalysts: Traditional liquid acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective and inexpensive. However, their use presents significant challenges, including reactor corrosion, difficult separation from the product mixture, and environmental concerns related to waste disposal.[1][2]

  • Heterogeneous Solid Acid Catalysts: These are often preferred in modern applications due to their ease of separation (e.g., by simple filtration), reusability, and generally lower corrosivity.[1][3] Common examples include:

    • Ion-Exchange Resins: Sulfonic acid-functionalized resins like Amberlyst-15 are widely used for esterification reactions due to their strong acidity.[4][5]

    • Zeolites: Microporous aluminosilicates such as H-ZSM-5 offer shape selectivity and tunable acidity, but can be susceptible to pore blockage.[6][7]

    • Supported Heteropolyacids: Tungstophosphoric acid (TPA) supported on materials like zirconia (ZrO₂) can create highly active and reusable catalysts.[8]

    • Sulfated Metal Oxides: Materials like sulfated zirconia or titania can exhibit superacidic properties, enhancing reaction rates. However, they can be prone to deactivation via leaching of sulfate groups.[6]

Q2: What are the primary mechanisms of catalyst deactivation in this specific esterification?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[9] In the context of isobutyl 2-furoate production, several mechanisms are prevalent, often acting in concert.

  • Fouling (Coking): This is a physical process where carbonaceous deposits, often called "coke" or "humins," block catalyst pores and cover active sites.[10] Furan compounds, like 2-furoic acid and its derivatives, are known to be precursors to polymerization and humin formation under acidic conditions, making this a very common issue.[11]

  • Poisoning: This is a chemical deactivation where molecules strongly chemisorb onto the active sites, rendering them inactive.[10][12] Poisons can be present as impurities in the feedstock (2-furoic acid or isobutanol) or be generated as byproducts. Common poisons for acid catalysts include:

    • Basic Compounds: Amines or other nitrogen-containing compounds.

    • Sulfur Compounds: Often present in biomass-derived feedstocks.[12]

    • Metallic Impurities: Alkali and alkaline earth metals (e.g., potassium, sodium, calcium) can neutralize acid sites.[7][13]

  • Leaching: This involves the physical loss of the active species from the catalyst support into the reaction medium.[10] This is a particular concern for supported catalysts like sulfated oxides, where the active sulfate groups can be stripped away, and for some ion-exchange resins where the sulfonic acid groups may leach off.[4][6]

  • Water-Induced Deactivation: Water is a byproduct of the esterification reaction itself.[2] Its presence can deactivate catalysts in two ways:

    • Competitive Adsorption: Water molecules can compete with reactants for the catalyst's active sites, reducing the reaction rate.[2][14]

    • Structural Degradation: Under certain conditions (high temperatures), water can cause irreversible damage to the catalyst structure, such as the dealumination of zeolites.[15]

Troubleshooting Guide: From Observation to Solution

This section is structured to help you diagnose the root cause of catalyst deactivation based on specific experimental observations.

Issue 1: You observe a sudden and dramatic drop in reaction conversion, even on the first or second use of a fresh catalyst batch.

This pattern strongly suggests catalyst poisoning . The deactivation is rapid because even trace amounts of a potent poison can neutralize a significant fraction of the active sites.[12]

Diagnostic Questions & Actions:

  • Have you analyzed your starting materials for impurities?

    • Action: Analyze your 2-furoic acid and isobutanol feedstocks using techniques like ICP-MS for metallic impurities (K, Na, Ca, Fe), and elemental analysis for sulfur and nitrogen. Furanic feedstocks derived from biomass can contain various inorganic contaminants.[7][16]

  • Are you using any additives or solvents that could contain poisons?

    • Action: Review all components entering the reactor. For example, if using a co-solvent, ensure its purity.

  • Could a reaction byproduct be the poison?

    • Action: Analyze the product mixture at low conversion using GC-MS to identify any unexpected byproducts that might have a strong affinity for the catalyst's active sites.

Table 1: Common Poisons for Acid Catalysts and Their Sources

Poison TypeExamplesPotential Source
Basic Compounds Amines, amidesImpurities in biomass-derived 2-furoic acid
Sulfur Compounds Thiols, sulfidesContamination in feedstocks from certain biomass sources[12]
Metallic Ions K⁺, Na⁺, Ca²⁺, Fe³⁺Inherent in biomass feedstocks, leaching from equipment[7][13][17]
Strongly Adsorbing Organics Polycyclic aromaticsByproducts from side reactions at high temperatures

Issue 2: You observe a gradual decline in catalyst activity over several reaction cycles.

A slow, progressive loss of activity is characteristic of fouling (coking) or leaching .

Diagnostic Questions & Actions:

  • Is there a visible change in the catalyst's appearance?

    • Observation: Fouling often results in the catalyst turning from its original color to brown or black due to the deposition of carbonaceous humins.[7]

    • Action: Carefully remove the spent catalyst and compare it visually to a fresh sample.

  • Have you characterized the physical properties of the spent catalyst?

    • Action: Perform a Brunauer-Emmett-Teller (BET) surface area analysis on both fresh and spent catalyst samples. A significant decrease in surface area and pore volume is a strong indicator of pore blockage by coke.[14] (See Protocol 1 ).

  • Is it possible that the active sites are leaching?

    • Action: This is a primary concern for sulfated oxides and some resins.[4][6] After the reaction, filter the catalyst and add a fresh batch of reactants to the filtrate. If the reaction proceeds without the solid catalyst present, it confirms that active species have leached into the solution.

Visualizing Deactivation Mechanisms

The following diagram illustrates the primary pathways of deactivation for a solid acid catalyst.

DeactivationMechanisms cluster_catalyst Solid Catalyst Particle ActiveSite Active Site LeachedSite Leached Active Species ActiveSite->LeachedSite Leaching (Active Site Loss) Pore Pore Reactant Reactants (Furoic Acid, Isobutanol) Reactant->ActiveSite Reaction Poison Poison Molecule Poison->ActiveSite Poisoning (Site Blocking) Coke Coke/Humin Deposit Coke->Pore Fouling (Pore Blockage)

Caption: Key deactivation mechanisms for solid acid catalysts.

Issue 3: Your reaction yield is decreasing, and you are observing an increase in byproducts.

This indicates a change in the catalyst's selectivity , which can be caused by modifications to the active sites or the pore structure.

Diagnostic Questions & Actions:

  • What is the nature of the byproducts?

    • Action: Use GC-MS to identify the new byproducts. For example, the formation of ethers from isobutanol dehydration suggests that the acid sites are still active but may be too strong or that reaction conditions (like temperature) are too harsh. The formation of oligomers or polymers of furanic species points towards coking precursors.[15]

  • Could the pore structure have been altered?

    • Action: Besides coking, high temperatures and steam (from the water byproduct) can cause irreversible structural changes in catalysts like zeolites, a process known as dealumination.[15] This can alter the acid site distribution and strength, thereby affecting selectivity. Temperature-Programmed Desorption of ammonia (NH₃-TPD) can be used to probe changes in the acid site distribution.

Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process.

TroubleshootingFlow decision decision cause cause action action start Reduced Catalyst Performance q1 Nature of Activity Loss? start->q1 q2 Visible Catalyst Discoloration? q1->q2 Gradual cause_poison Probable Cause: Poisoning q1->cause_poison Sudden cause_coke Probable Cause: Fouling / Coking q2->cause_coke Yes (Darkening) q3 Activity in Filtrate? q2->q3 No action_poison Action: - Analyze feedstock purity (ICP-MS) - Purify reactants cause_poison->action_poison action_coke Action: - Perform BET & TGA on spent catalyst - Regenerate via calcination cause_coke->action_coke cause_leach Probable Cause: Leaching q3->cause_leach Yes cause_water Probable Cause: Water Inhibition q3->cause_water No action_leach Action: - Choose a more stable catalyst support - Modify synthesis to anchor sites better cause_leach->action_leach action_water Action: - Use in-situ water removal (e.g., Dean-Stark trap) cause_water->action_water

Caption: A decision tree for diagnosing catalyst deactivation.

Diagnostic & Regeneration Protocols

Protocol 1: BET Surface Area and Porosimetry Analysis

Objective: To quantify the surface area and pore volume of a catalyst, allowing for a comparison between fresh and spent samples to diagnose fouling.[14]

Methodology:

  • Sample Preparation: a. Accurately weigh approximately 100-200 mg of the dry catalyst sample into a sample tube. b. Load the sample tube onto the degassing port of a surface area analyzer. c. Degas the sample under vacuum at an elevated temperature (e.g., 120-150°C for resins, 300-350°C for zeolites) for several hours to remove adsorbed water and other volatile impurities. The temperature must be below the catalyst's thermal decomposition point.[14]

  • Analysis: a. After degassing and cooling, transfer the sample tube to the analysis port. b. Immerse the sample tube in a dewar of liquid nitrogen (77 K). c. The instrument will then introduce controlled doses of nitrogen gas to the sample. d. An adsorption-desorption isotherm is generated by measuring the amount of gas adsorbed at various relative pressures.

  • Data Interpretation: a. The Brunauer-Emmett-Teller (BET) equation is used to calculate the specific surface area from the adsorption data. b. Methods like the Barrett-Joyner-Halenda (BJH) model are used to determine the pore size distribution and total pore volume. c. Comparison: A significant decrease (>20-30%) in surface area and pore volume in the spent catalyst compared to the fresh catalyst is strong evidence of physical blockage by coke or other residues.

Protocol 2: Catalyst Regeneration via Calcination (for Coked Catalysts)

Objective: To remove carbonaceous deposits (coke) from a thermally stable catalyst (e.g., zeolites, metal oxides) by controlled oxidation.[14]

Materials: Tube furnace, quartz reactor tube, gas flow controllers (for N₂ and Air), thermocouple.

Methodology:

  • Catalyst Loading: Load the deactivated (coked) catalyst into the quartz reactor tube, creating a stable bed.

  • Inert Purge: Place the reactor in the tube furnace. Start a flow of inert gas (e.g., Nitrogen) through the bed and heat to 150°C for 30-60 minutes to remove any loosely bound (physisorbed) species.[14]

  • Controlled Oxidation: a. While maintaining the nitrogen flow, slowly introduce a small, controlled flow of air (or a dilute O₂/N₂ mixture). A typical starting concentration is 1-2% O₂. b. Begin to ramp the furnace temperature slowly (e.g., 1-2°C/min). c. CRITICAL: Monitor the catalyst bed temperature closely with a thermocouple. The combustion of coke is exothermic and can cause a rapid temperature spike ("runaway"), which can permanently damage the catalyst structure (e.g., via sintering). If a sharp temperature rise is observed, reduce the heating rate or the oxygen concentration. d. Continue ramping to a final hold temperature, typically between 500-600°C for zeolites.[14]

  • Hold and Cool: Hold at the final temperature until coke combustion is complete (can be confirmed by monitoring CO₂ in the effluent gas). Then, cool the catalyst down to room temperature under a continued flow of inert gas.

  • Post-Regeneration Analysis: The regenerated catalyst should be re-analyzed (e.g., using BET) to confirm the removal of coke and restoration of physical properties.

References
  • Branched fatty acids – the potential of zeolite catalysis - Lirias. (n.d.).
  • Engineering Zeolite Acidity and Porosity for Improved Esterification: A Review of Mechanisms, Kinetics, and Sustainability Processes - MDPI. (2026, February 6).
  • A Comparative Guide to Catalysts in Butyl 2-Furoate Synthesis for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate - RSC Publishing. (2023, January 10).
  • Two-Step Esterification Process of Palm Fatty Acid Distillate Using Soaking Coupled with Ultrasound: Process Optimization and Reusable Solid Acid Catalysts | ACS Omega. (2024, December 12).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • Oxidative esterification of furfural in methanol using Au catalyst.... - ResearchGate. (n.d.).
  • Magnetic-responsive solid acid catalysts for esterification - RSC Publishing. (2023, September 15).
  • Study of zeolite deactivation mechanisms due to biomass conversion to biofuel. (n.d.).
  • Technical Support Center: Catalyst Deactivation in Esterification Reactions - Benchchem. (n.d.).
  • Unlocking the Mystery of Catalyst Poisoning - Advanced BioFuels USA. (2022, August 12).
  • Optimizing reaction yield for Butyl 2-furoate synthesis - Benchchem. (n.d.).
  • The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. (2017, July 14).
  • One-pot conversion of alginic acid into furfural using Amberlyst-15 as a solid acid catalyst in γ-butyrolactone/water co-solvent system - PubMed. (2020, May 19).
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • acid catalyzed esterification: Topics by Science.gov. (n.d.).
  • Acid exchange resins deactivation in the esterification of free fatty acids - ResearchGate. (2025, August 6).
  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions - American University of Ras Al Khaimah. (n.d.).
  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.).
  • Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass | ACS Catalysis - ACS Publications. (2022, October 21).
  • Heterogeneous Acid Catalytic Filaments for Three-Dimensional Printing: Their Preparation, Characterization, and Reduction of Free Fatty Acids in Crude Palm Oil - MDPI. (2025, April 5).
  • Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC. (n.d.).

Sources

Resolving peak co-elution of furan esters in gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Polarity Trap" of Furan Esters

Welcome to the Separation Science Help Desk. You are likely reading this because you are seeing a single, broad peak where there should be two, or a "shoulder" that defies integration.

Furan esters (e.g., methyl 2-furoate, furan fatty acids) present a classic chromatographic paradox. The furan ring confers aromaticity and moderate polarity, while the ester tail adds aliphatic character. Standard non-polar columns (5%-phenyl) often fail to differentiate the subtle dipole moments of structural isomers, while standard polar columns (PEG/WAX) can sometimes cause excessive retention or bleed at the high temperatures required for larger esters.

This guide moves beyond basic troubleshooting to specific, causality-based resolution strategies.

Module 1: Diagnosis – Confirming Co-elution

Before changing the column, confirm the physics.

Q: How do I distinguish between column overload and actual co-elution? A: Peak symmetry and spectral homogeneity are your indicators. A single compound, even when overloaded, typically maintains a consistent mass spectrum across the peak width (unless reacting). Co-eluting compounds create a "spectral skew."[1]

Protocol: The Spectral Tilt Test

  • Select the Peak: Open your MS data analysis software.

  • Extract Spectra: Subtract background noise. Take one spectrum at the leading edge (10% height), one at the apex , and one at the tailing edge (10% height).

  • Compare: Overlay the three spectra.

    • Result A: Perfectly superimposable

      
       Pure peak (or isomers with identical spectra).
      
    • Result B: Ratios of fragment ions change (e.g., m/z 95 vs m/z 81 abundance flips)

      
      Co-elution confirmed. 
      

Decision Logic:

Diagnosis Start Suspected Co-elution Check Perform Spectral Tilt Test (Front vs. Tail) Start->Check Result Do Ion Ratios Change? Check->Result Yes Yes Result->Yes Spectral Skew No No Result->No Identical Spectra Coelution Co-elution Confirmed Proceed to Module 2 Yes->Coelution Pure Peak is Pure or Isomers are Indistinguishable No->Pure Action1 Check Column Capacity (Dilute Sample 1:10) Pure->Action1 Action2 Use VUV or Chemical Derivatization Pure->Action2

Figure 1: Diagnostic logic for distinguishing physical co-elution from spectral homogeneity.

Module 2: Stationary Phase Selection (The Core Solution)

Chemistry solves what physics cannot.

Q: My DB-5ms column separates everything else, but the furan isomers merge. Why? A: The DB-5 (5%-phenyl-methylpolysiloxane) relies primarily on dispersive forces (Van der Waals). Furan isomers often have nearly identical boiling points and molecular volumes, making dispersive separation impossible. You must exploit dipole-dipole interactions or shape selectivity .

The "Golden Triangle" of Furan Separation:

Column ClassPhase ChemistryMechanismRecommendation
Low Polarity 5%-Phenyl (e.g., DB-5, Rtx-5)Dispersive (Boiling Point)Poor. Fails to resolve positional isomers (e.g., 2- vs 3-methyl furan).
High Polarity Polyethylene Glycol (WAX)Hydrogen Bonding / DipoleStandard. The oxygen in the furan ring interacts strongly with the PEG phase. Excellent for Furan Fatty Acids (FuFAs).
Ionic Liquid Dicationic/Polycationic (e.g., SLB-IL111)Tunable Selectivity (Shape + Dipole)Elite. The high polarity and unique solvation mechanism of Ionic Liquids can separate isomers that co-elute on WAX columns.

Critical Insight: Ionic Liquids (ILs) For difficult furan esters, Ionic Liquid columns (specifically SLB-IL111 ) are the "nuclear option." They possess extremely high polarity (higher than TCEP) but with thermal stability up to 270°C. They separate based on electron density distribution, which differs significantly between furan isomers [1].

Protocol: Column Switching Strategy

  • Baseline: Run on DB-5.

  • First Pivot: Switch to DB-WAX / HP-INNOWax .

    • Why: Resolves 90% of furan/ester co-elutions due to polarity mismatch.

  • Advanced Pivot: If WAX fails (or bleeds too much at

    
    ), switch to SLB-IL111 .
    
    • Why: Orthogonal selectivity.[2][3] Elution order often reverses, pulling the furan ester away from the hydrocarbon matrix.

Module 3: Thermal & Flow Optimization

Finesse the physics when you cannot change the chemistry.

Q: I cannot change the column. How do I resolve the peak pair? A: You must maximize Efficiency (N) and Selectivity (


) through temperature programming. The goal is to "flatten" the thermal ramp at the exact moment of elution.

The "Isothermal Plateau" Technique: Co-elution often happens because the ramp rate (e.g., 10°C/min) pushes both compounds through the column too fast to interact differentially with the phase.

Step-by-Step Optimization:

  • Locate Elution Temp (

    
    ):  Identify the oven temperature at which the co-eluting pair emerges (e.g., 160°C).
    
  • Insert Hold: Modify the method to ramp rapidly to

    
     (e.g., 140°C), then hold isothermally for 5-10 minutes, or ramp very slowly (1-2°C/min) through the critical zone.
    
  • Carrier Gas Velocity: If using Helium, ensure you are operating at optimal linear velocity (

    
     cm/sec). If using Hydrogen, you can push to 35-40 cm/sec for sharper peaks, which may mechanically resolve the shoulder.
    

Optimization Input Co-eluting Pair at 160°C Step1 Calculate k' (Retention Factor) Target k' > 5 Input->Step1 Step2 Modify Ramp Step1->Step2 Strategy1 Isothermal Hold @ 140°C for 7 min Step2->Strategy1 Strategy2 Slow Ramp 2°C/min from 140-170°C Step2->Strategy2 Result Increased Resolution (Rs) Strategy1->Result Strategy2->Result

Figure 2: Thermal program modification strategy for critical pair resolution.

Module 4: Spectral Deconvolution (Mathematical Resolution)

When physical separation is impossible.

Q: They are structural isomers with identical spectra and still co-elute. Now what? A: If MS spectra are identical (isomers), standard deconvolution (AMDIS) fails. You have two options:

  • Soft Ionization (CI): Use Chemical Ionization (Methane/Ammonia) to preserve the molecular ion (

    
    ), which might differ if the esters have different chain lengths but similar retention times.
    
  • VUV Detection (Vacuum Ultraviolet): This is the modern solution. Isomers that are indistinguishable by MS (e.g., o, m, p-xylene or furan isomers) have distinct absorption cross-sections in the 125–240 nm range. VUV detectors can deconvolve co-eluting isomers mathematically with high accuracy [2].

Table: Common Furan Fragment Ions for MS Deconvolution Use these ions to extract "pure" chromatograms if the spectra are distinct.

Fragment Ion (m/z)OriginSpecificity
67 Furan RingGeneral (Low specificity)
81 Methyl-FuranModerate
95 Ethyl/Dimethyl-FuranModerate
110/112 Molecular Ion (

)
High (Target this for FuFAs)

References

  • VUV Analytics. (2017). Deconvolution of Co-eluting Chromatographic Signals through Vacuum Ultraviolet Spectroscopy. [Link]

  • Agilent Technologies. (2016). Analysis of Furan Fatty Acids by GC/MS. [Link]

  • Restek Corporation. (2024). Restek Capillary Column Selection Guide: FAMEs and Fatty Acids. [Link]

Sources

Reducing hydrolysis rates of 2-methylpropyl furan-2-carboxylate in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Reducing Hydrolysis Rates of 2-Methylpropyl Furan-2-Carboxylate (Isobutyl Furoate) in Aqueous Systems Ticket ID: STAB-ISO-882 Assigned Specialist: Senior Application Scientist, Kinetic Stabilization Unit

Executive Summary

You are encountering stability issues with 2-methylpropyl furan-2-carboxylate (Isobutyl Furoate). This molecule contains a furan ring coupled to an ester linkage.[1][2][3] While the isobutyl group provides moderate steric hindrance compared to a methyl ester, the electron-withdrawing nature of the furan oxygen renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by water (


) and hydroxide ions (

).

This guide provides a tiered troubleshooting approach to minimize hydrolysis, moving from fundamental pH optimization to advanced supramolecular shielding.

Module 1: pH Optimization (The pH-Rate Profile)

Issue: "My compound degrades rapidly even at neutral pH (7.0)."

Root Cause: Ester hydrolysis is catalyzed by both acid (


) and base (

).[4][5] For most furanic esters, base-catalyzed hydrolysis (

) is significantly faster than acid-catalyzed hydrolysis (

). Neutral pH often contains enough hydroxide ions to drive rapid degradation.

The Solution: You must identify the pH of Maximum Stability (


) . For furoate esters, this typically lies between pH 3.5 and 5.0, where the sum of acid and base catalytic rates is at its mathematical minimum.
Visualization: The V-Shaped Stability Profile

pH_Rate_Profile Acid Acid Catalysis (pH < 3) Min pH min (Target) (Typically pH 3.5 - 5.0) Acid->Min Rate decreases as [H+] drops Base Base Catalysis (pH > 6) Base->Min Rate decreases as [OH-] drops Water Uncatalyzed/Water Reaction (k0) Min->Water Dominant mechanism at pH min

Figure 1: Conceptual pH-rate profile showing the target window for maximum stability.

Action Plan:

  • Prepare buffers at pH 3.0, 4.0, 5.0, 6.0, and 7.0.

  • Incubate isobutyl furoate (e.g., 50 µM) at a fixed temperature (25°C).

  • Plot

    
     vs. pH. The lowest point on the curve is your target formulation pH.
    

Module 2: Buffer Effects (General Acid-Base Catalysis)

Issue: "I adjusted the pH to 4.0 using Acetate buffer, but the degradation rate increased compared to water."

Root Cause: This is a classic case of General Acid/Base Catalysis . The buffer species themselves (e.g., acetate ions, phosphate ions) can act as catalysts, independent of the pH (


 concentration).

The Solution: You must determine the "Zero-Buffer" rate constant by extrapolating to zero buffer concentration.

Protocol: Zero-Buffer Extrapolation

  • Select pH: Fix the pH at your determined optimum (e.g., pH 4.0).

  • Vary Concentration: Prepare the same buffer at four concentrations: 10 mM, 20 mM, 50 mM, and 100 mM. Crucial: Maintain constant ionic strength (

    
    ) using NaCl or KCl to isolate the catalytic effect.
    
  • Plot: Plot

    
     (y-axis) vs. [Buffer Concentration] (x-axis).
    
  • Intercept: The y-intercept represents the true stability of the molecule in the absence of buffer catalysis.

Data Interpretation Table:

ObservationDiagnosisRecommendation
Slope ≈ 0 No buffer catalysisUse this buffer freely.
Positive Slope Buffer catalysis presentSwitch buffer type (e.g., from Acetate to Citrate or Phosphate) or minimize concentration (e.g., 5 mM).

Module 3: Solvent Engineering (Dielectric Shielding)

Issue: "I need to store stock solutions for weeks. Aqueous buffers are not stable enough."

Root Cause: Water is the nucleophile in the hydrolysis reaction.[6][7] High dielectric constant (


) solvents stabilize the charged transition state of the hydrolysis mechanism.

The Solution: Reduce the water activity (


) and the dielectric constant of the medium using cosolvents. This destabilizes the polar transition state, significantly slowing the reaction.

Recommended Cosolvents:

  • Ethanol (EtOH): Generally Recognized As Safe (GRAS). Reduces

    
     from ~80 (water) to ~24 (pure EtOH).
    
  • DMSO: Strong dipole, but lacks the hydrogen bond donation capability of water, often retarding hydrolysis.

  • Propylene Glycol: Common in pharmaceutical formulations.

Technical Insight: According to the Kirkwood equation , the logarithm of the rate constant (


) is often linear with the reciprocal of the dielectric constant (

). Increasing the organic fraction generally decreases the rate of hydrolysis for neutral esters like isobutyl furoate.

Module 4: Supramolecular Stabilization (Cyclodextrins)

Issue: "I cannot use organic solvents, and pH optimization is insufficient."

Root Cause: The ester bond is exposed to the bulk solvent.

The Solution: Encapsulate the isobutyl furoate in a Cyclodextrin (CD) inclusion complex. The hydrophobic cavity of


-cyclodextrin (or Hydroxypropyl-

-CD) can host the isobutyl or furan moiety, sterically shielding the ester linkage from water attack.

Warning: Select the correct CD. Unmodified


-CD can sometimes catalyze hydrolysis if the secondary hydroxyl groups of the CD rim are positioned to attack the ester (biomimetic catalysis). Hydroxypropyl-

-CD (HP-

-CD)
is preferred as the substitution disrupts this catalytic alignment while maintaining complex stability.
Workflow: Stabilization Strategy

Stabilization_Workflow Start Start: Unstable Isobutyl Furoate Step1 Step 1: Determine pH min (Target pH 3.5 - 5.0) Start->Step1 Step2 Step 2: Check Buffer Catalysis (Zero-Buffer Extrapolation) Step1->Step2 Decision Is Stability Sufficient? Step2->Decision Solvent Option A: Add Cosolvent (EtOH, PG, DMSO > 20%) Decision->Solvent No (Storage) CD Option B: Add HP-beta-Cyclodextrin (Molar excess 1:2) Decision->CD No (Aqueous Only) Final Optimized Formulation Decision->Final Yes Solvent->Final CD->Final

Figure 2: Decision tree for stabilizing isobutyl furoate based on formulation constraints.

Standard Operating Procedure (SOP): Kinetic Assay

To validate any of the above strategies, use this standardized HPLC protocol.

1. Preparation:

  • Stock Solution: 10 mM Isobutyl Furoate in Acetonitrile (ACN).

  • Reaction Media: 10 mM Citrate-Phosphate buffer (pH adjusted to 4.0, 5.0, 6.0, 7.0).

2. Initiation:

  • Spike stock solution into Reaction Media to reach final concentration of 50 µM (0.5% ACN final).

  • Maintain temperature at 25°C ± 0.1°C using a water bath.

3. Sampling:

  • Inject directly onto HPLC at

    
     minutes.
    
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Detection: UV at 245 nm (Furan absorption maximum).

4. Calculation:

  • Plot

    
     vs. Time.
    
  • The slope =

    
     (Pseudo-first-order rate constant).
    
  • Calculate Half-life:

    
    .
    

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • Loftsson, T., & Brewster, M. E. (1996). Cyclodextrins as pharmaceutical excipients.[8][9] Pharmaceutical Technology Europe, 5(5), 26-34.

  • Jencks, W. P., & Carriuolo, J. (1960). General Base Catalysis of the Hydrolysis of Esters. Journal of the American Chemical Society, 82(7), 1778–1786.

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. (Provides baseline hydrolysis data for ester classes).

  • Taguchi, K., et al. (2008).[2][3] Efficient production of furan-2,5-dicarboxylic acid esters from galactaric acid.[3] ChemSusChem. (Discusses synthesis and stability of furan esters).

Sources

Scale-Up Technical Support Center: Manufacturing 2-Methylpropyl Furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of 2-methylpropyl furan-2-carboxylate (commonly known as isobutyl furoate). This guide is designed for researchers, chemical engineers, and drug development professionals transitioning this synthesis from bench-scale to pilot-plant production.

Isobutyl furoate is synthesized via the Fischer esterification of 2-furoic acid with isobutanol [1]. While straightforward at the micro-scale, scaling up this reaction introduces significant mass transfer, thermodynamic, and stability challenges. The furan ring is highly sensitive to harsh acidic conditions, and the equilibrium-limited nature of the reaction demands precise water removal strategies[2]. This support center provides self-validating protocols, mechanistic troubleshooting, and quantitative parameters to ensure high-yield, high-purity production.

Part 1: Process Architecture

The following diagram illustrates the optimized pilot-scale workflow, utilizing a Dean-Stark apparatus for continuous azeotropic dehydration.

G R1 Reactants 2-Furoic Acid + Isobutanol Rxn Esterification Reactor (Reflux, 105-110°C) R1->Rxn Cat Catalyst p-Toluenesulfonic Acid Cat->Rxn DS Dean-Stark Trap (Water Removal) Rxn->DS Azeotrope Vapor WkUp Neutralization & Wash (NaHCO3 / Brine) Rxn->WkUp Crude Mixture DS->Rxn Isobutanol Return Dist Vacuum Distillation (54-57°C at 11 mmHg) WkUp->Dist Organic Phase Prod Purified Product Isobutyl Furoate Dist->Prod Main Fraction

Workflow for the pilot-scale synthesis of isobutyl furoate via Dean-Stark esterification.

Part 2: Standard Operating Procedure (SOP) - Pilot-Scale Synthesis

Expertise & Experience Note: This protocol replaces traditional sulfuric acid with p-Toluenesulfonic acid (p-TsOH). Sulfuric acid is a strong oxidant and dehydrating agent that frequently causes localized charring and furan ring opening at scale [3]. p-TsOH provides the necessary protonation of the carboxylic carbonyl without degrading the heteroaromatic ring.

Step 1: Reactor Charging

  • Ensure the jacketed reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with 1.0 molar equivalent of 2-furoic acid.

  • Add 4.0 molar equivalents of isobutanol (2-methylpropan-1-ol).

    • Causality: Isobutanol acts as both the reactant and the solvent. The 4-fold excess drives the equilibrium forward via Le Chatelier's principle and provides the volume necessary for continuous azeotropic distillation [2].

  • Add 0.05 molar equivalents (5 mol%) of p-TsOH monohydrate.

Step 2: Azeotropic Dehydration

  • Initiate agitation (an anchor or pitched-blade turbine is recommended for solid suspension until the acid dissolves).

  • Heat the reactor jacket to achieve a gentle reflux (internal temperature approx. 105–110°C).

  • Route the condensate through a Dean-Stark trap. The isobutanol/water azeotrope will condense, and water (being denser) will phase-separate at the bottom of the trap.

  • Continuously drain the aqueous layer.

    • Self-Validating Check: The reaction is complete when the theoretical volume of water (1 mole of water per mole of 2-furoic acid) has been collected, and water ceases to accumulate in the trap.

Step 3: Neutralization and Phase Separation

  • Cool the reactor to 25°C.

  • Add a volume of 10% w/w aqueous sodium bicarbonate (NaHCO

    
    ) equal to 50% of the reaction volume.
    
  • Agitate vigorously for 15 minutes, then allow the phases to settle.

    • Causality: The mild base neutralizes the p-TsOH catalyst and any unreacted 2-furoic acid, converting them into water-soluble sodium salts to halt the reaction and purify the organic layer.

  • Separate the lower aqueous phase. Wash the upper organic phase once with saturated brine to remove residual water and prevent emulsion formation.

Step 4: Solvent Recovery and Vacuum Distillation

  • Transfer the organic phase to a distillation apparatus.

  • Apply a mild vacuum and gently heat to strip the excess isobutanol (b.p. 108°C at atmospheric pressure).

  • Once the solvent is removed, increase the vacuum to ~11 mmHg.

  • Collect the main product fraction at a head temperature of 54–57°C [4].

    • Causality: The atmospheric boiling point of isobutyl furoate is estimated at 222°C [1]. Distilling at atmospheric pressure risks thermal decarboxylation of the furoate. High vacuum ensures product integrity.

Part 3: Troubleshooting Guide & FAQs

Q: Why is my reaction mixture turning black or dark brown during scale-up? A: This is indicative of thermal degradation or acid-catalyzed polymerization of the furan ring. At scale, heat transfer is less efficient than in a lab flask, leading to localized "hot spots" near the reactor walls. Solution: Ensure you are not using concentrated sulfuric acid[3]. Switch to p-TsOH or a solid acid resin (e.g., Amberlyst-15). Increase the agitation speed to improve heat transfer, and lower the jacket temperature differential (


).

Q: The reaction stalls at 60-70% conversion despite prolonged heating. How do I push it to completion? A: Fischer esterification is strictly equilibrium-limited. If conversion stalls, water is not being effectively removed from the system [2]. Solution: Check your Dean-Stark trap. At larger scales, vapor velocity can be too high, causing water vapor to bypass the condenser and return to the reactor ("flooding"). Increase the condenser cooling capacity (use chilled glycol instead of tap water) and ensure the trap volume is appropriately sized for the batch.

Q: How do I prevent emulsion formation during the NaHCO


 neutralization wash? 
A:  Isobutanol has partial water solubility (~8.5  g/100  mL at 20°C), and sodium furoate can act as a weak surfactant, reducing interfacial tension.
Solution: Dilute the crude organic mixture with a non-polar, water-immiscible co-solvent (such as toluene or methyl tert-butyl ether, MTBE) prior to the base wash. Additionally, using brine instead of pure water for subsequent washes increases the ionic strength of the aqueous phase, forcing the organic components out of the water layer ("salting out").

Q: Can I recycle the excess isobutanol recovered during distillation? A: Yes, but it must be dried first. The recovered isobutanol will contain azeotropic water. Reusing it directly in the next batch will introduce water into the system, shifting the equilibrium backward and severely reducing your initial reaction rate. Dry the recovered solvent over molecular sieves or via fractional distillation before reuse.

Part 4: Quantitative Process Parameters

The following table summarizes the critical process parameters (CPPs) and expected outcomes for the pilot-scale synthesis.

ParameterTarget ValueMechanistic Rationale
Molar Ratio (Acid:Alcohol) 1 : 4Excess alcohol drives the equilibrium forward and acts as the azeotropic carrier [2].
Catalyst Loading (p-TsOH) 5 mol%Balances the reaction kinetics with the stability of the furan ring [3].
Reflux Temperature 105 - 110°COptimal temperature to boil the isobutanol/water azeotrope without degrading the product.
Neutralization pH 7.5 - 8.0Ensures complete conversion of residual acid to water-soluble salts.
Vacuum Distillation Temp 54 - 57°C at 11 mmHgPrevents thermal degradation (atmospheric BP is ~222°C) [1][4].
Expected Isolated Yield 85 - 92%Accounts for mechanical losses during phase separation and distillation.
References
  • National Center for Biotechnology Information. "2-Methylpropyl 2-furancarboxylate | C9H12O3 | CID 565211". PubChem. [Link]

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions". Master Organic Chemistry. [Link]

  • Winter, M., et al. "Flavoring agent". US Patent 3924015A.

Solvent selection for recrystallization of furan-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Furan-2-Carboxylate Derivatives

Case ID: REC-FUR-001 Topic: Solvent Selection & Troubleshooting for Furoic Acid Derivatives Assigned Specialist: Senior Application Scientist, Purification Division

Introduction: The Furan Challenge

Welcome to the technical support hub for furan chemistry. Furan-2-carboxylate derivatives (including 2-furoic acid and its esters) present a unique purification paradox. The furan ring is aromatic yet electron-rich, making it susceptible to oxidative degradation and acid-catalyzed ring opening (polymerization) which results in characteristic "black tar" impurities. Furthermore, the ester derivatives often exhibit low melting points, leading to the frustration of "oiling out" rather than crystallizing.

This guide moves beyond generic textbook advice, offering a troubleshooting framework specifically calibrated for the physicochemical properties of the furan moiety.

Module 1: The Solvent Selection Matrix

User Question: Which solvent system gives the best recovery for methyl 2-furoate and its substituted analogs?

Technical Response: Solvent selection for furans must balance solubility differential with chemical stability . Unlike simple benzenoid compounds, you must avoid strong acidic media to prevent decomposition.

Solvent Performance Table
Solvent ClassSpecific SolventSuitabilityTechnical Notes
Alcohols Ethanol (EtOH), MethanolHigh Excellent for free acids (e.g., 2-furoic acid). Often used in binary systems with water.
Esters Ethyl Acetate (EtOAc)High The "Gold Standard" for furan esters. Good solubility at boil, poor at cold.
Hydrocarbons Heptane, HexaneAntisolvent Poor solubility for furans. Use only as an antisolvent in binary pairs (e.g., EtOAc/Heptane).
Chlorinated DCM, ChloroformLow Too soluble. Good for extraction, useless for crystallization unless used in evaporative crystallization.
Green/Bio 2-MeTHF Excellent Recommended. A furan-derived solvent itself. High stability, higher boiling point than THF, and bio-renewable.
Aqueous WaterMedium Good for free acids (hot water recrystallization). Poor for esters (hydrolysis risk).
Selection Logic Flowchart

SolventSelection Start Start: Define Derivative TypeCheck Functional Group? Start->TypeCheck AcidPath Free Acid (-COOH) TypeCheck->AcidPath EsterPath Ester/Amide (-COOR) TypeCheck->EsterPath WaterSol Soluble in Hot Water? AcidPath->WaterSol MpCheck Melting Point < 60°C? EsterPath->MpCheck RecrystWater Recrystallize from Hot Water (or H2O/EtOH) WaterSol->RecrystWater Yes SolventA System A: EtOAc / Heptane WaterSol->SolventA No (Hydrophobic subs.) LowMP Risk of Oiling Out MpCheck->LowMP Yes HighMP Standard Recryst. MpCheck->HighMP No ColdCryst Cold Crystallization (-20°C w/ Seed) LowMP->ColdCryst Avoid Heat HighMP->SolventA SolventB System B (Green): 2-MeTHF / Isoheptane HighMP->SolventB

Caption: Decision tree for selecting solvent systems based on functional group and melting point to minimize product loss.

Module 2: Troubleshooting "Oiling Out"

User Question: My solution turned cloudy, but instead of crystals, a separate liquid layer formed at the bottom. How do I fix this?

Technical Response: This is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] It occurs when the saturation temperature of your solute in the chosen solvent is higher than the solute's melting point in that solvent mixture. Furan esters are notorious for this because impurities often depress their melting points significantly.

The Fix (Protocol):

  • Re-dissolve: Return the mixture to the heat source. Add a small amount of the "good" solvent (e.g., EtOAc) until the oil phase dissolves back into a single homogeneous phase.

  • Lower the Saturation Point: You currently have too much solute for the temperature. You must lower the concentration slightly so the saturation temperature drops below the melting point (oiling out boundary).

  • Seed at the Metastable Zone:

    • Cool the solution slowly with vigorous stirring.

    • Crucial Step: As soon as the temperature hits ~5°C above the expected melting point, add a seed crystal .

    • If you lack seeds, scratch the glass wall to induce nucleation before the oil phase forms.

  • Trituration: If the oil persists, cool it to solidify the oil, decant the solvent, and triturate (grind) the solid with cold pentane or hexane to remove the impurities causing the melting point depression.

Mechanism of Oiling Out & Remedy[1][2][3][4]

OilingOut State1 Homogeneous Hot Solution Cooling Cooling Phase State1->Cooling Action2 Remedy: Add Seed Crystal (Bypass LLPS) State1->Action2 Add Seed at Metastable Zone Split Phase Separation (LLPS) Cooling->Split T_sat > T_melt Crystal Nucleation (Crystals) Cooling->Crystal T_sat < T_melt (Ideal Path) Oil Oiling Out (Liquid Droplets) Split->Oil Action1 Remedy: Add more Good Solvent (Lower Saturation Temp) Oil->Action1 Reheat & Dilute Action1->State1 Action2->Crystal Induce Order

Caption: The cycle of oiling out caused by supersaturation occurring above the melting point, and the remedial loop.

Module 3: Purity & Stability Protocols

User Question: My crude product is dark brown/black. Is this normal?

Technical Response: Furan derivatives are sensitive to oxidation and acid-catalyzed polymerization, leading to dark resinous impurities (humins).

De-Colorization Protocol:

  • Solvent Choice: Use a solvent with high solubility (e.g., Methanol or EtOAc). Do not use water for this step as humins are often insoluble in water and will coat the charcoal.

  • Activated Charcoal: Add 1-2% w/w activated carbon to the hot solution.

  • Time Limit: Boil for maximum 5 minutes . Prolonged heating of furan derivatives with charcoal can sometimes catalyze further oxidation or hydrolysis.

  • Filtration: Filter hot through a Celite pad to remove the fine carbon particles.

  • Stabilization: If your derivative is an acid-sensitive ester, add a trace amount (<0.1%) of Triethylamine to the recrystallization solvent to neutralize any trace acids that might catalyze decomposition.

Module 4: Green Chemistry & Scalability

User Question: We are scaling up to kilogram quantities. Can we replace DCM/Hexane?

Technical Response: Yes. The industry is moving away from chlorinated solvents and neurotoxic hydrocarbons (hexane).

Recommended Substitution:

  • Replace DCM with EtOAc or 2-MeTHF: 2-Methyltetrahydrofuran (2-MeTHF) is derived from furfural (biomass). It has a higher boiling point (80°C) than THF, allowing for higher temperature dissolution, and separates cleanly from water, making it ideal for workups and crystallizations.

  • Replace Hexane with Heptane or Isooctane: These have higher flash points and lower toxicity profiles.

Scalable Binary Protocol (EtOAc/Heptane):

  • Dissolve crude furan-2-carboxylate in EtOAc at 60°C (1.5 volumes relative to mass).

  • Slowly add Heptane (antisolvent) dropwise at 60°C until a faint, persistent cloudiness appears.

  • Add just enough EtOAc to clear the cloudiness (restore homogeneity).

  • Turn off heat. Allow to cool to room temperature over 2 hours with slow stirring (50 RPM).

  • Chill to 0°C for 1 hour. Filter and wash with cold 1:3 EtOAc:Heptane.

References

  • BenchChem. (2025).[2][3] Solubility of Furan-2-carboxylic Acid in Organic Solvents. Retrieved from

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Remedies. Retrieved from

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from

  • Royal Society of Chemistry. (2019). Safer bio-based solvents to replace toluene and tetrahydrofuran. Green Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems. Retrieved from

Sources

Validation & Comparative

1H and 13C NMR Spectral Analysis of 2-Methylpropyl Furan-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The structural elucidation of furan-based esters is a critical workflow in the development of novel pharmaceuticals, fragrances, and biomass-derived chemicals[1]. 2-Methylpropyl furan-2-carboxylate, commonly known as isobutyl 2-furoate, presents a unique analytical model due to the distinct electronic environments of its electron-rich heteroaromatic furan ring and its branched aliphatic isobutyl chain[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical resolving power of standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy against advanced 2D NMR techniques, as well as its ability to differentiate constitutional isomers. This guide provides a self-validating experimental protocol, ensuring that every spectral assignment is grounded in physical causality and reproducible methodologies[3].

Experimental Protocols: A Self-Validating System

To generate trustworthy and reproducible spectral data, the NMR acquisition process must be treated as a closed, self-validating system. Every step, from solvent selection to pulse sequence execution, is driven by specific physical causality.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly pure 2-methylpropyl furan-2-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[3].

    • Causality: CDCl₃ is selected because its deuterium nucleus (

      
      H) provides a stable lock signal, preventing magnetic field (B₀) drift during acquisition[4]. TMS acts as the internal self-validating standard, defining exactly 0.00 ppm and eliminating chemical shift variations caused by temperature fluctuations.
      
  • Probe Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Tune the probe's radiofrequency (RF) coils to the exact Larmor frequencies of

    
    H (400.1 MHz) and 
    
    
    
    C (100.6 MHz).
    • Causality: Impedance matching ensures maximum RF power transfer to the sample and optimal detection of the weak Free Induction Decay (FID) signal, drastically improving the Signal-to-Noise Ratio (SNR).

  • Locking and Shimming: Lock the spectrometer to the CDCl₃ deuterium frequency. Perform gradient shimming (Z1-Z5).

    • Causality: Shimming homogenizes the static magnetic field across the sample volume. Poor shimming causes peak broadening, which obscures the fine scalar coupling (

      
      -coupling) critical for analyzing the isobutyl multiplet structures.
      
  • 1D

    
    H NMR Acquisition:  Execute a standard single-pulse sequence (zg30) with a 30° flip angle, 16 scans, and a 2-second relaxation delay (d1).
    
    • Causality: A 30° pulse (Ernst angle approximation) allows for faster longitudinal relaxation (

      
      ) between scans compared to a 90° pulse, maximizing signal accumulation per unit time.
      
  • 1D

    
    C NMR Acquisition:  Execute a proton-decoupled pulse sequence (zgpg30) using WALTZ-16 composite pulse decoupling, 1024 scans, and a 2-second d1.
    
    • Causality: WALTZ-16 decoupling removes

      
      J
      
      
      
      scalar couplings, collapsing complex multiplets into sharp singlets[3]. This concentrates signal intensity and exploits the Nuclear Overhauser Effect (NOE) to enhance the inherently weak
      
      
      C signals.

Workflow N1 Sample Preparation (CDCl₃ + TMS) N2 Locking & Shimming (B₀ Homogenization) N1->N2 N3 Pulse Sequence (RF Excitation) N2->N3 N4 FID Acquisition (Time Domain) N3->N4 N5 Fourier Transform (Frequency Domain) N4->N5 N6 Spectral Phasing & Integration N5->N6

Standardized NMR experimental workflow ensuring self-validating spectral data acquisition.

Spectral Data Presentation

The quantitative data extracted from the FID after Fourier Transformation, phasing, and baseline correction is summarized below. The chemical shifts strongly reflect the anisotropic deshielding effects of the furan oxygen and the ester carbonyl[1].

Table 1: H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
Furan H57.58Doublet of doublets (dd)1.8, 0.81HFuran ring proton adjacent to O
Furan H37.18Doublet of doublets (dd)3.5, 0.81HFuran ring proton adjacent to C=O
Furan H46.50Doublet of doublets (dd)3.5, 1.81HFuran ring proton (C4)
Isobutyl -OCH₂4.15Doublet (d)6.72HMethylene adjacent to ester oxygen
Isobutyl -CH2.05Multiplet (m)~6.71HMethine proton
Isobutyl -CH₃1.00Doublet (d)6.76HTwo equivalent methyl groups
Table 2: C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment
C=O158.5Quaternary (C)Ester carbonyl carbon
Furan C5146.2Methine (CH)Furan carbon adjacent to O
Furan C2145.0Quaternary (C)Furan carbon attached to C=O
Furan C3117.8Methine (CH)Furan carbon
Furan C4111.7Methine (CH)Furan carbon
Isobutyl -OCH₂71.2Methylene (CH₂)Aliphatic carbon adjacent to O
Isobutyl -CH27.8Methine (CH)Aliphatic branching carbon
Isobutyl -CH₃19.1Methyl (CH₃)Two equivalent aliphatic carbons

Comparative Analysis: Isobutyl 2-Furoate vs. sec-Butyl 2-Furoate

To evaluate the performance of 1D NMR as an analytical tool, we must compare its ability to distinguish 2-methylpropyl furan-2-carboxylate (isobutyl 2-furoate) from its constitutional isomer, sec-butyl furan-2-carboxylate.

While Mass Spectrometry (MS) would yield identical molecular weights for both isomers,


H NMR provides an absolute, self-validating structural proof based on scalar coupling (

rule)[4]:
  • Isobutyl Chain: The -OCH₂ group appears as a doublet at ~4.15 ppm because it is split by the single adjacent methine proton. The two methyl groups are chemically equivalent, appearing as a single doublet integrating to 6H at ~1.00 ppm.

  • sec-Butyl Chain: The -OCH group appears as a complex multiplet (sextet) at ~5.00 ppm due to splitting by an adjacent methyl and methylene group. Furthermore, the methyl groups are non-equivalent, appearing as a doublet (~1.3 ppm) and a triplet (~0.9 ppm).

Conclusion: 1D


H NMR vastly outperforms simple mass-based analytical alternatives by mapping the exact topological connectivity of the aliphatic chains through predictable spin-spin splitting patterns.

Comparative Analysis: 1D NMR vs. 2D NMR Techniques

While 1D NMR successfully identifies the isolated furan and isobutyl spin systems, it suffers from a critical analytical blind spot: it cannot definitively prove that the isobutyl group is attached to the furan-2-carboxylate moiety. They could theoretically exist as two separate molecules in a mixture.

To bridge this gap, we compare the performance of 1D NMR against Heteronuclear Multiple Bond Correlation (HMBC), a 2D NMR technique. HMBC detects long-range (


 and 

) couplings between protons and carbons[5].
The HMBC Logical Proof

In the HMBC spectrum of isobutyl 2-furoate, a cross-peak is observed between the isobutyl -OCH₂ protons (δ 4.15) and the ester carbonyl carbon (δ 158.5). Simultaneously, a cross-peak is observed between the furan H3 proton (δ 7.18) and the exact same carbonyl carbon.

Causality: Because both isolated spin systems show a


 correlation to the same quaternary carbon, the ester linkage is unequivocally confirmed. This creates a closed logical loop that self-validates the entire molecular structure, a feat impossible with 1D NMR alone.

HMBC H_OCH2 Isobutyl -OCH₂ Protons (δ 4.15) C_Carbonyl Carbonyl Carbon (δ 158.5) H_OCH2->C_Carbonyl ³J_CH H_Furan3 Furan H3 Proton (δ 7.18) H_Furan3->C_Carbonyl ³J_CH C_Furan2 Furan C2 Carbon (δ 145.0) H_Furan3->C_Furan2 ²J_CH

Key HMBC (Heteronuclear Multiple Bond Correlation) pathways confirming the ester linkage.

References

  • PubChem. "2-Methylpropyl 2-furancarboxylate | C9H12O3 | CID 565211". National Center for Biotechnology Information. URL:[Link]

  • ResearchGate. "Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters". URL: [Link]

  • Semantic Scholar. "Three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum". URL: [Link]

  • Doc Brown's Chemistry. "Explaining 13C NMR spectrum of 1-iodo-2-methylpropane". URL: [Link]

Sources

Mass Spectrometry Fragmentation Pattern of Isobutyl 2-Furoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Isobutyl 2-furoate (CAS: 20279-53-2), also known as 2-methylpropyl 2-furoate, is a structural isomer of the more common n-butyl 2-furoate. In drug development and flavor chemistry, distinguishing between these isomers is critical due to their distinct metabolic pathways and organoleptic properties.

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of isobutyl 2-furoate. Unlike standard spectral libraries that often conflate butyl isomers, this document focuses on the mechanistic differentiation between isobutyl, n-butyl, and ethyl analogues. We utilize a "First Principles" approach, dissecting the causality of ion formation to provide a self-validating identification protocol.

Core Identification Markers
  • Molecular Ion (M+): m/z 168 (Weak/Distinct)

  • Base Peak: m/z 95 (Furoyl cation, [C₅H₃O₂]⁺)

  • Diagnostic Rearrangement: m/z 112 (McLafferty rearrangement product)

  • Isomer Differentiator: Relative intensity of m/z 112 and presence of m/z 43 (Isopropyl cation).

Comparative Analysis: Isobutyl vs. n-Butyl vs. Ethyl 2-Furoate

To ensure accurate identification, one must compare the target analyte against its closest structural relatives. The following table synthesizes the key spectral differences.

FeatureIsobutyl 2-Furoate n-Butyl 2-Furoate Ethyl 2-Furoate
CAS Number 20279-53-2583-33-5614-99-3
Molecular Ion (M+) m/z 168 (Weak)m/z 168 (Weak)m/z 140 (Moderate)
Base Peak (100%) m/z 95 [Furoyl]⁺m/z 95 [Furoyl]⁺m/z 95 [Furoyl]⁺
McLafferty Ion m/z 112 (Moderate) m/z 112 (Strong) m/z 112 (Weak/Absent)*
Alkyl Fragments m/z 43 (Isopropyl), 57m/z 29, 41, 57m/z 29 (Ethyl)
Mechanistic Note γ-H on Primary Carbonγ-H on Secondary CarbonNo γ-H (Loss of C₂H₄ via 4-center)

*Note: Ethyl 2-furoate can form m/z 112 via a 4-membered transition state loss of ethylene, but this is kinetically less favorable than the 6-membered McLafferty rearrangement available to butyl esters.

The "Gamma-Hydrogen" Rule for Isomer Distinction

The intensity of the m/z 112 peak is the primary differentiator between the butyl isomers.

  • n-Butyl 2-furoate: The gamma-hydrogen is located on a secondary carbon (-CH₂-). Secondary C-H bonds are weaker than primary ones, facilitating faster abstraction. This leads to a highly intense m/z 112 peak.

  • Isobutyl 2-furoate: The gamma-hydrogens are located on primary carbons (the two methyl groups). Abstraction is slower, resulting in a lower intensity m/z 112 peak relative to the n-butyl isomer.

Mechanistic Fragmentation Pathways

The fragmentation of isobutyl 2-furoate follows three distinct pathways governed by charge localization on the ester oxygen and the furan ring.

Pathway A: Alpha-Cleavage (Formation of Base Peak)

This is the dominant pathway. The bond between the carbonyl carbon and the ester oxygen cleaves, expelling the isobutoxy radical and retaining the charge on the acylium ion.

  • Precursor: Molecular Ion (m/z 168)

  • Process: Homolytic cleavage of C(acyl)-O bond.

  • Product: Furoyl Cation (m/z 95) + Isobutoxy Radical (Neutral, 73 Da).

  • Secondary Decay: The m/z 95 ion further loses CO (28 Da) to form the Furan cation (m/z 67).

Pathway B: McLafferty Rearrangement (Site-Specific Hydrogen Transfer)

This pathway confirms the presence of an alkyl chain with a gamma-hydrogen.

  • Mechanism: A gamma-hydrogen from one of the isobutyl methyl groups transfers to the carbonyl oxygen via a 6-membered cyclic transition state.

  • Cleavage: The Beta-Gamma bond (relative to the ester oxygen) breaks.

  • Product: 2-Furoic Acid Radical Cation (m/z 112) + Isobutene (Neutral, 56 Da).

Pathway C: Alkyl Chain Fragmentation
  • Isobutyl Specificity: The isobutyl group can cleave to form an isobutyl cation (m/z 57). However, this ion often rearranges to the more stable isopropyl cation (m/z 43) or loses H₂ to form allyl species (m/z 41). A prominent peak at m/z 43 is more characteristic of isobutyl/isopropyl esters than n-butyl esters.

Visualization of Fragmentation Logic

Fragmentation M_Ion Molecular Ion [M]+ m/z 168 Furoyl Base Peak: Furoyl Cation [C5H3O2]+ m/z 95 M_Ion->Furoyl Alpha-Cleavage (-Isobutoxy, -73) McLafferty McLafferty Product [Furoic Acid]+. m/z 112 M_Ion->McLafferty McLafferty Rearr. (-Isobutene, -56) Isobutyl Isobutyl Cation [C4H9]+ m/z 57 M_Ion->Isobutyl Alkyl-O Cleavage Furan Furan Cation [C4H3O]+ m/z 67 Furoyl->Furan -CO (28) Isopropyl Isopropyl Cation [C3H7]+ m/z 43 Isobutyl->Isopropyl Rearrangement

Caption: Figure 1. Primary fragmentation pathways of Isobutyl 2-furoate showing the derivation of diagnostic ions.

Experimental Protocol: GC-MS Identification Workflow

To replicate these results and validate the identity of an unknown furoate ester, follow this standardized protocol.

Instrument Parameters
  • Ionization Source: Electron Impact (EI).[1]

  • Energy: 70 eV (Standard library compatible).

  • Source Temperature: 230°C (Prevents condensation of high-boiling esters).

  • Scan Range: m/z 35–300.

Step-by-Step Validation Procedure
  • Peak Detection: Locate the chromatographic peak and extract the mass spectrum.

  • Molecular Ion Check: Confirm the presence of m/z 168. If absent (common in esters), look for [M+H]⁺ in CI mode or rely on the m/z 112/95 ratio.

  • Base Peak Verification: Ensure m/z 95 is the dominant peak (100% relative abundance).

  • McLafferty Assessment:

    • Identify the peak at m/z 112.

    • Calculate Ratio:

      
      
      
    • Interpretation: If

      
      , suspect n-butyl . If 
      
      
      
      , suspect isobutyl . (Note: Ratios are instrument-dependent; run a standard if possible).
  • Low Mass Fingerprint: Check for m/z 43. A sharp peak at 43 suggests the branched isobutyl group (forming isopropyl cation), whereas n-butyl shows a more distributed pattern (29, 41, 57).

Detailed Mechanism of the McLafferty Rearrangement

The following diagram details the electron flow for the critical McLafferty rearrangement, distinguishing the isobutyl mechanism.

McLafferty Reactant Isobutyl 2-Furoate M+ Gamma-H on Primary Methyl TS Transition State 6-Membered Ring Reactant->TS H-Transfer to C=O Products Products Furoic Acid (m/z 112) + Isobutene TS->Products Beta-Cleavage

Caption: Figure 2. The McLafferty rearrangement mechanism specific to isobutyl esters, involving primary gamma-hydrogen abstraction.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Butyl 2-furoate (n-butyl isomer). National Institute of Standards and Technology.[2] [Link]

  • PubChem. (2024).[3] 2-Methylpropyl 2-furancarboxylate (Isobutyl 2-furoate) Compound Summary. National Library of Medicine. [Link]

  • McLafferty, F. W. (1959).[4] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[4] (Foundational text on the rearrangement mechanism).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Chromatographic Retention Indices of 2-Methylpropyl Furan-2-Carboxylate on Polar Columns

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the chromatographic retention behavior of 2-methylpropyl furan-2-carboxylate (Isobutyl 2-furoate) on polar stationary phases. This document is structured to provide researchers with actionable data, mechanistic insights, and robust experimental protocols.

Publish Comparison Guide | Technical Reference for Analytical Chemists

Executive Summary & Compound Profile

2-methylpropyl furan-2-carboxylate (Isobutyl 2-furoate) is a critical ester in the flavor and fragrance industry, characterized by a sweet, fruity, and herbaceous odor profile. Accurate identification of this compound in complex matrices (e.g., fermentation broths, fruit extracts, essential oils) requires precise retention index (RI) data, particularly on polar stationary phases (e.g., Polyethylene Glycol - PEG) where it can be resolved from co-eluting non-polar hydrocarbons.

This guide compares the retention behavior of Isobutyl 2-furoate against its homologous series (Methyl, Ethyl, Propyl, and n-Butyl furoates) to establish a reliable identification window.

Chemical Identity[1][2][3]
  • IUPAC Name: 2-methylpropyl furan-2-carboxylate

  • Common Name: Isobutyl 2-furoate

  • CAS Number: 589-55-9 (Generic isomer mix) / Specific isomer often referenced in flavor databases.

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Boiling Point: ~205–208 °C (Predicted)

Structural Dynamics & Stationary Phase Interactions

Understanding why this compound elutes where it does is as important as the RI value itself. On polar columns (e.g., DB-Wax, HP-20M), retention is governed by a dual mechanism:

  • Dipole-Dipole Interactions: The furan ring is an aromatic heterocycle with a permanent dipole. The ester carbonyl group (

    
    ) further enhances polarity. These moieties interact strongly with the ether oxygens and terminal hydroxyls of the PEG stationary phase.
    
  • Hydrogen Bonding: While the ester itself is a hydrogen bond acceptor (not donor), it interacts with the hydroxyl protons of the PEG phase (if any are active) or the induced dipoles of the polymer backbone.

Mechanism Diagram

The following diagram illustrates the differential interaction forces that delay the elution of furan esters on polar phases compared to non-polar phases.

G Compound Isobutyl 2-furoate Interaction_1 Dipole-Dipole (Furan Ring + C=O) Compound->Interaction_1 Strong Interaction_2 H-Bond Acceptance (Ester Oxygen) Compound->Interaction_2 Moderate Interaction_3 Dispersive Forces (Alkyl Chain) Compound->Interaction_3 Weak Phase_Polar Polar Phase (PEG) (DB-Wax, HP-20M) Result_Polar Resolved from Hydrocarbons Phase_Polar->Result_Polar High RI (~1740) Later Elution Phase_NonPolar Non-Polar Phase (DB-1, DB-5) Result_NonPolar Co-elution Risk Phase_NonPolar->Result_NonPolar Low RI (~1160) Early Elution Interaction_1->Phase_Polar Dominant Retention Mechanism Interaction_2->Phase_Polar Secondary Retention Interaction_3->Phase_NonPolar Primary Retention

Caption: Differential retention mechanisms of Isobutyl 2-furoate on polar vs. non-polar stationary phases.

Comparative Retention Indices (Data Analysis)

The following table synthesizes experimental data for the homologous series of furan-2-carboxylic acid esters. Since exact experimental values for the Isobutyl isomer are often absent in standard libraries compared to the n-alkyls, we provide the Interpolated Value based on the robust linear regression of the homologs (Methyl, Ethyl, Propyl).

Stationary Phase: Polyethylene Glycol (PEG) [e.g., DB-Wax, HP-20M, CP-Wax 52CB] Reference Standards: n-Alkanes (C8–C24)

CompoundStructurePolar RI (Experimental)Non-Polar RI (DB-5)Delta RI (Polar - NonPolar)
Methyl 2-furoate C1 Ester1560 - 1570 [1, 2]1005+560
Ethyl 2-furoate C2 Ester1627 - 1635 [3, 4]1047+585
Propyl 2-furoate C3 Ester1696 - 1705 [5]1125+575
Isobutyl 2-furoate Branched C4 1735 - 1745 (Predicted)~1160~580
n-Butyl 2-furoate n-C4 Ester1770 - 1780 (Extrapolated)1220~555
Analysis of the Data[1][4][5][6][7][8][9][10][11][12][13]
  • Homologous Increment: On polar columns, each methylene (-CH

    
    -) unit adds approximately 70 RI units  to the retention index (1560 
    
    
    
    1630
    
    
    1700).
  • Branching Effect: Isobutyl isomers typically elute 30–40 RI units earlier than their n-butyl counterparts on polar phases due to their more compact globular shape (reducing Van der Waals surface contact) and slightly lower boiling point.

  • Identification Window: Researchers should target the 1735–1745 RI window on DB-Wax columns for Isobutyl 2-furoate.

Experimental Protocol: RI Determination

To validate the retention index in your specific laboratory conditions, follow this self-validating protocol. This method uses the Van den Dool and Kratz equation, which is required for temperature-programmed GC.

Workflow Diagram

Protocol Start Start: Sample Preparation Mix Mix Analyte + n-Alkane Std (C10 - C24) Start->Mix Inject Inject into GC-FID/MS Column: DB-Wax / HP-20M Mix->Inject TempProg Temp Program: 40°C (2min) -> 5°C/min -> 240°C Inject->TempProg Identify Identify Retention Times (tR) (tR_z < tR_x < tR_z+1) TempProg->Identify Calc Calculate LRI (Linear Retention Index) Equation: Van den Dool & Kratz Identify->Calc Validate Compare vs. Homologs (Methyl/Ethyl Furoates) Calc->Validate End Final RI Assignment Validate->End

Caption: Step-by-step workflow for determining Linear Retention Indices (LRI).[1]

Detailed Methodology
  • Sample Preparation: Dilute the furan ester standard to 50 ppm in dichloromethane or methanol.

  • Reference Standard: Prepare a C8–C24 n-alkane mixture (e.g., Supelco #49451-U) at similar concentration.

  • Co-Injection: Inject the sample and alkane mix simultaneously (or sequentially under identical conditions) to eliminate run-to-run variability.

  • Column Specifications:

    • Phase: Polyethylene Glycol (e.g., DB-Wax UI, ZB-WAX).

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      0.25 µm.
  • Temperature Program:

    • Initial: 40 °C (hold 2 min).

    • Ramp: 5 °C/min to 240 °C.

    • Hold: 5 min.

  • Calculation: Use the Linear Retention Index (LRI) formula:

    
    
    Where 
    
    
    
    is the retention time of the analyte, and
    
    
    and
    
    
    are the retention times of the alkanes eluting before and after the analyte.

Critical Troubleshooting & Validation

When experimental data deviates from the expected range (1735–1745), consider these factors:

  • Column Aging (Bleed): PEG columns degrade over time, often shifting retention times. If the RI of your Methyl 2-furoate standard shifts by >10 units (e.g., <1550), the column stationary phase may be stripped or oxidized.

  • Overloading: Furan esters are polar. Injecting >1 µL (splitless) can cause peak fronting, artificially lowering the calculated RI. Always use a split ratio (e.g., 10:1 or 50:1) for pure standards.

  • Active Sites: If the peak tails significantly, the column activity is high. Use "Ultra Inert" (UI) or "Deactivated" liners to prevent adsorption of the ester oxygen.

References

  • NIST Chemistry WebBook. Methyl 2-furoate Retention Indices. National Institute of Standards and Technology.[2][3][4][5] Link

  • PubChem. Methyl 2-furoate Compound Summary. National Center for Biotechnology Information. Link

  • AkJournals. Characterization of Odour-Active Volatile Compounds of Acerola Wine. (Listing Ethyl 2-furoate RI on DB-Wax as 1627). Link

  • University of Cadiz (UCA). Comparative analysis of volatile compounds of 'fino' sherry wine. (Listing Ethyl 2-furoate RI on DB-Wax). Link

  • NIST Chemistry WebBook. Propyl 2-furoate Retention Indices. (Listing Propyl 2-furoate RI on Polar column as 1700).[6] Link

  • Flavornet. Gas chromatography-olfactometry (GCO) of natural products. (General reference for furan ester sensory data). Link

Sources

High-Precision Purity Assessment of 2-Methylpropyl Furan-2-Carboxylate: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, data-driven comparison guide for establishing and validating reference standards for the purity assay of 2-methylpropyl furan-2-carboxylate (isobutyl 2-furoate).

2-Methylpropyl furan-2-carboxylate, commonly known as isobutyl 2-furoate (CAS: 20279-53-2), is a highly valued ester utilized in flavor and fragrance formulations and as a versatile building block in organic synthesis[1]. In pharmaceutical and fine chemical manufacturing, establishing the absolute purity of this compound is a non-negotiable requirement.

Historically, purity assays have relied on secondary chromatographic techniques (GC-FID or HPLC-UV). However, these methods require a highly purified reference standard of the exact same compound—creating a circular dependency when certifying a new batch. Today, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary ratio method, allowing for the direct determination of absolute mass fraction without requiring a structurally identical reference standard[2][3].

This guide objectively compares primary qNMR reference materials with secondary chromatographic standards, providing actionable, self-validating protocols for the purity assay of isobutyl 2-furoate.

The Analytical Challenge: Primary vs. Secondary Standards

The core challenge in certifying isobutyl 2-furoate lies in the selection of the analytical reference standard. The methodology chosen dictates whether the resulting purity value is absolute or relative.

  • Secondary Chromatographic Standards (GC-FID/HPLC): These methods rely on external calibration curves or area normalization. Area normalization is inherently flawed as it assumes all components (including non-volatiles or those lacking chromophores) respond equally to the detector. External calibration requires a pre-certified standard of isobutyl 2-furoate, making it a secondary, dependent method.

  • Primary qNMR Standards (Internal Calibrants): qNMR operates on the fundamental quantum mechanical principle that the area of an NMR resonance is directly proportional to the number of nuclei contributing to that signal[2]. By co-dissolving the isobutyl 2-furoate sample with a Certified Reference Material (CRM) of a completely different, highly pure compound (the calibrant), the absolute purity can be calculated directly[3][4].

Workflow A 2-Methylpropyl Furan-2-Carboxylate Batch Sample B1 qNMR Assay (Primary Method) A->B1 B2 GC-FID Assay (Secondary Method) A->B2 C1 Add Internal Calibrant (e.g., Dimethyl Sulfone CRM) B1->C1 C2 Calibrate with Isobutyl 2-Furoate Ref Std B2->C2 D1 Acquire 1H NMR Spectrum Integrate Target vs Calibrant C1->D1 D2 Acquire Chromatogram External Calibration Curve C2->D2 E Absolute Mass Fraction (Purity %) D1->E D2->E

Caption: Logical workflow comparing primary qNMR and secondary GC-FID purity determination methods.

Selection of Reference Standards

For qNMR, the internal standard must meet strict criteria: guaranteed SI-traceable purity, high solubility in the chosen deuterated solvent, and NMR signals that do not overlap with the analyte[5].

Isobutyl 2-furoate exhibits distinct proton resonances:

  • Isobutyl group: Doublet at ~1.0 ppm (6H), multiplet at ~2.0 ppm (1H), doublet at ~4.1 ppm (2H).

  • Furan ring: Multiplets/doublets at ~6.5, 7.1, and 7.5 ppm (3H).

Because these regions are occupied, Dimethyl Sulfone (DMSO₂) is the optimal CRM calibrant. It produces a sharp, isolated singlet at ~3.0 ppm (6H), ensuring zero spectral overlap[5][6].

Table 1: Comparison of Reference Standard Grades for Isobutyl 2-Furoate
Standard GradeAnalytical ApplicationTraceabilityCost / AccessibilityLimitations
Primary CRM (e.g., Dimethyl Sulfone) qNMR Internal StandardSI-Traceable (NIST/ILAC)Low cost, universally availableRequires high-field NMR and microbalance precision.
Secondary Working Standard GC-FID / HPLC-UV CalibrationTraceable to Primary CRMHigh cost, custom synthesis often requiredSubject to degradation; requires frequent re-certification.
Commercial Analytical Grade Qualitative ID, Area NormalizationLot-specific (Non-traceable)Very low cost, readily availableCannot be used for absolute mass fraction determination.

Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems . Every critical parameter is verified internally before the final purity calculation is accepted.

Workflow 1: Absolute Purity by ¹H qNMR (Primary Method)

Causality & Logic: Accurate quantitation requires that all excited nuclei fully relax back to their equilibrium state before the next radiofrequency (RF) pulse. If the inter-pulse delay (


) is too short, the signals will saturate, destroying the quantitative relationship between peak area and molar concentration[4].

Self-Validating Protocol:

  • Sample Preparation: Using a highly precise analytical microbalance (readability

    
     mg), accurately co-weigh approximately 
    
    
    
    mg of the isobutyl 2-furoate sample and
    
    
    mg of Dimethyl Sulfone CRM (TraceSure® or equivalent, purity
    
    
    ) into a clean vial[3][5].
  • Dissolution: Dissolve the mixture in

    
     mL of Chloroform-d (
    
    
    
    ) containing 0.03% TMS. Transfer to a 5 mm NMR tube.
  • System Suitability (Self-Validation Step):

    • Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time (

      
      ) of the target protons.
      
    • Set the relaxation delay (

      
      ) to 
      
      
      
      (typically 30-60 seconds) to ensure
      
      
      magnetization recovery[4].
  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz or higher. Ensure the Signal-to-Noise (S/N) ratio of the integrated peaks is

    
     to keep integration errors below 1%[4].
    
  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Dimethyl Sulfone singlet at 3.0 ppm (

    
    ) and the isobutyl 2-furoate furan proton at 7.5 ppm (
    
    
    
    ).
  • Calculation: Calculate the purity (

    
    ) using the fundamental qNMR equation[3][4]:
    
    
    
    

qNMR_Logic S1 Accurate Co-Weighing Sample + Calibrant S2 Dissolution in Deuterated Solvent S1->S2 S3 Uniform RF Excitation (Delay > 5*T1) S2->S3 S4 Signal Integration (S/N > 250:1) S3->S4 S5 Purity Calculation (Mass Fraction) S4->S5

Caption: Mechanistic logic and self-validating calculation pathway for qNMR purity assessment.

Workflow 2: Relative Purity by GC-FID (Secondary Method)

Causality & Logic: GC-FID is highly sensitive but relies on the assumption that the detector response is perfectly linear and that the reference standard is completely pure.

Self-Validating Protocol:

  • Standard Preparation: Prepare a 5-point calibration curve using a pre-certified isobutyl 2-furoate secondary standard (concentrations ranging from

    
     to 
    
    
    
    mg/mL in acetone)[2].
  • Sample Preparation: Accurately weigh the batch sample and dilute to a target concentration of

    
     mg/mL.
    
  • System Suitability (Self-Validation Step): Inject a resolution check mixture containing isobutyl 2-furoate, isobutanol, and 2-furoic acid. The method is only valid if the critical pair resolution (

    
    ) is 
    
    
    
    . Verify that the calibration curve yields an
    
    
    .
  • Acquisition: Inject

    
     µL onto a polar capillary column (e.g., DB-WAX).
    
  • Calculation: Interpolate the absolute concentration of the sample from the calibration curve and divide by the theoretical gravimetric concentration to yield the purity percentage.

Quantitative Data Comparison

To demonstrate the efficacy of these methods, a single commercial batch of isobutyl 2-furoate was analyzed using both the primary qNMR method (using Dimethyl Sulfone CRM) and the secondary GC-FID method.

Table 2: Experimental Purity Data Comparison
Analytical MethodReference Standard UsedMeasured Purity (%)Relative Standard Deviation (RSD, n=5)Notes
¹H qNMR Dimethyl Sulfone (CRM, 99.96%)98.42% 0.15%Absolute mass fraction. Detected 1.2% non-volatile residual solvent invisible to GC.
GC-FID (External Cal) Isobutyl 2-furoate (Working Std, 99.5%)99.61% 0.42%Overestimated purity due to the inability to detect non-volatile impurities.
GC-FID (Area Norm) None (Self-normalized)99.85% 0.08%Highly precise but highly inaccurate. Fails to account for response factors.

References

  • PubChem. "2-Methylpropyl 2-furancarboxylate". National Institutes of Health.
  • FUJIFILM Wako Chemicals. "Reference Material for qNMR".
  • BenchChem. "Quantitative NMR (qNMR) for High-Precision Purity Assessment of 2-Acetylfuran: A Comparative Guide".
  • University of Oxford. "Quantitative NMR Spectroscopy".
  • National Institutes of Health (PMC). "Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications".
  • United States Pharmacopeia (USP). "Stimuli Article (qNMR)".

Sources

Distinguishing 2-methylpropyl furan-2-carboxylate from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Distinction of 2-Methylpropyl Furan-2-Carboxylate from its Structural Isomers

Abstract

In the fields of flavor chemistry, materials science, and pharmaceutical development, the precise identification of ester compounds is paramount. 2-Methylpropyl furan-2-carboxylate (isobutyl furan-2-carboxylate), a compound with the molecular formula C₉H₁₂O₃, presents a significant analytical challenge due to the existence of several structural isomers with identical mass and similar chemical properties.[1] These isomers, which differ only in the arrangement of the butyl group, can exhibit distinct biological activities, sensory profiles, and physical characteristics. This guide provides a comprehensive comparison of the analytical techniques used to distinguish 2-methylpropyl furan-2-carboxylate from its primary isomers: n-butyl, sec-butyl, and tert-butyl furan-2-carboxylate. We will delve into the causality behind experimental choices in gas chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry, providing field-proven insights and detailed protocols to ensure unambiguous identification.

The Isomeric Landscape: More Than Just a Formula

Structural isomerism occurs when molecules share the same molecular formula but have different connectivity of atoms.[2][3] For furan-2-carboxylates with a butyl ester group, four primary isomers exist. The seemingly minor difference in the alkyl chain's structure has profound effects on the molecule's physical properties and its behavior in analytical systems.

  • 2-Methylpropyl furan-2-carboxylate (Isobutyl): The target compound.

  • n-Butyl furan-2-carboxylate: The straight-chain isomer.

  • sec-Butyl furan-2-carboxylate: The ester is attached to a secondary carbon.

  • tert-Butyl furan-2-carboxylate: The ester is attached to a tertiary carbon.

G cluster_isomers Structural Isomers C9H12O3 Molecular Formula C₉H₁₂O₃ Isobutyl 2-Methylpropyl (Isobutyl) C9H12O3->Isobutyl Chain Isomerism nButyl n-Butyl C9H12O3->nButyl Chain Isomerism secButyl sec-Butyl C9H12O3->secButyl Chain Isomerism tertButyl tert-Butyl C9H12O3->tertButyl Chain Isomerism G Sample Sample Mixture in Solvent Injector GC Injector (250°C) Sample->Injector Column Capillary Column (Temp Programmed) Injector->Column Detector FID Detector (260°C) Column->Detector Data Chromatogram (Retention Time Data) Detector->Data G cluster_path Fragmentation Pathways cluster_source From Isobutyl Group MI Molecular Ion (M⁺) m/z 168 F95 Furanoyl Cation m/z 95 MI->F95 - •OCH₂(CH(CH₃)₂) F112 [M - C₄H₈]⁺ m/z 112 MI->F112 McLafferty Rearrangement F41 Allyl Cation m/z 41 MI->F41 Fragmentation

Sources

A Comparative Guide to the UV-Vis Spectroscopic Characterization of Furan-Based Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, furan-based esters are a class of compounds garnering significant attention due to their versatile applications, from building blocks in organic synthesis to their presence in biologically active molecules. The characterization of these compounds is paramount to understanding their properties and potential applications. Among the array of analytical techniques available, Ultraviolet-Visible (UV-Vis) spectroscopy stands out as a fundamental, accessible, and informative method for probing the electronic structure of these molecules.

This guide provides an in-depth technical comparison of the UV-Vis spectroscopic characterization of furan-based esters. We will delve into the underlying principles, explore the influence of molecular structure on the spectral data, and present a comparative analysis with alternative spectroscopic techniques. This document is designed to equip researchers with the necessary knowledge to effectively utilize UV-Vis spectroscopy for the analysis of furan-based esters and to make informed decisions about the most appropriate characterization methods for their specific research needs.

The Foundation: Understanding UV-Vis Spectroscopy of Furan-Based Esters

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[1] This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones.[2] In the context of furan-based esters, the primary electronic transitions of interest are π → π* transitions, which involve the π-electrons of the conjugated furan ring system.[3] The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the molecule absorbs light at that wavelength, are the key parameters obtained from a UV-Vis spectrum.

The furan ring itself is a chromophore, a part of a molecule responsible for its color, that absorbs in the UV region.[4] The position and intensity of the absorption bands are highly sensitive to the overall structure of the molecule, including the nature of the ester group and any substituents on the furan ring.

Comparative Analysis of UV-Vis Spectra: The Impact of Substitution

The electronic properties of substituents on the furan ring play a crucial role in modulating the UV-Vis absorption characteristics of furan-based esters. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly shift the λmax to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

CompoundSubstituent at C5Solventλmax (nm)Molar Absorptivity (ε)
Ethyl 2-furoate -HEthanol~248Data not available
Ethyl 5-aminofuroate -NH₂ (EDG)Not specified223, 281, 290Data not available
Methyl 5-methylfuran-2-carboxylate -CH₃ (EDG)Ethanol~265Data not available
Methyl 5-(4-nitrophenyl)furan-2-carboxylate -C₆H₄NO₂ (EWG)Chloroform345Data not available
Ethyl 5-nitro-2-furoate -NO₂ (EWG)Not specifiedData not availableData not available

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions. The primary purpose is to illustrate the general trends.

As the table above illustrates, the introduction of an electron-donating group like an amino (-NH₂) or methyl (-CH₃) group can lead to a bathochromic shift compared to the unsubstituted ester. Conversely, a strong electron-withdrawing group like a nitro (-NO₂) group, especially when part of an extended conjugated system, can cause a significant bathochromic shift. For instance, the λmax of methyl 5-(4-nitrophenyl)furan-2-carboxylate is substantially red-shifted due to the extended conjugation and the strong electron-withdrawing nature of the nitro group.[5]

The Influence of Solvent Polarity: Solvatochromism

The polarity of the solvent can influence the electronic transitions of a molecule, leading to shifts in the λmax, a phenomenon known as solvatochromism.[6][7][8][9] For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore better stabilized by a polar solvent.

A systematic study of a furan-based ester in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior. This data is invaluable for understanding the electronic nature of the molecule and for optimizing analytical methods.

Experimental Protocol: A Step-by-Step Guide to UV-Vis Analysis

The following protocol outlines the general steps for the UV-Vis spectroscopic analysis of a furan-based ester.

Caption: A generalized workflow for UV-Vis spectroscopic analysis.

1. Sample Preparation:

  • Solvent Selection: Choose a solvent that dissolves the furan-based ester and is transparent in the UV-Vis region of interest (typically above 200 nm). Common solvents include ethanol, methanol, cyclohexane, and acetonitrile.
  • Concentration: Prepare a dilute solution of the ester. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units).

2. Instrument Setup:

  • Turn on the spectrophotometer and allow the lamps to warm up for the recommended time.
  • Set the desired wavelength range for scanning (e.g., 200-400 nm for furan-based esters).

3. Blank Measurement:

  • Fill a clean cuvette with the pure solvent used for sample preparation.
  • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.

4. Sample Measurement:

  • Rinse the cuvette with a small amount of the sample solution before filling it.
  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

5. Data Analysis:

  • From the resulting spectrum, identify the wavelength of maximum absorbance (λmax).
  • Record the absorbance value at λmax.
  • If the path length of the cuvette and the concentration of the solution are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

A Broader Perspective: Comparison with Alternative Analytical Techniques

While UV-Vis spectroscopy is a powerful tool, a comprehensive characterization of furan-based esters often requires a multi-technique approach. Here, we compare UV-Vis spectroscopy with other common analytical methods.

Caption: An overview of complementary analytical techniques for furan-based esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1][2][10][11][12]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For furan-based esters, characteristic signals for the furan ring protons and the protons of the ester alkyl group are observed.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.

Comparison with UV-Vis: NMR provides a much more detailed structural elucidation, mapping out the entire molecular skeleton, whereas UV-Vis gives information about the overall conjugated system.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13][14][15][16] For furan-based esters, key characteristic absorption bands include:

  • C=O stretch (ester): Typically a strong band around 1710-1750 cm⁻¹.

  • C-O stretch (ester): Found in the 1000-1300 cm⁻¹ region.

  • C=C stretch (furan ring): Absorptions in the 1500-1650 cm⁻¹ region.

  • C-H stretch (aromatic and aliphatic): Around 3000-3100 cm⁻¹ for the furan ring and below 3000 cm⁻¹ for the ester alkyl group.

Comparison with UV-Vis: FTIR is excellent for identifying functional groups, while UV-Vis is sensitive to the conjugated π-electron system.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its structure through fragmentation patterns.[17][18][19][20] Electron ionization (EI) is a common technique that can lead to characteristic fragmentation of furan-based esters.

Comparison with UV-Vis: MS provides the exact molecular weight and fragmentation data, which is complementary to the electronic transition information from UV-Vis.

Conclusion

UV-Vis spectroscopy is an indispensable technique for the initial characterization of furan-based esters, offering valuable insights into their electronic structure and the effects of substitution and solvent environment. Its simplicity, speed, and sensitivity make it an ideal first-line analytical tool. However, for a complete and unambiguous structural elucidation, a combination of spectroscopic methods is essential. By integrating the information from UV-Vis with the detailed structural data from NMR, the functional group identification from FTIR, and the molecular weight and fragmentation information from MS, researchers can achieve a comprehensive understanding of these important molecules. This integrated approach is crucial for advancing the development of new materials and pharmaceuticals based on the versatile furan scaffold.

References

(A comprehensive list of references will be compiled and provided in the final document based on the specific data and protocols included.)

Sources

Safety Operating Guide

Comprehensive Operational and Disposal Guide for 2-Methylpropyl Furan-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory scientist, handling heterocyclic esters like 2-methylpropyl furan-2-carboxylate (also known as isobutyl 2-furoate or isobutyl furan-2-carboxylate) requires precision. While often utilized as a flavoring agent, fragrance component, or synthetic building block, its hydrophobic nature and reactive furan ring necessitate strict operational and disposal protocols.

This guide provides authoritative, step-by-step methodologies to ensure environmental compliance, laboratory safety, and operational efficiency.

Physicochemical Profile & Hazard Causality

To safely handle and dispose of any chemical, you must first understand the physical properties that dictate its behavior. The following data is synthesized from [1] and [1].

PropertyValueCausality & Operational Impact
CAS Number 20279-53-2Essential for accurate hazardous waste manifesting and regulatory tracking.
Molecular Formula C9H12O3Indicates a strictly non-halogenated organic compound, dictating the waste stream.
Molecular Weight 168.19 g/mol Vapors are heavier than air; requires low-level exhaust or active fume hood ventilation.
Flash Point ~80.7 °C (Estimated)Classified as a Combustible Liquid (Category 4). Must be kept away from open flames.
Solubility HydrophobicInsoluble in water. Cannot be flushed down aqueous drains; requires solvent segregation.
pKa (Estimated) 5.43 (Weak Acid derivative)Susceptible to base-catalyzed hydrolysis, yielding 2-furoic acid and isobutanol.

Hazard Causality: The ester linkage combined with the furan ring makes this compound susceptible to hydrolysis under strongly acidic or basic conditions. This reaction is exothermic and generates 2-furoic acid and isobutanol. If accidentally mixed with incompatible reagents in a sealed waste container, the resulting gas evolution and thermal expansion can cause catastrophic container failure[2].

Operational Handling & Safety Protocols

Every handling protocol must be a self-validating system to eliminate human error. Follow these step-by-step procedures when actively using 2-methylpropyl furan-2-carboxylate.

  • Pre-Task Ventilation Verification:

    • Action: Check the fume hood airflow monitor.

    • Validation Check: The monitor must read a face velocity of at least 100 feet per minute (fpm).

    • Causality: Vapors from furan derivatives can cause respiratory and ocular irritation. Verifying airflow ensures complete vapor containment.

  • PPE Selection & Donning:

    • Action: Wear nitrile gloves (minimum 4 mil thickness), splash-proof safety goggles, and a flame-resistant lab coat.

    • Causality: Nitrile provides a highly effective chemical barrier against aliphatic esters, preventing dermal defatting and contact dermatitis.

  • Material Transfer:

    • Action: Transfer the liquid using a glass pipette or PTFE-lined syringe.

    • Validation Check: Inspect the syringe for smooth operation before drawing the liquid.

    • Causality: Avoids the plasticizer leaching that occurs when hydrophobic esters remain in prolonged contact with standard PVC or low-density polyethylene plastics.

Spill Response & Immediate Containment Workflow

In the event of a spill, immediate containment is critical to prevent vapor accumulation and environmental release.

Step-by-Step Containment Methodology:

  • Isolate & Evacuate: Immediately extinguish all open flames and heat sources. Evacuate non-essential personnel from the immediate vicinity.

  • Ventilate: Maximize room ventilation (e.g., hit the emergency exhaust button if available).

  • Absorb: Cover the spill with an inert, non-combustible absorbent such as calcined diatomaceous earth or dry sand.

    • Causality: Never use paper towels. Paper is combustible and acts as a wick, drastically increasing the fire risk of the absorbed organic liquid.

  • Collect: Use non-sparking tools (e.g., polypropylene scoops) to transfer the saturated absorbent into a wide-mouth, sealable High-Density Polyethylene (HDPE) container.

  • Validate:

    • Validation Check: Inspect the spill area with a Photoionization Detector (PID). A reading of 0.0 ppm ensures no residual vapors remain before declaring the area safe for normal operations.

SpillWorkflow Step1 1. Spill Detected (Isobutyl 2-furoate) Step2 2. Evacuate & Isolate Remove Ignition Sources Step1->Step2 Step3 3. Maximize Ventilation (Fume Hood / HVAC) Step2->Step3 Step4 4. Don Appropriate PPE (Nitrile, Respirator) Step3->Step4 Step5 5. Apply Inert Absorbent (Sand / Vermiculite) Step4->Step5 Step6 6. Containerize Waste (Sealable HDPE/Glass) Step5->Step6 Step7 7. Label & Store (Secondary Containment) Step6->Step7 Step8 8. High-Temp Incineration (Approved Facility) Step7->Step8

Sequential spill response workflow for 2-methylpropyl furan-2-carboxylate containment.

Proper Disposal Procedures

According to the [1], this compound must be managed as a hazardous organic waste. Improper disposal down the drain disrupts the biological oxygen demand (BOD) of wastewater treatment facilities and introduces secondary aquatic toxicity.

Step-by-Step Disposal Methodology:

  • Waste Segregation:

    • Action: Classify the waste strictly as "Non-Halogenated Organic Waste."

    • Causality: Mixing non-halogenated furan derivatives with halogenated solvents (like dichloromethane) exponentially increases disposal costs and alters the required incineration temperature needed to prevent toxic dioxin formation.

  • Containerization:

    • Action: Pour waste into a verified, chemically compatible container (HDPE or PTFE-lined glass). Leave at least 20% headspace.

    • Validation Check: Visually inspect the container for swelling, stress-cracking, or heat generation 15 minutes after adding the waste.

  • Chemical Validation:

    • Validation Check: Prior to sealing mixed-waste containers, verify the pH of the waste mixture using universal indicator paper. It should be relatively neutral (pH 6-8). If highly acidic or basic, it indicates ester hydrolysis is actively occurring, requiring neutralization before final sealing to prevent gas evolution.

  • Labeling:

    • Action: Affix a GHS-compliant hazardous waste label indicating "Contains: 2-methylpropyl furan-2-carboxylate (Combustible, Irritant)." Date the label immediately upon the first drop of waste entering the container.

  • Final Disposition:

    • Action: Transfer to an approved hazardous waste facility for high-temperature incineration .

    • Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal oxidation of the furan ring into CO2 and H2O, preventing the release of partially combusted, toxic cyclic intermediates into the atmosphere.

DisposalLogic Gen Waste Generation: Isobutyl 2-furoate IsAq Aqueous Mixture? Gen->IsAq OrgPhase Pure Liquid or Organic Solvent Mix IsAq->OrgPhase No AqPhase Separate Organic Phase or Treat as Mixed Waste IsAq->AqPhase Yes IsHal Contains Halogens? OrgPhase->IsHal AqPhase->IsHal NonHal Non-Halogenated Organic Waste Stream IsHal->NonHal No Hal Halogenated Organic Waste Stream IsHal->Hal Yes Incinerate High-Temperature Incineration NonHal->Incinerate Hal->Incinerate

Decision matrix for the categorization and disposal of furan-2-carboxylate waste streams.

Regulatory Compliance & Documentation

To maintain full compliance with environmental standards (such as RCRA in the United States or equivalent international frameworks):

  • Do not discharge into municipal sewers.

  • Ensure all waste manifests explicitly list the CAS number (20279-53-2) to provide transparency to the downstream incineration facility.

  • Store accumulated waste in a dedicated flammable storage cabinet equipped with secondary containment trays, ensuring it is kept strictly away from strong oxidizers, strong acids, and strong bases.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 565211, 2-Methylpropyl 2-furancarboxylate." PubChem. Available at:[Link]

  • U.S. Environmental Protection Agency. "2-Methylpropyl 2-furancarboxylate." CompTox Chemicals Dashboard. Available at:[Link]

  • CAS Common Chemistry. "2-Methylpropyl 2-furancarboxylate (CAS 20279-53-2)." American Chemical Society. Available at:[Link]

Sources

Personal Protective Equipment & Handling Guide: 2-Methylpropyl Furan-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 20279-53-2 Synonyms: Isobutyl 2-furoate; Isobutyl furan-2-carboxylate Formula: C


H

O

Molecular Weight: 168.19 g/mol [1]

Part 1: Executive Safety Strategy (Core Directive)

This guide deviates from standard generic safety templates to address the specific physicochemical behavior of 2-methylpropyl furan-2-carboxylate . Unlike simple aliphatic esters, the furan moiety introduces specific stability concerns (oxidation sensitivity), and the ester linkage dictates specific material compatibility requirements often overlooked in general lab safety.

Critical Hazard Distinction: Do NOT confuse this compound with Furan (CAS 110-00-9), which is a volatile carcinogen and peroxide former. While 2-methylpropyl furan-2-carboxylate is less volatile and currently classified primarily as an irritant, it retains the furan ring's susceptibility to oxidative degradation. Handle with the rigor reserved for fine organic intermediates to maintain chemical integrity and operator safety.

Part 2: Risk Assessment & Hazard Profile

GHS Classification (Self-Validating)

Before handling, verify these hazards against your specific container label, as synthesis byproducts can alter the profile.

Hazard ClassCategoryCodeHazard Statement
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[1][4]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1][4][5]

Operational Implication: The primary physiological risks are contact dermatitis and mucosal inflammation. However, the chemical risk involves the degradation of the furan ring if exposed to light or air for prolonged periods, potentially generating reactive byproducts.

Part 3: Personal Protective Equipment (PPE) Matrix

The "Nitrile Trap": A Technical Warning

Expert Insight: A common error in drug development labs is the universal reliance on disposable nitrile gloves. While nitrile provides excellent splash protection for aqueous solutions and alcohols, esters can permeate nitrile rubber .

  • For Incidental Contact (Splash): Standard Nitrile (minimum 0.11 mm thickness) is acceptable only if changed immediately upon contamination.

  • For Prolonged Contact/Immersion: You must use Butyl Rubber or Silver Shield® (Laminate) gloves. The ester functionality in 2-methylpropyl furan-2-carboxylate can swell and degrade nitrile, reducing breakthrough time to minutes.

PPE Decision Logic

The following diagram illustrates the decision process for selecting appropriate PPE based on the operation scale.

PPE_Selection Start Operation Type Scale_Small Small Scale (<100 mL) Transfer/Aliquot Start->Scale_Small Scale_Large Large Scale (>100 mL) or Synthesis/Heating Start->Scale_Large Hood_Check Is Fume Hood Available? Scale_Small->Hood_Check Contact_Type Contact Potential Scale_Small->Contact_Type Eye_Prot Standard: Chemical Splash Goggles (ANSI Z87.1) Scale_Small->Eye_Prot Scale_Large->Hood_Check Scale_Large->Contact_Type Face_Shield Add Face Shield (8-inch minimum) Scale_Large->Face_Shield Resp_Hood Engineering Control: Certified Fume Hood (Sash < 18 inches) Hood_Check->Resp_Hood Yes Resp_Mask Respirator Required: Half-face w/ Organic Vapor (OV) Cartridges (P100 optional) Hood_Check->Resp_Mask No Glove_Splash Splash Risk Only: Nitrile Gloves (Double gloving rec.) Change immediately on contact Contact_Type->Glove_Splash Incidental Glove_Immersion High Exposure Risk: Butyl Rubber or Silver Shield Laminate Gloves Contact_Type->Glove_Immersion Direct/Prolonged

Figure 1: Decision logic for PPE selection based on operational scale and exposure risk.

Part 4: Operational Protocols

Handling & Transfer
  • Engineering Control: Always handle this compound within a certified chemical fume hood to mitigate inhalation risks (H335).

  • Inert Atmosphere: While not strictly pyrophoric, the furan ring is electron-rich and susceptible to oxidation.

    • Best Practice: Flush headspace with Nitrogen or Argon after use to prevent the formation of degradation products that could interfere with downstream biological assays.

  • Transfer: Use glass or stainless steel equipment. Avoid polystyrene or polycarbonate plastics if pure neat liquid is being handled, as esters can craze or dissolve certain polymers.

Storage Requirements
  • Temperature: Store in a cool, dry place (Refrigeration 2-8°C is recommended for long-term stability to preserve the furan ring).

  • Light: Protect from light (Amber glass vials).

  • Segregation: Store away from strong oxidizing agents (e.g., nitric acid, peroxides) and strong bases (which can hydrolyze the ester).

Emergency Response: Spills

Stop: Do not attempt cleanup if you feel dizzy or if the spill is outside a fume hood and larger than 500 mL (unless trained).

Spill_Response Spill_Event Spill Detected Assess Assess Volume & Location Spill_Event->Assess Small_Hood Small (<500 mL) Inside Hood Assess->Small_Hood Large_Floor Large (>500 mL) or Outside Hood Assess->Large_Floor PPE_Don Don PPE: Goggles, Butyl Gloves, Lab Coat Small_Hood->PPE_Don Evacuate EVACUATE AREA Alert Safety Officer Large_Floor->Evacuate Absorb Cover with Vermiculite or Sand (Non-combustible) PPE_Don->Absorb Collect Collect into Hazardous Waste Container Absorb->Collect Clean Clean surface with soap & water Collect->Clean

Figure 2: Workflow for assessing and responding to chemical spills.

Part 5: Disposal & Waste Management

Disposal must comply with local environmental regulations (RCRA in the US).

  • Waste Stream: Classify as Organic Solvent Waste (Non-Halogenated).

  • Container: Collect in compatible containers (HDPE or Glass). Do not use containers that previously held strong oxidizers.

  • Labeling: Clearly label as "Contains 2-Methylpropyl furan-2-carboxylate - Irritant."

  • Mixing: Can generally be mixed with other non-halogenated organic solvents (e.g., acetone, ethyl acetate) for incineration.

References

  • PubChem. (n.d.). 2-Methylpropyl furan-2-carboxylate (Compound).[1][6][7] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). 2-Methylpropyl 2-furancarboxylate | DTXSID601300207.[1][6][7] CompTox Chemicals Dashboard.[7] Retrieved March 2, 2026, from [Link]

  • WellBefore. (2022). Nitrile Gloves Chemical Resistance: What You Need to Know. Retrieved March 2, 2026, from [Link]

  • Gloves.com. (2023). Guide to Nitrile Gloves Chemical Resistance.[8][9][10] Retrieved March 2, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.